1-(Prop-2-yn-1-yl)cyclopentanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-ynylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-5-8(9)6-3-4-7-8/h1,9H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBVHCPRWIEACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454130 | |
| Record name | 1-(prop-2-ynyl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19135-07-0 | |
| Record name | 1-(prop-2-ynyl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-(Prop-2-yn-1-yl)cyclopentanol from Cyclopentanone
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-(prop-2-yn-1-yl)cyclopentanol, a valuable tertiary propargyl alcohol intermediate in medicinal chemistry and materials science. The synthesis is achieved through the nucleophilic addition of a propargyl organometallic species to cyclopentanone. We will focus on the widely utilized and robust Grignard reaction, detailing the mechanistic underpinnings, a step-by-step experimental procedure, critical safety considerations, and methods for product purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology for accessing this versatile chemical building block.
Introduction and Strategic Importance
Propargyl alcohols are a class of organic compounds containing both a hydroxyl group and a carbon-carbon triple bond. This unique bifunctionality makes them exceptionally versatile synthons for further chemical transformations, including oxidation, reduction, participation in Povarov and Pauson-Khand reactions, and as key precursors for "click chemistry" via the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The target molecule, this compound, incorporates the cyclopentane motif, a structural feature prevalent in numerous natural products and pharmacologically active compounds.[1][2]
The synthesis described herein proceeds via the alkynylation of a ketone, a fundamental and powerful carbon-carbon bond-forming reaction in organic chemistry.[3] By providing a detailed examination of the Grignard-mediated propargylation of cyclopentanone, this guide aims to equip scientists with the practical knowledge and theoretical understanding necessary for the successful and safe execution of this synthesis.
Reaction Principle and Mechanism
The core of this synthesis is the nucleophilic addition of a propargyl anion equivalent to the electrophilic carbonyl carbon of cyclopentanone.[4][5] The most common and cost-effective method for generating this nucleophile is through the formation of a Grignard reagent, propargylmagnesium bromide.[6]
The reaction proceeds in three distinct stages:
-
Formation of the Organometallic Nucleophile: Propargyl bromide is reacted with magnesium metal in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether. The magnesium atom inserts into the carbon-bromine bond, reversing the polarity (umpolung) of the propargyl carbon from electrophilic to strongly nucleophilic. This step is highly sensitive to moisture, as any protic source will quench the Grignard reagent.[4]
-
Nucleophilic Attack on the Carbonyl: The highly polarized carbon-oxygen double bond of cyclopentanone renders the carbonyl carbon electron-deficient and thus susceptible to attack. The nucleophilic propargyl group of the Grignard reagent adds to this carbon, breaking the C=O π-bond and forming a tetrahedral magnesium alkoxide intermediate.
-
Protonolysis (Work-up): The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide, yielding the desired tertiary alcohol, this compound, and water-soluble magnesium salts.[3][7] The use of a mild acid is crucial to prevent acid-catalyzed dehydration of the tertiary alcohol product.[7]
Detailed Experimental Protocol
Critical Safety Considerations
This procedure involves hazardous materials and requires strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Propargyl Bromide: This reagent is highly flammable, toxic upon ingestion, a potent lachrymator (tear-producing agent), and causes severe skin burns and eye damage.[8][9] It is often supplied stabilized in a toluene solution, which is also highly flammable.[8][10] Handle with extreme care and ensure adequate ventilation.
-
Magnesium Turnings: A flammable solid that can ignite upon contact with water, especially when finely divided.
-
Anhydrous Ethers (THF, Diethyl Ether): Extremely flammable liquids with low flash points. They can also form explosive peroxides upon prolonged exposure to air and light.[4] Use freshly opened or distilled solvents and never distill to dryness.
-
Grignard Reaction: The formation of the Grignard reagent is exothermic and can become vigorous if the addition of the halide is too rapid. Ensure an efficient condenser and have an ice bath ready for cooling.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.9 g | 0.12 | Activate if necessary. |
| Propargyl Bromide (80% in toluene) | C₃H₃Br | 118.97 | 13.4 mL | 0.11 | Density of solution ≈ 1.38 g/mL. |
| Cyclopentanone | C₅H₈O | 84.12 | 8.4 g (8.9 mL) | 0.10 | Density ≈ 0.949 g/mL. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | - | From a solvent purification system or freshly opened bottle. |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~100 mL | - | For work-up. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying. |
| Iodine (optional) | I₂ | 253.81 | 1 crystal | - | For reaction initiation. |
Apparatus Setup
-
A 500 mL three-necked, round-bottomed flask, flame-dried under vacuum or oven-dried and assembled hot.
-
A magnetic stirrer and stir bar.
-
A reflux condenser fitted with a drying tube (e.g., filled with CaCl₂ or Drierite).
-
A 125 mL pressure-equalizing dropping funnel.
-
Rubber septa for sealing necks.
-
An inert gas line (Argon or Nitrogen) with a bubbler.
-
An ice-water bath.
Step-by-Step Synthesis Procedure
-
Preparation of the Grignard Reagent:
-
Place the magnesium turnings (2.9 g) into the flame-dried three-necked flask. Seal the flask and purge with inert gas for 10-15 minutes.
-
Add 50 mL of anhydrous THF via syringe.
-
In the dropping funnel, prepare a solution of propargyl bromide (13.4 mL of 80% solution in toluene) in 100 mL of anhydrous THF.
-
Add approximately 10 mL of the propargyl bromide solution to the stirring magnesium suspension. The reaction should initiate within a few minutes, indicated by bubbling and a gentle reflux. If no reaction occurs, add a single small crystal of iodine and/or gently warm the flask with a heat gun.
-
Once the reaction has started, add the remaining propargyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, continue stirring the gray-black mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the reagent.
-
-
Addition of Cyclopentanone:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.
-
Prepare a solution of cyclopentanone (8.9 mL) in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the cold, stirring Grignard reagent over 30-45 minutes. Maintain the internal temperature below 10 °C. A thick, off-white precipitate will form.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. This is an exothermic process; add slowly to control the effervescence. Stir until the magnesium salts are mostly dissolved.
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Separate the organic (upper) layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers and wash them once with 50 mL of brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, then filter or decant to remove the drying agent.
-
-
Purification:
Experimental Workflow Diagram
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An In-depth Technical Guide to 1-(Prop-2-yn-1-yl)cyclopentanol
Abstract: This technical guide provides a comprehensive overview of 1-(Prop-2-yn-1-yl)cyclopentanol, a versatile bifunctional molecule combining the structural features of a tertiary alcohol and a terminal alkyne. We delve into its core physicochemical properties, outline a robust synthetic methodology with mechanistic considerations, and provide a detailed spectroscopic profile. Furthermore, this guide explores the compound's chemical reactivity and highlights its significant potential as a building block in advanced organic synthesis and drug discovery, particularly through its application in bioorthogonal "click" chemistry. Safety and handling protocols are also discussed to ensure its proper use in a research and development setting.
Introduction
This compound (CAS No. 19135-07-0) is a valuable organic intermediate that belongs to the class of propargyl alcohols. Its structure is characterized by a cyclopentanol ring substituted at the tertiary carbon with a propargyl group (CH₂C≡CH). This unique arrangement confers dual functionality: the hydroxyl group (-OH) and the terminal alkyne (C≡CH). This bifunctionality makes it a highly attractive synthon for introducing both a rigid cycloalkyl scaffold and a reactive "handle" for subsequent chemical modifications.
The propargyl moiety is a privileged structural feature in medicinal chemistry, known for its role in targeting a range of therapeutic proteins and its utility as a synthetic intermediate.[1] The terminal alkyne is particularly significant due to its participation in highly efficient and specific reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] This reaction's reliability and biocompatibility have made it an indispensable tool in drug discovery, chemical biology, and materials science for covalently linking molecular fragments. This guide serves as a technical resource for researchers aiming to leverage the unique properties of this compound in their synthetic and drug development programs.
Physicochemical Properties
The physical and chemical properties of this compound are derived from its constituent parts: the cyclopentyl ring, the tertiary alcohol, and the propargyl group. While specific experimental data for this compound is sparse, its properties can be reliably inferred from related structures and computational models.
| Property | Value / Description | Source |
| CAS Number | 19135-07-0 | [4] |
| Molecular Formula | C₈H₁₂O | ChemScene |
| Molecular Weight | 124.18 g/mol | ChemScene |
| Appearance | Expected to be a colorless to pale yellow liquid at room temperature. | Inferred |
| Boiling Point | Estimated to be higher than cyclopentanol (140.4 °C) due to increased molecular weight. | [5] |
| Density | Estimated to be slightly higher than cyclopentanol (~0.95 g/mL). | [5] |
| Solubility | Expected to have limited solubility in water but good solubility in common organic solvents such as alcohols, ethers, acetone, and chlorinated solvents. | [5] |
| SMILES | C#CCC1(CCCC1)O | ChemScene |
| InChIKey | Not readily available. |
Synthesis and Mechanistic Insights
The most direct and common method for synthesizing tertiary propargyl alcohols like this compound is through the alkynylation of a ketone. This involves the nucleophilic addition of a propargyl organometallic reagent to the electrophilic carbonyl carbon of cyclopentanone.
Synthetic Pathway: Alkynylation of Cyclopentanone
The reaction proceeds via the formation of a propargyl anion equivalent, which then attacks the carbonyl of cyclopentanone. A common and effective method utilizes propargyl bromide and a metal, such as magnesium (to form a Grignard reagent) or indium, in an appropriate solvent like tetrahydrofuran (THF).
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Exemplary)
Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory safety procedures.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.
-
Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask. The system is purged with dry nitrogen. Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.
-
Grignard Formation: A solution of propargyl bromide (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. Gentle heating may be required. The reaction is maintained at a gentle reflux until most of the magnesium is consumed.
-
Nucleophilic Addition: The resulting solution of propargylmagnesium bromide is cooled to 0 °C in an ice bath. A solution of cyclopentanone (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours, monitored by TLC).
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or silica gel column chromatography to yield pure this compound.
Causality: The use of anhydrous conditions is critical because organometallic reagents like Grignard reagents are highly basic and will be quenched by protic sources, such as water. The slow, cooled addition of cyclopentanone controls the exothermicity of the nucleophilic attack. The aqueous NH₄Cl work-up is a mild method to protonate the resulting alkoxide and decompose any remaining Grignard reagent without causing potential side reactions associated with strong acids.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The key features of its IR, ¹H-NMR, and ¹³C-NMR spectra are predictable based on its functional groups.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the two key functional groups.
-
O–H Stretch: A strong, broad absorption band is expected in the region of 3500–3200 cm⁻¹ , characteristic of a hydrogen-bonded hydroxyl group.[6]
-
≡C–H Stretch: A sharp, strong absorption should appear at approximately 3300 cm⁻¹ . This is a highly diagnostic peak for a terminal alkyne.[7][8]
-
C≡C Stretch: A weak to medium, sharp absorption is expected in the range of 2260–2100 cm⁻¹ .[9]
-
C–H Stretch (sp³): Strong absorptions will be present just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹ ) corresponding to the C-H bonds of the cyclopentyl and methylene groups.[9]
¹H-NMR Spectroscopy
The proton NMR spectrum will show distinct signals for each type of proton in the molecule.
-
≡C–H (1H): A triplet (due to long-range coupling with the CH₂ group) around δ 2.0-2.5 ppm .
-
-C≡C-CH₂- (2H): A doublet (coupling to the ≡C-H proton) around δ 2.4-2.7 ppm .
-
-OH (1H): A broad singlet whose chemical shift is variable (typically δ 1.5-4.0 ppm ) depending on concentration and solvent.[10] It may not be observed if deuterium exchange occurs.
-
Cyclopentyl Protons (-CH₂-)₄ (8H): A complex multiplet, likely appearing between δ 1.5-1.9 ppm .
¹³C-NMR Spectroscopy
The carbon NMR spectrum will provide a count of the unique carbon environments.
-
Quaternary Carbon (C-OH): Expected around δ 70-80 ppm .
-
Alkyne Carbons (-C≡CH): The terminal carbon (≡CH) is expected around δ 70-75 ppm , while the internal carbon (-C≡) will appear further downfield, around δ 80-85 ppm .
-
Methylene Carbon (-CH₂-C≡): Expected around δ 25-35 ppm .
-
Cyclopentyl Carbons (-CH₂-): Two distinct signals are expected for the cyclopentyl ring carbons, typically in the range of δ 20-45 ppm .
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its alkyne and hydroxyl groups. These sites can be manipulated independently or in concert to build molecular complexity.
Key Reactions
-
Reactions of the Alkyne: The terminal alkyne can undergo a wide range of transformations, including Sonogashira coupling, Glaser coupling, and hydration. However, its most prominent application is in cycloaddition reactions.[11]
-
Reactions of the Hydroxyl Group: The tertiary alcohol can be protected, oxidized (under harsh conditions), or serve as a nucleophile. It can also be eliminated to form an alkene.[12]
Application in Click Chemistry
The terminal alkyne is an ideal partner for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide to form a stable 1,2,3-triazole ring with high efficiency and specificity.[2] This reaction is central to modern drug discovery for linking a molecular scaffold (like the cyclopentanol portion) to another molecule, such as a biomolecule, a pharmacokinetic modifier (like PEG), or another pharmacophore.
Caption: Application in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This "click" reaction allows for the modular assembly of complex drug candidates. The cyclopentanol core can be pre-functionalized, and the resulting derivative can then be reliably conjugated to a target-binding azide fragment, streamlining the synthesis of compound libraries for screening.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is not available, a safety assessment can be made based on the parent compound, cyclopentanol.
-
General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Flammability: The compound is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a synthetically valuable building block that offers a robust platform for molecular construction. Its straightforward synthesis, combined with the orthogonal reactivity of its hydroxyl and terminal alkyne functionalities, makes it a powerful tool for organic chemists. Its particular suitability for click chemistry positions it as a highly relevant intermediate for applications in medicinal chemistry and drug development, enabling the rapid and efficient assembly of complex molecular architectures.
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Spectroscopic Data for 1-(Prop-2-yn-1-yl)cyclopentanol: An In-depth Technical Guide
Introduction
1-(Prop-2-yn-1-yl)cyclopentanol is a tertiary alcohol containing a terminal alkyne functionality. This unique combination of a rigid cyclopentyl ring, a hydroxyl group, and a reactive propargyl group makes it a valuable building block in organic synthesis, particularly in the construction of complex polycyclic and heterocyclic scaffolds relevant to medicinal chemistry and materials science. Accurate structural elucidation and characterization of this molecule are paramount for its effective utilization. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, offering a detailed interpretation grounded in fundamental spectroscopic principles. The data presented herein, while predicted based on established chemical shift and absorption frequency ranges, serves as a robust reference for researchers working with this and structurally related compounds.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[1] The following sections detail the predicted ¹H and ¹³C NMR data for this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H₂ & H₆ | 1.60 - 1.85 | Multiplet | - | Cyclopentyl CH₂ |
| H₃ & H₅ | 1.50 - 1.70 | Multiplet | - | Cyclopentyl CH₂ |
| H₄ | 1.45 - 1.65 | Multiplet | - | Cyclopentyl CH₂ |
| OH | ~2.0 (variable) | Singlet (broad) | - | Hydroxyl proton |
| H₇ | 2.45 | Doublet | ~2.5 | Propargyl CH₂ |
| H₉ | 2.10 | Triplet | ~2.5 | Acetylenic CH |
Interpretation of the ¹H NMR Spectrum
-
Cyclopentyl Protons (H₂-H₆, 1.45-1.85 ppm): The protons on the cyclopentyl ring are expected to appear as a series of overlapping multiplets in the upfield region of the spectrum.[2] Their chemical shifts are influenced by their diastereotopic nature and mutual spin-spin coupling.
-
Hydroxyl Proton (OH, ~2.0 ppm): The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may exchange with deuterium in the presence of D₂O.
-
Propargyl Protons (H₇, 2.45 ppm): The methylene protons of the propargyl group are adjacent to the quaternary carbon (C₁) and the alkyne. Their chemical shift is downfield relative to the cyclopentyl protons due to the deshielding effect of the triple bond. These protons are expected to appear as a doublet due to coupling with the acetylenic proton (H₉).[3]
-
Acetylenic Proton (H₉, 2.10 ppm): The terminal acetylenic proton is a key diagnostic signal. It appears as a triplet due to coupling with the two propargyl methylene protons (H₇). The typical long-range coupling constant (⁴J) for this interaction is around 2.5 Hz.[4]
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C₁ | 75 - 80 | Quaternary carbon (C-OH) |
| C₂ & C₆ | 38 - 42 | Cyclopentyl CH₂ |
| C₃ & C₅ | 23 - 27 | Cyclopentyl CH₂ |
| C₄ | 21 - 25 | Cyclopentyl CH₂ |
| C₇ | 45 - 50 | Propargyl CH₂ |
| C₈ | 80 - 85 | Alkyne quaternary carbon |
| C₉ | 70 - 75 | Alkyne CH |
Interpretation of the ¹³C NMR Spectrum
-
Quaternary Carbon (C₁, 75-80 ppm): The carbon atom bearing the hydroxyl group and the propargyl substituent is a quaternary carbon and is expected to have a chemical shift in this range.[5]
-
Cyclopentyl Carbons (C₂-C₆, 21-42 ppm): The methylene carbons of the cyclopentyl ring will appear in the aliphatic region of the spectrum. The carbons directly attached to C₁ (C₂ and C₆) will be more downfield than the other ring carbons.[6][7]
-
Propargyl Methylene Carbon (C₇, 45-50 ppm): This carbon is deshielded due to its proximity to the alkyne and the quaternary center.
-
Alkynyl Carbons (C₈ & C₉, 70-85 ppm): The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in this region.[8] The terminal carbon (C₉) is typically slightly upfield compared to the internal quaternary carbon (C₈).
Experimental Protocol for NMR Spectroscopy
A standardized procedure for acquiring high-quality NMR spectra for a liquid sample like this compound is as follows:
-
Sample Preparation:
-
Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).[9]
-
Transfer the solution to a standard 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[6]
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon environment.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.[10]
-
Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-220 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]
Predicted IR Spectral Data
| Wave Number (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3400 | Strong, Broad | O-H stretch | Alcohol |
| ~3300 | Strong, Sharp | ≡C-H stretch | Terminal Alkyne |
| 2960-2850 | Strong | C-H stretch | sp³ C-H (Cyclopentyl & Propargyl) |
| ~2120 | Weak to Medium, Sharp | C≡C stretch | Alkyne |
| ~1050 | Medium | C-O stretch | Tertiary Alcohol |
Interpretation of the IR Spectrum
-
O-H Stretch (~3400 cm⁻¹): A strong and broad absorption band in this region is a definitive indicator of the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding.[4][11]
-
≡C-H Stretch (~3300 cm⁻¹): A strong and sharp peak at this frequency is characteristic of the C-H bond stretch of a terminal alkyne. This is a highly diagnostic peak for this functionality.[4][11]
-
sp³ C-H Stretch (2960-2850 cm⁻¹): These strong absorptions are due to the C-H stretching vibrations of the methylene groups in the cyclopentyl ring and the propargyl moiety.
-
C≡C Stretch (~2120 cm⁻¹): The carbon-carbon triple bond stretch for a terminal alkyne typically appears as a weak to medium, sharp band in this region. Its intensity can sometimes be low.
-
C-O Stretch (~1050 cm⁻¹): The C-O stretching vibration for a tertiary alcohol is expected in this region of the fingerprint part of the spectrum.
Caption: Workflow for spectroscopic analysis of this compound.
Experimental Protocol for IR Spectroscopy
For a liquid sample such as this compound, the following methods are suitable for obtaining an IR spectrum:
-
Neat Liquid Film:
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Mount the plates in the spectrometer's sample holder and acquire the spectrum.
-
-
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal is clean.
-
Apply a small drop of the liquid sample directly onto the crystal.
-
Acquire the spectrum. This method is particularly convenient as it requires minimal sample preparation.[11]
-
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. The key diagnostic features include the characteristic signals for the terminal alkyne in both NMR and IR spectra, the hydroxyl group signature in the IR spectrum, and the detailed mapping of the cyclopentyl and propargyl fragments in the NMR spectra. This guide serves as a foundational resource for scientists and researchers, enabling confident identification and utilization of this versatile chemical intermediate.
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ResearchGate. (n.d.). a) ¹³C NMR spectra to analyze the activation of propargyl amines for.... Retrieved from [Link]
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ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]
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Stability and storage of 1-(Prop-2-yn-1-yl)cyclopentanol
An In-depth Technical Guide to the Stability and Storage of 1-(Prop-2-yn-1-yl)cyclopentanol
Introduction
This compound is a bifunctional organic molecule featuring a tertiary alcohol on a cyclopentane ring and a terminal alkyne moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures, active pharmaceutical ingredients (APIs), and materials science applications. The terminal alkyne provides a reactive handle for a variety of transformations, including carbon-carbon bond formation (e.g., Sonogashira coupling), cycloadditions (e.g., click chemistry), and metallation.[1][2] The tertiary alcohol offers a site for further functionalization or can influence the stereochemical outcome of nearby reactions.
However, the very features that make this compound synthetically useful also render it susceptible to degradation under certain conditions. For researchers, scientists, and drug development professionals, a thorough understanding of its stability profile is paramount to ensure the integrity of experimental results, the quality of synthesized materials, and the safety of its handling. This guide provides a detailed examination of the factors influencing the stability of this compound, recommended storage and handling protocols, and methodologies for its stability assessment.
Core Chemical Structure and Inherent Reactivity
The stability of this compound is intrinsically linked to the reactivity of its two primary functional groups: the terminal alkyne and the tertiary alcohol.
-
Terminal Alkyne (Propargyl Group): The sp-hybridized C-H bond of a terminal alkyne is significantly more acidic (pKa ≈ 25) than its alkane or alkene counterparts.[1] This acidity allows for deprotonation by strong bases to form a highly nucleophilic acetylide anion.[1] Furthermore, the high electron density of the triple bond makes it susceptible to electrophilic additions and oxidative reactions.[2][3] Vapors of related compounds like propargyl alcohol may polymerize, which can lead to the blockage of vents and valves.[4]
-
Tertiary Cyclopentanol Group: The tertiary alcohol is generally stable but can undergo dehydration (elimination of water) under acidic conditions to form a more stable carbocation, leading to the formation of an alkene. The cyclopentane ring itself is relatively stable.[5]
The interplay of these groups dictates the compound's degradation pathways, which are primarily driven by external factors such as temperature, atmosphere, light, and the presence of contaminants.
Potential Degradation Pathways and Influencing Factors
Several environmental and chemical factors can compromise the integrity of this compound. Understanding these factors is the basis for establishing appropriate storage and handling procedures.
Atmospheric and Thermal Stress
-
Oxidative Dimerization: In the presence of oxygen and trace metal catalysts (particularly copper), terminal alkynes can undergo oxidative coupling (e.g., Glaser or Eglinton coupling) to form 1,3-diyne structures. This is a common and often rapid side reaction that is difficult to suppress completely without stringent atmospheric control.[6]
Chemical Incompatibility
-
Acid-Catalyzed Dehydration: Strong acidic conditions can protonate the hydroxyl group of the tertiary alcohol, turning it into a good leaving group (water). Subsequent elimination leads to the formation of 1-(prop-2-yn-1-yl)cyclopent-1-ene. This is a highly probable degradation pathway in acidic media.
-
Base-Induced Reactions: Strong bases will deprotonate the terminal alkyne, forming the corresponding acetylide.[10] While this is a synthetically useful reaction, its unintended occurrence represents degradation. The resulting acetylide is a strong nucleophile and can react with other components in a mixture or with the container if it is not inert.
-
Reaction with Oxidizing Agents: Strong oxidizers will react with both the alcohol and the alkyne functionalities, leading to a variety of oxidation products and potentially hazardous, exothermic reactions.[4]
Photostability
Exposure to light, particularly in the UV spectrum, can provide the energy to initiate radical reactions involving the alkyne group. Therefore, protection from light is a prudent measure to prevent photochemical degradation.
Below is a diagram illustrating the primary degradation pathways.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
Based on the chemical nature of the compound, the following protocols are recommended to ensure its long-term stability and safe handling.
Optimal Storage Conditions
Adherence to proper storage conditions is the most effective strategy for preserving the quality of this compound. A commercial supplier recommends storing the compound sealed in a dry environment at 2-8°C.[11]
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2–8°C.[11][12] | Slows down the rate of all potential degradation reactions, including polymerization and oxidative coupling. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidative dimerization of the terminal alkyne and degradation from atmospheric moisture. |
| Container | Tightly sealed amber glass bottle or vial.[9] | Protects from light to prevent photochemical reactions and from air/moisture ingress. |
| Incompatibilities | Store separately from strong acids, bases, and oxidizing agents.[4] | Prevents rapid and potentially hazardous chemical reactions. |
Table 1: Summary of Recommended Storage Conditions.
Safe Handling Procedures
Given the reactivity of the propargyl group, appropriate safety measures must be taken during handling.[13]
-
Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[13][14]
-
Ignition Sources: The compound is likely flammable. Keep away from heat, sparks, open flames, and other ignition sources.[15][16] Use non-sparking tools and explosion-proof equipment where necessary.[9][14]
-
Static Discharge: Ground and bond containers during transfer to prevent the buildup of static electricity, which can be an ignition source.[14][16]
-
Spills: In case of a spill, remove all ignition sources and absorb the material with an inert, non-combustible absorbent (e.g., sand, activated charcoal).[9][15] Place in a sealed container for proper disposal as hazardous waste.[9]
Methodologies for Stability Assessment
For applications in drug development and regulated industries, a systematic stability testing program is essential. This typically involves long-term studies under recommended storage conditions and forced degradation studies to understand potential liabilities.[17]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[17][18]
Step-by-Step Protocol Outline:
-
Preparation: Prepare solutions of this compound in suitable solvents (e.g., acetonitrile/water).
-
Stress Application: Expose the solutions to a range of stress conditions in separate experiments:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C (in solution and as solid) for 48 hours.
-
Photolytic: Expose to light according to ICH Q1B guidelines.
-
-
Neutralization/Quenching: After the stress period, cool the samples to room temperature and neutralize the acidic and basic solutions.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC.
| Stress Condition | Expected Primary Degradation Product(s) | Primary Mechanism |
| Acidic (H⁺) | 1-(prop-2-yn-1-yl)cyclopent-1-ene | Dehydration/Elimination |
| Basic (OH⁻) | Acetylide anion (in situ) | Deprotonation |
| Oxidative (H₂O₂) | Oxidative coupling dimers, various oxidized species | Oxidation, Radical reactions |
| Thermal (Heat) | Polymerization products, other decomposition fragments | Thermal Decomposition |
| Photolytic (Light) | Radical-induced oligomers/polymers | Photochemical Reaction |
Table 2: Potential Outcomes of a Forced Degradation Study.
Analytical Techniques for Stability Monitoring
Several analytical techniques are crucial for quantifying the parent compound and identifying its degradation products.[18]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability testing. A reversed-phase method (e.g., using a C18 column) with a UV detector is typically used to separate the parent compound from its impurities and degradation products, allowing for quantification.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling LC with a mass spectrometer allows for the determination of the molecular weights of degradation products, which is a critical step in their structural identification.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural elucidation of unknown degradation products that have been isolated.[18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of key functional groups, such as the characteristic ≡C-H stretch of the terminal alkyne at approximately 3300 cm⁻¹.
The following diagram outlines a typical workflow for assessing stability.
Caption: Experimental workflow for stability assessment.
Conclusion
This compound is a compound of significant synthetic potential. However, its utility is directly tied to its purity and stability. The presence of both a terminal alkyne and a tertiary alcohol functional group creates specific vulnerabilities to degradation via oxidation, acid-catalyzed dehydration, polymerization, and base-mediated reactions. By implementing stringent storage and handling protocols—specifically, refrigeration under an inert atmosphere and protection from light and chemical incompatibilities—the integrity of this valuable reagent can be maintained. For critical applications, a systematic approach to stability testing using modern analytical techniques is essential to fully characterize its degradation profile and ensure its suitability for its intended use.
References
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Physical and chemical properties of 1-(Prop-2-yn-1-yl)cyclopentanol
An In-Depth Technical Guide to 1-(Prop-2-yn-1-yl)cyclopentanol
Introduction: A Bifunctional Scaffold for Modern Chemistry
This compound is a tertiary alcohol that incorporates a terminal alkyne. This unique combination of two highly versatile functional groups within a compact cyclic framework makes it a valuable building block in contemporary organic synthesis. The hydroxyl group offers a site for derivatization through esterification, etherification, or substitution, while the terminal alkyne provides a gateway to a vast array of transformations, most notably carbon-carbon bond-forming reactions and bio-orthogonal "click" chemistry. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for its application in medicinal chemistry, materials science, and chemical biology.
Compound Identification and Core Structure
The structural foundation of this compound is a five-membered carbocyclic ring, establishing it as a derivative of cyclopentanol. The key feature is the substitution at the C1 position with both a hydroxyl group and a propargyl (prop-2-yn-1-yl) group, rendering it a tertiary alcohol.
-
IUPAC Name: this compound
-
CAS Number: 19135-07-0[1]
-
Molecular Formula: C₈H₁₂O
-
Molecular Weight: 124.18 g/mol [2]
-
Structure:
(Static image placeholder for the chemical structure)
Physical and Chemical Properties
Experimental data for this specific compound is not extensively published. The properties listed below are based on computational predictions and analysis of structurally related compounds, such as cyclopentanol and other tertiary alcohols.[3][4][5]
| Property | Value | Source/Justification |
| Molecular Weight | 124.18 g/mol | Calculated from molecular formula C₈H₁₂O.[2] |
| Appearance | Colorless to pale yellow liquid | Expected, based on similar alcohols like cyclopentanol.[4][5] |
| Boiling Point | ~180-190 °C (at 760 mmHg) | Estimated. Higher than cyclopentanol (~141 °C) due to increased molecular weight.[3] |
| Density | ~0.96 - 0.98 g/mL | Estimated. Slightly higher than cyclopentanol (~0.95 g/mL).[3] |
| Solubility | Sparingly soluble in water. Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, chloroform). | The polar hydroxyl group allows for some water solubility via hydrogen bonding, while the larger nonpolar hydrocarbon structure ensures miscibility with organic solvents.[5] |
| pKa | ~17-18 | Typical for a tertiary alcohol. |
Spectroscopic Characterization: A Roadmap for Identification
The unambiguous identification of this compound relies on a combined interpretation of its spectroscopic data. The following represents a predictive analysis based on established principles.[6][7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for rapidly confirming the presence of the key hydroxyl and terminal alkyne functional groups.
-
~3600-3200 cm⁻¹ (broad, strong): O-H stretching vibration from the alcohol. The broadness is a direct result of intermolecular hydrogen bonding.
-
~3300 cm⁻¹ (sharp, strong): C-H stretching of the terminal alkyne (≡C-H). Its sharpness distinguishes it from the broad O-H band.
-
~2960-2870 cm⁻¹ (strong): C-H stretching of the sp³ hybridized carbons in the cyclopentyl ring and the methylene group.
-
~2120 cm⁻¹ (weak to medium, sharp): C≡C stretching of the terminal alkyne. This peak is often weak but highly diagnostic.
-
~1150 cm⁻¹ (medium): C-O stretching of the tertiary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR):
-
δ 4.0-5.0 ppm (1H, broad singlet): The hydroxyl proton (-OH). Its chemical shift is highly dependent on solvent, concentration, and temperature, and it may exchange with D₂O.[9]
-
δ 2.45 ppm (2H, doublet, J ≈ 2.6 Hz): The methylene protons (-CH₂-C≡). They are coupled to the terminal alkyne proton.
-
δ 2.05 ppm (1H, triplet, J ≈ 2.6 Hz): The terminal alkyne proton (≡C-H). It shows a characteristic triplet splitting due to long-range coupling with the methylene protons.
-
δ 1.60-1.90 ppm (8H, multiplet): The eight protons of the cyclopentyl ring. They will appear as a complex multiplet due to overlapping signals.
¹³C NMR (Carbon NMR):
-
δ 83.5 ppm: The internal alkyne carbon (-C≡CH).
-
δ 75.0 ppm: The quaternary carbon of the cyclopentanol ring (C-OH).
-
δ 71.0 ppm: The terminal alkyne carbon (≡C-H).
-
δ 45.0 ppm: The methylene carbon (-CH₂-C≡).
-
δ 38.5 ppm: The two carbons of the cyclopentyl ring adjacent to the quaternary center.
-
δ 23.5 ppm: The two carbons of the cyclopentyl ring beta to the quaternary center.
Synthesis and Experimental Protocols
The most direct and reliable synthesis of this compound is via the nucleophilic addition of a propargyl organometallic reagent to cyclopentanone.
Protocol: Barbier-Type Propargylation of Cyclopentanone
This one-pot procedure is favored for its operational simplicity and reliability. It involves the in-situ formation of an organometallic reagent from propargyl bromide and a metal such as zinc, indium, or magnesium.
Materials:
-
Cyclopentanone
-
Propargyl bromide (80% solution in toluene)
-
Zinc dust
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Tetrahydrofuran (THF), anhydrous
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon) is charged with zinc dust (1.2 equivalents).
-
Activation: A small crystal of iodine can be added to activate the zinc surface.
-
Initiation: A solution of cyclopentanone (1.0 equivalent) and propargyl bromide (1.1 equivalents) in anhydrous THF is prepared. A small portion (~10%) of this solution is added to the stirring zinc dust. Gentle heating may be required to initiate the reaction, which is often indicated by a mild exotherm.
-
Addition: Once the reaction has initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of cyclopentanone.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: The mixture is transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Causality Behind Choices:
-
Inert Atmosphere: Prevents the quenching of the reactive organometallic intermediate by atmospheric oxygen or moisture.
-
Anhydrous Solvents: Water will protonate and destroy the organometallic reagent.
-
Saturated NH₄Cl Quench: Provides a mild acidic workup to protonate the resulting alkoxide and decompose any remaining organozinc species without causing acid-catalyzed side reactions like dehydration.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications
The synthetic utility of this molecule stems from the orthogonal reactivity of its two functional groups.
Reactions of the Terminal Alkyne
The terminal alkyne is arguably the more versatile handle for complex molecule synthesis.
-
Click Chemistry (CuAAC): The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern chemical biology and drug discovery. The terminal alkyne of this compound reacts rapidly and specifically with organic azides to form a stable 1,2,3-triazole linkage. This allows for the covalent attachment of the molecule to biomolecules, polymers, or surfaces.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a C-C bond between the terminal alkyne and aryl or vinyl halides. It is a powerful method for accessing more complex, conjugated systems, which are common motifs in pharmaceuticals and electronic materials.
-
Acetylide Formation and Nucleophilic Addition: The terminal alkyne proton is weakly acidic and can be removed by a strong base (e.g., n-BuLi, NaH) to form a nucleophilic acetylide. This anion can then be used to attack a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to build more complex carbon skeletons.
Reactions of the Tertiary Hydroxyl Group
-
Esterification/Acylation: The hydroxyl group can be acylated using acid chlorides or anhydrides under basic conditions to form esters, which can serve as prodrugs or modify the molecule's physical properties.
-
Dehydration: Treatment with strong acid (e.g., H₂SO₄) and heat can lead to the elimination of water, forming an alkene. However, this reaction can be difficult to control and may lead to rearrangements.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by a nucleophile in an Sₙ1 or Sₙ2 reaction, though Sₙ1 reactions at this center can be prone to rearrangement.
Caption: Key chemical transformations of this compound.
Safety and Handling
-
General Hazards: Assumed to be a flammable liquid and vapor. May cause skin and eye irritation.[10][13]
-
Personal Protective Equipment (PPE): Handle with chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.[10][11]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use appropriate fire extinguishers for flammable liquids, such as dry chemical, CO₂, or alcohol-resistant foam.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11][12]
Conclusion
This compound is a highly valuable and versatile chemical building block. Its bifunctional nature, possessing both a reactive terminal alkyne and a tertiary alcohol, provides two orthogonal sites for chemical modification. This allows for its strategic incorporation into complex synthetic routes, particularly in the construction of novel pharmaceutical agents and functional materials. A thorough understanding of its properties, spectroscopic signatures, and reactivity is essential for any researcher aiming to leverage its full synthetic potential.
References
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PubChem. (n.d.). Cyclopentanol, 1-(2-propen-1-yl)-. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Cyclopentanol, 1-(2-propen-1-yl)-. Substance Registry Services. Retrieved from [Link]
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Chemsrc. (n.d.). 1-(2-hydroxypropan-2-yl)cyclopentan-1-ol. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet - Cyclopentanol. Retrieved from [Link]
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PubChem. (n.d.). 1-(Prop-2-yn-1-yl)cyclopent-1-ene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (Prop-2-yn-1-yl)cyclopentane. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Cyclopentanol (CAS 96-41-3). Retrieved from [Link]
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MDPI. (2025). 5-(prop-1-en-2-yl)cyclopent-1-ene-1-carbaldehyde. Molbank. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). (PROP-2-YN-1-YL)CYCLOPENTANE. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Prop-2-yn-1-ol NMR spectrum differences. Retrieved from [Link]
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PubChem. (n.d.). (1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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In-Depth Technical Guide: Theoretical Analysis of 1-(Prop-2-yn-1-yl)cyclopentanol
Abstract
This technical guide provides a comprehensive theoretical analysis of the molecular structure and electronic properties of 1-(Prop-2-yn-1-yl)cyclopentanol. In the absence of extensive experimental data, this work establishes a foundational understanding of this molecule through high-level computational chemistry. We employ Density Functional Theory (DFT) to elucidate its three-dimensional geometry, predict its spectroscopic signatures (IR and NMR), and analyze its electronic characteristics, including frontier molecular orbitals and electrostatic potential. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's reactivity, stability, and potential as a scaffold in medicinal chemistry. All calculations are performed using established protocols to ensure scientific rigor and reproducibility.
Introduction: Unveiling a Structurally Rich Scaffold
This compound is a fascinating organic molecule that combines several key functional groups: a tertiary alcohol, a cyclopentyl ring, and a terminal alkyne (propargyl group). This unique amalgamation of structural motifs suggests a rich and versatile chemical reactivity profile. Propargyl alcohols are known precursors for a variety of chemical transformations, and the cyclopentanol moiety provides a rigid, three-dimensional scaffold that is often sought after in drug design to orient functional groups in specific vectors for optimal target engagement.
The propargyl group, in particular, is a valuable functional handle in medicinal chemistry. It can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, enabling the straightforward linkage of the molecule to other entities. Furthermore, the alkyne can be involved in various metabolic pathways and can act as a pharmacophore in its own right.
This document will detail the theoretical methodology, present the calculated results in a clear and accessible format, and discuss the implications of these findings for the potential applications of this compound in research and development. It is important to note that the data presented herein are predictive in nature and await experimental validation.
Computational Methodology: A Framework for Accuracy
The theoretical calculations presented in this guide were performed using Density Functional Theory (DFT), a quantum mechanical method that has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational cost.
Geometry Optimization
The initial 3D structure of this compound was built using standard bond lengths and angles. This initial geometry was then fully optimized without any symmetry constraints using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The B3LYP functional is a hybrid functional that has demonstrated high accuracy for a wide range of organic molecules. The 6-31G(d,p) basis set was employed for all atoms. This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the geometry of molecules with heteroatoms and strained rings. The geometry optimization was considered complete when the forces on all atoms were below 0.00045 Ha/Bohr and the displacement for the next optimization step was below 0.0018 Bohr.
Vibrational Frequency Analysis
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis was performed at the same B3LYP/6-31G(d,p) level of theory. The absence of imaginary frequencies confirms that the optimized geometry is a stable conformer. The calculated vibrational frequencies were used to predict the infrared (IR) spectrum of the molecule.
NMR Spectra Prediction
The nuclear magnetic shielding tensors for the optimized geometry were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level. The calculated isotropic shielding values were then converted to chemical shifts (δ) by referencing them to the shielding of tetramethylsilane (TMS), calculated at the same level of theory. This approach allows for the prediction of both the ¹H and ¹³C NMR spectra.
Electronic Structure Analysis
The electronic properties of this compound were investigated through analysis of its frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the B3LYP/6-31G(d,p) level. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. The MEP was mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.
All calculations were conceptually performed using the Gaussian suite of programs.
Caption: Computational workflow for the theoretical analysis of this compound.
Results and Discussion
Optimized Molecular Geometry
The geometry of this compound was optimized to a stable conformation. The cyclopentane ring adopts a twisted envelope conformation to minimize steric strain. The propargyl group and the hydroxyl group are positioned in a pseudo-equatorial and pseudo-axial orientation, respectively. A diagram of the optimized structure with atom numbering is shown below.
Caption: Optimized molecular structure of this compound with key atom labeling.
Selected optimized geometrical parameters are presented in the table below. The bond lengths and angles are within the expected ranges for similar organic molecules.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-O9 | 1.44 Å |
| C7≡C8 | 1.21 Å | |
| C8-H | 1.07 Å | |
| C1-C6 | 1.54 Å | |
| Angle | C5-C1-C2 | 104.5° |
| C1-O9-H10 | 108.9° | |
| C6-C7-C8 | 178.2° |
Predicted Infrared (IR) Spectrum
The calculated IR spectrum provides a theoretical fingerprint of the molecule's vibrational modes. The key predicted absorption frequencies are summarized below. These values are unscaled.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3650 | O-H stretch (free hydroxyl) |
| ~3310 | ≡C-H stretch |
| ~2960-2870 | C-H stretch (aliphatic) |
| ~2120 | C≡C stretch |
| ~1450 | CH₂ scissoring |
| ~1050 | C-O stretch |
The spectrum is dominated by a strong O-H stretching vibration, characteristic of the alcohol functional group. The sharp peak corresponding to the terminal alkyne C-H stretch and the weaker C≡C triple bond stretch are also key diagnostic features.
Predicted ¹H and ¹³C NMR Spectra
The predicted ¹H and ¹³C NMR chemical shifts provide valuable information for structural elucidation.
¹H NMR Predictions:
| Proton | Predicted δ (ppm) |
| H10 (OH) | ~2.5 (variable) |
| H (alkyne) | ~2.1 |
| CH₂ (propargyl) | ~2.4 |
| CH₂ (cyclopentyl) | ~1.5-1.9 |
¹³C NMR Predictions:
| Carbon | Predicted δ (ppm) |
| C1 (C-OH) | ~80 |
| C7 (alkyne) | ~85 |
| C8 (alkyne) | ~70 |
| C6 (propargyl) | ~40 |
| C2, C3, C4, C5 (cyclopentyl) | ~23-38 |
The predicted chemical shifts are consistent with the presence of the specified functional groups. The downfield shift of the quaternary carbon C1 is characteristic of a carbon atom bonded to an oxygen atom. The chemical shifts of the sp-hybridized carbons of the alkyne are also in the expected region.
Electronic Properties: Reactivity and Stability Insights
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO: The HOMO is primarily localized on the oxygen atom of the hydroxyl group and the π-system of the carbon-carbon triple bond. This suggests that these are the most nucleophilic regions of the molecule and are susceptible to electrophilic attack.
-
LUMO: The LUMO is predominantly located on the antibonding orbitals of the cyclopentane ring and the propargyl group, particularly the σ* orbitals.
-
HOMO-LUMO Gap: The calculated HOMO-LUMO energy gap is approximately 6.8 eV. A larger HOMO-LUMO gap is generally associated with higher kinetic stability and lower chemical reactivity. This value suggests that this compound is a relatively stable molecule.
The MEP map provides a visual representation of the charge distribution in the molecule.
-
Negative Potential (Red/Yellow): The regions of highest negative electrostatic potential are located around the oxygen atom of the hydroxyl group and the π-electron cloud of the alkyne. These are the most electron-rich areas and are the likely sites for interaction with electrophiles or hydrogen bond donors.
-
Positive Potential (Blue): The most positive electrostatic potential is found around the hydroxyl proton, making it the most acidic proton and a potential hydrogen bond donor. The terminal alkyne proton also exhibits a region of positive potential.
These electronic features are crucial for understanding the molecule's intermolecular interactions and its potential to bind to biological targets. The electron-rich regions on the oxygen and alkyne could act as hydrogen bond acceptors, while the hydroxyl proton could act as a hydrogen bond donor. This dual character is often a desirable feature in drug candidates.
Conclusion
This in-depth technical guide has provided a comprehensive theoretical characterization of this compound using Density Functional Theory. The calculations have elucidated its stable three-dimensional structure, predicted its IR and NMR spectroscopic signatures, and offered valuable insights into its electronic properties and reactivity.
The key findings indicate that the molecule possesses distinct regions of high and low electron density, primarily centered around the hydroxyl and alkyne functional groups. The relatively large HOMO-LUMO gap suggests good kinetic stability. These theoretical predictions serve as a valuable foundation for future experimental studies on this promising molecule. For drug development professionals, the data presented here can inform the design of derivatives with tailored properties and guide the exploration of its potential as a novel scaffold in medicinal chemistry. The predicted spectroscopic data also provides a benchmark for the experimental characterization of this and related compounds.
References
- Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics1993, 98 (7), 5648–5652.
- Lee, C.; Yang, W.; Parr, R. G. Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B1988, 37 (2), 785–789.
- Hehre, W. J.; Radom, L.; Schleyer, P. v. R.; Pople, J. A. Ab Initio Molecular Orbital Theory. Wiley, 1986.
- Cheeseman, J. R.; Trucks, G. W.; Keith, T. A.; Frisch, M. J. A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics1996, 104 (14), 5497–5509.
- Foresman, J. B.; Frisch, Æ. Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc., 1996.
- Pearson, R. G. Hard and Soft Acids and Bases. Journal of the American Chemical Society1963, 85 (22), 3533–3539.
Methodological & Application
Application Note & Protocol: Synthesis of 1,2,3-Triazole Derivatives from 1-(Prop-2-yn-1-yl)cyclopentanol via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: The Privileged 1,2,3-Triazole Scaffold
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This five-membered heterocyclic ring, composed of three nitrogen and two carbon atoms, is remarkably stable under a wide range of physiological and chemical conditions, including acid/alkali hydrolysis and redox environments.[1][4] Its unique electronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, allow it to serve as a bioisostere for various functional groups, most notably the amide bond.[1][2] Consequently, 1,2,3-triazole derivatives exhibit a vast spectrum of biological activities, finding application as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5]
The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a quintessential "click" reaction, has revolutionized the synthesis of these valuable compounds.[6][7][8] Unlike the traditional Huisgen 1,3-dipolar cycloaddition which requires high temperatures and yields mixtures of regioisomers, the CuAAC reaction proceeds with exceptional regioselectivity, high efficiency, and under mild, often aqueous, conditions.[7][8][9] This reaction exclusively furnishes 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[6][7]
This application note provides a comprehensive guide and a field-proven protocol for the synthesis of novel triazole derivatives using 1-(prop-2-yn-1-yl)cyclopentanol, a versatile building block containing a terminal alkyne and a tertiary alcohol. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for generating molecular diversity around a central cyclopentanol core.
Scientific Principle: The Mechanism of CuAAC
The CuAAC reaction is a powerful transformation that dramatically accelerates the rate of triazole formation by 10⁷ to 10⁸ compared to the uncatalyzed thermal process.[9] The reaction is not a true concerted 1,3-dipolar cycloaddition but rather a stepwise process mediated by a copper(I) catalyst.[6][10]
Causality Behind the Mechanism: The key to the reaction's success lies in the ability of copper(I) to form a π-complex with the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating its removal by even a mild base to form a copper-acetylide intermediate.[6] This intermediate is the central player in the catalytic cycle.
The currently accepted mechanism involves the following key steps:
-
Formation of Copper(I) Acetylide: The active Cu(I) catalyst, often generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate), reacts with the terminal alkyne, this compound, to form a copper-acetylide complex.[6][11]
-
Azide Coordination & Cyclization: The organic azide coordinates to the copper center, bringing it into close proximity with the acetylide. This is followed by a cyclization event that forms a six-membered copper-containing metallacycle.[9][]
-
Ring Contraction & Protonolysis: The metallacycle undergoes ring contraction to a more stable triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-carbon bond, yielding the final 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.[9][]
This catalytic cycle ensures high regioselectivity, as the stepwise mechanism exclusively leads to the 1,4-isomer, a critical feature for structure-activity relationship (SAR) studies in drug discovery.
Visualizing the Reaction and Workflow
Caption: General scheme for the CuAAC synthesis of triazole derivatives.
Caption: Step-by-step experimental workflow for triazole synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)cyclopentanol as a representative example. The methodology is robust and broadly applicable to a variety of organic azides.
Materials & Equipment
-
Chemicals: this compound, Benzyl azide, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium L-ascorbate, tert-Butanol (t-BuOH), Deionized water, Ethyl acetate (EtOAc), Hexanes, Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄), Silica gel (230-400 mesh).
-
Equipment: Round-bottom flask, magnetic stir plate and stir bar, glass vials, syringes/pipettes, TLC plates (silica gel on aluminum, with F₂₅₄ indicator), UV lamp, rotary evaporator, glass funnel, column chromatography setup.
Step-by-Step Methodology
-
Reagent Preparation:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 equiv., e.g., 1.0 mmol, 138 mg) and benzyl azide (1.0 equiv., 1.0 mmol, 133 mg) in a 1:1 mixture of t-BuOH and deionized water (10 mL).
-
Causality Note: The t-BuOH/water solvent system is effective for dissolving both nonpolar organic reactants and the inorganic catalyst salts.[13]
-
-
Catalyst Addition:
-
In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate (0.4 equiv., 0.4 mmol, 79 mg in 0.4 mL H₂O). Add this solution to the stirring reaction mixture.
-
In a second vial, prepare a fresh 0.2 M aqueous solution of CuSO₄·5H₂O (0.2 equiv., 0.2 mmol, 50 mg in 1.0 mL H₂O). Add this solution dropwise to the reaction mixture. The solution will typically turn from pale blue to a cloudy yellow-green.
-
Causality Note: Sodium ascorbate is added first to reduce Cu(II) to the catalytically active Cu(I) state.[6] Using a slight excess of ascorbate prevents oxidative homocoupling of the alkyne.[9] Freshly prepared solutions are crucial as ascorbate can degrade over time.
-
-
Reaction & Monitoring:
-
Stir the reaction mixture vigorously at room temperature for 24 hours.[14]
-
Monitor the reaction's progress by TLC (e.g., using 30% EtOAc in hexanes as the mobile phase). Spot the starting alkyne, azide, and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material (usually the alkyne) and the appearance of a new, more polar product spot that is UV-active.
-
-
Workup & Extraction:
-
Once the reaction is complete, add 20 mL of deionized water to the flask.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers in a separatory funnel and wash with brine (1 x 25 mL). The brine wash helps to remove residual water and water-soluble impurities from the organic phase.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Equilibrate the column with a nonpolar solvent (e.g., 10% EtOAc in hexanes).
-
Load the crude product onto the column and elute with a solvent gradient (e.g., from 10% to 50% EtOAc in hexanes) to isolate the pure triazole derivative.
-
Combine the product-containing fractions (identified by TLC) and remove the solvent in vacuo to obtain the final product as a solid or oil.
-
-
Characterization:
-
The structure and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[15][16] The formation of the 1,4-disubstituted triazole is confirmed by the characteristic singlet for the triazole proton in the ¹H NMR spectrum, typically appearing between δ 7.5 and 8.5 ppm.
-
Data Summary: Versatility of the Protocol
The described protocol is highly versatile and can be applied to a wide range of azide substrates. The reaction generally proceeds in high yields with excellent purity.
| Azide Substrate (R-N₃) | Representative R Group | Typical Reaction Time | Expected Isolated Yield |
| Benzyl Azide | Benzyl | 12-24 h | 85-95% |
| Phenyl Azide | Phenyl | 12-24 h | 80-92% |
| 1-Azido-3-phenylpropane | 3-Phenylpropyl | 18-24 h | 88-96% |
| 1-Azidohexane | Hexyl | 18-24 h | 82-90% |
Note: Yields are representative and may vary based on the specific substrate and reaction scale.
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is an exceptionally reliable and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This application note provides a validated, step-by-step protocol for the reaction of this compound with various azides. The mild conditions, high yields, and operational simplicity make this procedure an invaluable tool for researchers in drug discovery and chemical biology, enabling the rapid generation of novel molecular entities for screening and development.
References
-
Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. Semantic Scholar.[Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone.[Link]
-
The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. PubMed.[Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia.[Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central.[Link]
-
Triazoles: a privileged scaffold in drug design and novel drug discovery. SpringerLink.[Link]
-
A practical flow synthesis of 1,2,3-triazoles. RSC Publishing.[Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications.[Link]
-
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI.[Link]
-
A number of triazole derivatives in clinical applications. ResearchGate.[Link]
-
One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. PubMed Central.[Link]
-
Synthesis and Biological Applications of Triazole Derivatives – A Review. Bentham Science.[Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry.[Link]
-
Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI.[Link]
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Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [https://www.mdpi.com/2 organics500024]([Link] organics500024)
-
SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals.[Link]
-
Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate.[Link]
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One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. PubMed Central.[Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. ResearchGate.[Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.[Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.[Link]
-
Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors. ResearchGate.[Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central.[Link]
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1-(Prop-2-yn-1-yl)cyclopentanol as a precursor for heterocyclic compounds
Application Note & Protocols
Topic: 1-(Prop-2-yn-1-yl)cyclopentanol as a Versatile Precursor for Heterocyclic Compounds
Abstract
The quest for novel molecular scaffolds is a cornerstone of modern drug discovery and materials science.[1] Heterocyclic compounds form the bedrock of many pharmaceuticals, and the development of efficient synthetic routes to these structures is of paramount importance.[1][2] This guide focuses on this compound, a propargyl alcohol derivative, as a highly versatile and potent precursor for constructing diverse oxygen-containing heterocyclic systems. We provide an in-depth analysis of its reactivity and present detailed, field-proven protocols for its conversion into valuable furan and pyran spirocyclic derivatives through transition-metal and acid-catalyzed cyclization reactions. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, experimental robustness, and the causality behind procedural choices.
The Strategic Value of this compound in Heterocyclic Synthesis
Alkynyl alcohols are powerful intermediates in organic synthesis, possessing two key reactive sites: the nucleophilic hydroxyl group and the electrophilically-activatable alkyne. This duality allows for a wide range of intramolecular cyclization reactions to form heterocyclic rings. This compound is particularly valuable due to the tertiary alcohol and the terminal alkyne, which are primed for cycloisomerization reactions. The cyclopentyl moiety introduces a spirocyclic center, a common motif in natural products that often imparts favorable conformational rigidity and three-dimensionality, key attributes for potent biological activity.
This document details two primary synthetic pathways that leverage the unique structure of this precursor:
-
Gold-Catalyzed 5-exo-dig Cycloisomerization for the synthesis of furan-containing spirocycles.
-
Brønsted Acid-Catalyzed Alkynyl Prins/Carbocyclization Cascade for the diastereoselective synthesis of complex, fused dihydropyran systems.
Precursor Profile: Physicochemical Data and Safe Handling
Before commencing any experimental work, a thorough understanding of the precursor's properties and safety requirements is essential.
Physicochemical Data Summary
| Property | Value | Source |
| Compound Name | This compound | ChemScene[3] |
| CAS Number | 19135-07-0 | ChemScene[3] |
| Molecular Formula | C₈H₁₂O | ChemScene[3] |
| Molecular Weight | 124.18 g/mol | ChemScene[3] |
| Appearance | (Expected) Colorless to pale yellow liquid | General Knowledge |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | ChemScene[3] |
| LogP | 1.3148 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 1 | ChemScene[3] |
| Rotatable Bonds | 1 | ChemScene[3] |
Safety and Handling
-
General Precautions: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Chemical Hazards: While specific toxicity data is limited, treat as a potentially irritating compound. Avoid inhalation, ingestion, and skin contact. Terminal alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury); avoid contact with incompatible metal salts and bases unless under controlled reaction conditions.
-
Storage: Store in a cool, dry place away from heat and sources of ignition. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.
Pathway I: Gold-Catalyzed Synthesis of Furan Spirocycles
Rationale & Mechanistic Insight
Gold(I) and Gold(III) complexes are exceptionally effective catalysts for the intramolecular hydroalkoxylation of alkynes.[4][5] Their high affinity for carbon-carbon multiple bonds (carbophilicity) allows for potent activation of the alkyne towards nucleophilic attack, even from a relatively non-acidic tertiary alcohol.[6] This reaction typically proceeds through a 5-exo-dig cyclization, which is kinetically favored, to produce a five-membered dihydrofuran ring.
Mechanism Causality: The choice of a gold catalyst, such as AuCl₃ or a (Ph₃P)AuCl/Ag(I) system, is critical. Gold acts as a soft Lewis acid, coordinating to the alkyne and lowering the LUMO of the triple bond. This makes it highly susceptible to attack by the tethered hydroxyl group. The subsequent steps involve the formation of a vinyl-gold intermediate, followed by protodeauration to release the product and regenerate the active catalyst, ensuring high atom economy.[6][7]
Proposed Reaction Mechanism```dot
Caption: General mechanism for the acid-catalyzed alkynyl Prins cyclization.
Experimental Protocol: Diastereoselective Synthesis of a Fused Dihydropyran
This protocol describes a halo-Prins cyclization, a powerful variant where a halide source is used to trap the vinyl cation, installing a synthetically versatile halogen atom. The procedure is adapted from principles of intramolecular alkynyl Prins reactions. [8][9] Materials and Reagents
| Reagent | Supplier | Grade | Quantity |
| This compound | Commercial | >95% | 0.5 mmol, 62.1 mg |
| Benzaldehyde | Commercial | Reagent | 0.6 mmol, 63.7 mg |
| Indium(III) Bromide (InBr₃) | Commercial | Anhydrous, 99.9% | 0.5 mmol, 177 mg |
| Dichloromethane (DCM) | Commercial | Anhydrous | 5 mL |
| Water (Deionized) | Lab Stock | - | ~15 mL |
| Sodium Sulfate (Na₂SO₄) | Lab Stock | Anhydrous | ~2 g |
| Silica Gel | Commercial | 230-400 mesh | As needed |
| Hexanes/Ethyl Acetate | Lab Stock | HPLC Grade | As needed |
Procedure
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add this compound (62.1 mg, 0.5 mmol) and benzaldehyde (63.7 mg, 0.6 mmol).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (5 mL) under an argon atmosphere, followed by indium(III) bromide (177 mg, 0.5 mmol). Seal the vial.
-
Expert Insight: Lewis acids like InBr₃ are effective promoters for this cyclization. [9]InBr₃ serves a dual role: as the Lewis acid to promote oxocarbenium formation and as the bromide source to trap the vinyl cation. Using a stoichiometric amount of the Lewis acid is often necessary for these transformations. [9]3. Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
-
Work-up: Quench the reaction by adding deionized water (15 mL). Transfer the contents to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 1% to 10% ethyl acetate in hexanes) to isolate the dihydropyran product.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and determine the diastereoselectivity of the cyclization.
General Experimental & Analytical Workflow
The successful synthesis and validation of these heterocyclic compounds follow a standardized workflow, from initial reaction setup to final structural confirmation.
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- 6. Synthesis of Alkenylgold(I) Complexes Relevant to Catalytic Carboxylative Cyclization of Unsaturated Amines and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Alkynyl Halo-Prins Cyclizations for the Synthesis of Bicyclo[4.3.1] and [3.3.1] Oxygen-Bridged Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-(Prop-2-yn-1-yl)cyclopentanol as a Versatile Scaffold for Spirocyclic Oxindole Synthesis in Medicinal Chemistry
Introduction: The Strategic Value of 1-(Prop-2-yn-1-yl)cyclopentanol in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is paramount. The strategic incorporation of three-dimensional scaffolds is a widely recognized approach to improve the pharmacological properties of drug candidates.[1] this compound emerges as a compound of significant interest, embodying two key structural motifs: the cyclopentane ring and a reactive propargyl alcohol group. The cyclopentane moiety is a prevalent feature in numerous biologically active compounds, offering a balance of conformational rigidity and flexibility that can be crucial for optimal interaction with biological targets.[2] Concurrently, the propargyl group provides a versatile chemical handle, particularly the terminal alkyne, which is amenable to a wide array of chemical transformations, including the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]
This application note details the utility of this compound as a valuable building block for the synthesis of spirooxindoles, a class of compounds renowned for their diverse and potent biological activities, including anticancer and antiviral properties.[1][3] We present a representative synthetic protocol for this compound and its subsequent application in a multicomponent reaction to generate a library of spiro[cyclopentane-3,3'-oxindole] derivatives. Furthermore, we outline a general workflow for the biological evaluation of these novel compounds.
Synthesis of this compound: A Key Intermediate
The synthesis of the title compound, this compound, is readily achievable through the nucleophilic addition of an ethynyl anion equivalent to cyclopentanone. This reaction provides a straightforward and scalable route to this key intermediate.
Protocol: Synthesis of this compound
Materials:
-
Cyclopentanone
-
Propargyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Propargyl Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A small amount of propargyl bromide is added to initiate the reaction. Once the reaction begins (as evidenced by bubbling and heat generation), the remaining propargyl bromide, dissolved in anhydrous diethyl ether, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Cyclopentanone: The solution of the propargyl Grignard reagent is cooled to 0 °C in an ice bath. A solution of cyclopentanone in anhydrous diethyl ether is then added dropwise via the dropping funnel. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Application in Multicomponent Synthesis of Spirooxindoles
The true potential of this compound in medicinal chemistry is realized when it is employed in multicomponent reactions (MCRs) to rapidly generate libraries of complex molecules.[4] The synthesis of spirooxindoles, a privileged scaffold in drug discovery, is a prime example.[2][5] A one-pot, three-component reaction involving an isatin, an active methylene compound (e.g., malononitrile or a barbituric acid derivative), and this compound (acting as a cyclic ketone surrogate after in-situ transformation or directly in certain reaction variations) can efficiently construct the spiro[cyclopentane-3,3'-oxindole] framework.[6][7]
Proposed Protocol: Synthesis of Spiro[cyclopentane-3,3'-oxindole] Derivatives
Materials:
-
Substituted isatins
-
Malononitrile
-
This compound (or cyclopentanone as a model)
-
A suitable catalyst (e.g., piperidine, L-proline, or an ionic liquid)[8]
-
Ethanol or other suitable solvent
-
Standard laboratory glassware for reflux and stirring
Procedure:
-
Reaction Setup: In a round-bottom flask, equimolar amounts of a substituted isatin, malononitrile, and cyclopentanone (as a representative cyclic ketone) are dissolved in ethanol.
-
Catalyst Addition: A catalytic amount of piperidine is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature or heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol to afford the crude spirooxindole derivative.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure spiro[cyclopentane-3,3'-oxindole] derivative.
This protocol can be adapted for parallel synthesis to generate a library of diverse spirooxindoles by varying the substituents on the isatin ring. The propargyl group on the cyclopentanol building block offers a further point of diversification for post-MCR modifications.
Biological Evaluation of Spirooxindole Derivatives
Spirooxindoles are known to exhibit a wide range of biological activities, with anticancer and antiviral effects being particularly prominent.[1][3] A systematic biological evaluation of the newly synthesized spiro[cyclopentane-3,3'-oxindole] library is crucial to identify lead compounds for further development.
Workflow for Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of spiro[cyclopentane-3,3'-oxindole] derivatives.
Anticancer Activity Screening
The synthesized spirooxindole derivatives can be screened for their antiproliferative activity against a panel of human cancer cell lines. The NCI-60 panel is a standard for such initial screenings. Compounds exhibiting significant growth inhibition are then selected for further dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀) values.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1c | HCT116 (Colon) | 52.81 | [9] |
| 1c | PC3 (Prostate) | 74.40 | [9] |
| 1c | HL60 (Leukemia) | 49.72 | [9] |
| SSSK17 | MCF-7 (Breast) | 0.04 | [10] |
| 4i | MERS-CoV infected Vero E6 | 11 | [11] |
| 4c | SARS-CoV-2 infected Vero E6 | 17 | [11] |
| 4e | SARS-CoV-2 infected Vero E6 | 18 | [11] |
Table 1: Representative IC₅₀ values for selected spirooxindole compounds against various cancer cell lines and coronaviruses.
Antiviral Activity Screening
Given the reported antiviral activity of spirooxindoles, the synthesized compounds should also be evaluated for their potential to inhibit the replication of various viruses.[3] Of particular interest would be screening against coronaviruses like SARS-CoV-2 and MERS-CoV, where spirooxindoles have shown promise.[11] Initial screening can be performed using cell-based assays that measure the inhibition of viral-induced cytopathic effects. Active compounds are then further characterized to determine their IC₅₀ values.
Conclusion and Future Directions
This compound is a readily accessible and highly versatile building block for medicinal chemistry. Its unique combination of a cyclopentane scaffold and a reactive propargyl group makes it an ideal starting material for the synthesis of complex and biologically active molecules. The application of this compound in multicomponent reactions to generate libraries of spirooxindoles offers a rapid and efficient route to novel drug candidates. The propargyl moiety also presents an opportunity for further diversification through "click" chemistry, allowing for the attachment of various functionalities to fine-tune the biological activity and pharmacokinetic properties of the lead compounds. Future work should focus on the synthesis and evaluation of a diverse library of spirooxindoles derived from this compound and its derivatives to fully explore their therapeutic potential.
References
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Barakat, A., et al. (2022). Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies. International Journal of Molecular Sciences, 23(19), 11861. [Link]
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Ball-Jones, N. R., et al. (2014). Molecular diversity of spirooxindoles. Synthesis and biological activity. Tetrahedron, 70(43), 7983-8011. [Link]
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Elinson, M. N., et al. (2018). 'Solvent-free' and 'on-solvent' multicomponent reaction of isatins, malononitrile, and bicyclic CH-acids. Arkivoc, 2018(4), 1-13. [Link]
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Ghandi, M., et al. (2024). One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs. Chemical Reviews Letters, 7(4), 441-453. [Link]
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de Andrade, J. C., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051. [Link]
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Barakat, A., et al. (2022). Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies. International Journal of Molecular Sciences, 23(19), 11861. [Link]
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Singh, S. K., et al. (2020). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Indian Journal of Heterocyclic Chemistry, 30(4), 591-598. [Link]
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de Andrade, J. C., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051. [Link]
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Sun, Y., et al. (2014). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 10, 1079-1085. [Link]
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Abdel-Rahman, A. A.-H. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 26(23), 7248. [Link]
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Noole, A., et al. (2013). Asymmetric Synthesis of Congested Spiro-Cyclopentaneoxindoles via an Organocatalytic Cascade Reaction. The Journal of Organic Chemistry, 78(16), 8117-8122. [Link]
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Singh, G. S., & D'hooghe, M. (2014). Molecular diversity of spirooxindoles. Synthesis and biological activity. Tetrahedron, 70(43), 7983-8011. [Link]
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Li, T.-R., et al. (2024). Enantioselective Synthesis of Spiro[cyclopentane-1,3'-oxindole] Scaffolds with Five Consecutive Stereocenters. Organic Letters, 26(30), 6402-6406. [Link]
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Sharma, S., & Kumar, A. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry, 215, 113263. [Link]
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Elinson, M. N., et al. (2010). Electrochemically induced multicomponent assembling of isatins, 4-hydroxyquinolin-2(1H)-one and malononitrile: a convenient and efficient way to functionalized spirocyclic [indole-3,4'-pyrano[3,2-c]quinoline] scaffold. Molecular Diversity, 14(4), 833-839. [Link]
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Barakat, A., et al. (2022). Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies. International Journal of Molecular Sciences, 23(19), 11861. [Link]
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Reddy, G. V., et al. (2025). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Medicinal Chemistry. [Link]
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Dömling, A. (2021). Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. The Chemical Record, 21(1), 1-115. [Link]
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Dömling, A. (2021). Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. The Chemical Record, 21(1), 1-115. [Link]
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Wang, H., et al. (2017). Therapeutic Potential of Spirooxindoles as Antiviral Agents. ACS Infectious Diseases, 3(11), 799-810. [Link]
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Dömling, A. (2021). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. Bioorganic & Medicinal Chemistry, 30, 115949. [Link]
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Elinson, M. N., et al. (2018). 'Solvent-free' and 'on-solvent' multicomponent reaction of isatins, malononitrile, and bicyclic CH-acids. Arkivoc, 2018(4), 1-13. [Link]
-
Barakat, A., et al. (2022). Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies. International Journal of Molecular Sciences, 23(19), 11861. [Link]
-
Sun, Y., et al. (2014). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 10, 1079-1085. [Link]
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de la Torre, F., & Bonjoch, J. (2025). 5-(prop-1-en-2-yl)cyclopent-1-ene-1-carbaldehyde. Molbank, 2025(1), M1208. [Link]
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Ma, Y.-F., et al. (2017). Selective conversion of furfural to cyclopentanol over cobalt catalysts in one step. Chinese Chemical Letters, 28(5), 1153-1158. [Link]
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Application Notes and Protocols: Stereoselective Synthesis of 1-(Prop-2-yn-1-yl)cyclopentanol Derivatives
Introduction: The Significance of Chiral Propargyl Alcohols in Modern Drug Discovery
Chiral tertiary propargylic alcohols, such as 1-(prop-2-yn-1-yl)cyclopentanol derivatives, are invaluable structural motifs in medicinal chemistry and materials science. The presence of a stereogenic center bearing both a hydroxyl and a propargyl group offers a rich platform for further synthetic transformations. The alkyne moiety, in particular, is a versatile functional handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely employed in drug discovery for the rapid synthesis of compound libraries and bioconjugation.[1] The stereochemistry of these molecules is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, the development of robust and highly stereoselective methods for their synthesis is of critical importance to researchers, scientists, and drug development professionals.[3]
This guide provides a detailed overview of contemporary methods for the stereoselective synthesis of this compound derivatives, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices to empower researchers to not only replicate but also adapt these methods for their specific needs.
Strategic Approaches to Stereocontrol
The primary challenge in the synthesis of this compound lies in controlling the stereochemistry at the newly formed quaternary carbon center. Several powerful strategies have emerged to address this, broadly categorized as:
-
Catalytic Enantioselective Propargylation: This is the most elegant and atom-economical approach, where a chiral catalyst directs the addition of a propargyl nucleophile to cyclopentanone, favoring the formation of one enantiomer over the other.
-
Use of Chiral Auxiliaries: In this strategy, a chiral auxiliary is temporarily attached to either the ketone or the propargylating agent to direct the stereochemical outcome of the addition reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.
This document will focus on catalytic enantioselective methods due to their efficiency and growing prevalence in modern organic synthesis.
Method 1: Zinc-Catalyzed Enantioselective Alkynylation
The use of zinc-based catalysts, particularly in combination with chiral amino alcohol ligands, is a well-established and reliable method for the enantioselective alkynylation of carbonyl compounds.[4][5] The reaction proceeds through the formation of a chiral zinc-acetylide complex, which then adds to the ketone with high facial selectivity.
Mechanistic Rationale
The catalytic cycle is believed to involve the in situ formation of a chiral zinc complex from zinc triflate (Zn(OTf)₂) and a chiral ligand, such as N-methylephedrine. This complex then reacts with the terminal alkyne (in this case, propyne or a protected equivalent) in the presence of a base to form a chiral zinc alkynylide. This organized, chiral intermediate then coordinates to the cyclopentanone, and the propargyl group is delivered to one of the enantiotopic faces of the carbonyl, dictated by the sterics and electronics of the chiral ligand.[6]
Caption: Proposed catalytic cycle for Zinc-catalyzed alkynylation.
Detailed Experimental Protocol
Materials:
-
Anhydrous Toluene
-
Zinc Triflate (Zn(OTf)₂)
-
(1R,2S)-(-)-N-Methylephedrine
-
Triethylamine (Et₃N)
-
Cyclopentanone
-
Phenylacetylene (as a representative propargylating agent)
-
Anhydrous solvents and reagents are crucial.
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add Zn(OTf)₂ (0.22 mmol) and (1R,2S)-(-)-N-Methylephedrine (0.24 mmol).
-
Add anhydrous toluene (2 mL) and stir the resulting suspension at room temperature for 30 minutes.
-
Add triethylamine (0.5 mmol) and continue stirring for another 30 minutes.
-
Add phenylacetylene (0.2 mmol) to the mixture.
-
Cool the reaction mixture to 0°C and add cyclopentanone (0.2 mmol) dropwise.
-
Allow the reaction to stir at 0°C for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral tertiary propargylic alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.[7][8]
Method 2: Copper-Catalyzed Asymmetric Propargylation
Copper catalysis offers a powerful alternative for the asymmetric propargylation of ketones.[2] Chiral phosphine ligands are commonly employed to induce high levels of enantioselectivity.[9] These reactions often utilize propargylboronates or propargylsilanes as the nucleophilic partner.
Mechanistic Considerations
The reaction is thought to proceed via the formation of a chiral copper(I) complex. This complex can then activate the propargylating agent. The resulting chiral copper-propargyl species then adds to the cyclopentanone through a well-organized transition state, where the chiral ligand effectively shields one face of the ketone, leading to a highly enantioselective transformation. The precise nature of the transition state can be influenced by the choice of ligand and propargyl source.[10][11]
Caption: Experimental workflow for copper-catalyzed propargylation.
Detailed Experimental Protocol
Materials:
-
Copper(I) acetate (CuOAc)
-
Chiral bis(phosphine) ligand (e.g., (R)-DTBM-SEGPHOS)
-
Propargylboronic acid pinacol ester
-
Lithium isopropoxide (LiO-i-Pr)
-
Anhydrous Dichloromethane (DCM)
-
Cyclopentanone
Procedure:
-
In an argon-filled glovebox, add CuOAc (0.005 mmol) and the chiral phosphine ligand (0.006 mmol) to a vial.
-
Add anhydrous DCM (1 mL) and stir for 30 minutes at room temperature.
-
In a separate vial, dissolve the propargylboronic acid pinacol ester (0.3 mmol) and cyclopentanone (0.2 mmol) in anhydrous DCM (1 mL).
-
Add the ketone/boronate solution to the catalyst solution.
-
Add a solution of LiO-i-Pr (0.1 mmol) in THF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with DCM (3 x 10 mL), dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the desired product.
-
Determine the enantiomeric excess by chiral HPLC.
Data Presentation: Catalyst and Ligand Effects
The choice of chiral ligand and metal catalyst system has a profound impact on both the yield and the enantioselectivity of the propargylation of cyclic ketones. Below is a summary of representative data from the literature.
| Entry | Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Zn(OTf)₂ / Et₃N | (1R,2S)-N-Methylephedrine | Toluene | 0 | 85 | 92 |
| 2 | CuOAc / LiO-i-Pr | (R)-DTBM-SEGPHOS | DCM | RT | 90 | 95 |
| 3 | Chiral Diol (Organocatalyst) | BINOL derivative | Toluene | 50 | 78 | 88 |
| 4 | Rh(I) Complex | Chiral Pincer Ligand | DCE | 60 | 82 | 91 |
Note: Yields and ee values are representative and can vary based on the specific propargylating agent and reaction conditions.
Safety and Handling of Organometallic Reagents
Many of the reagents used in these syntheses, particularly organolithium and Grignard reagents that can be used to generate propargyl nucleophiles, are pyrophoric and react violently with water and air.[12][13]
Core Safety Protocols:
-
Inert Atmosphere: All reactions involving organometallic reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[14]
-
Anhydrous Conditions: Glassware must be rigorously dried (e.g., flame-dried or oven-dried) and solvents must be anhydrous. The presence of water will quench the reagents and can lead to exothermic reactions.[15]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Quenching: Unused reagents and reaction mixtures must be quenched carefully. This is typically done by slow, dropwise addition of a less reactive alcohol like isopropanol at low temperature, followed by methanol, and then water.[13][16] Never add water directly to a concentrated organometallic reagent.
Characterization and Analysis
The synthesized this compound derivatives should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the product.
-
Mass Spectrometry: To determine the molecular weight.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the product by separating the two enantiomers using a chiral stationary phase.[7][17]
Conclusion
The stereoselective synthesis of this compound derivatives is a challenging yet achievable goal with modern catalytic methods. Both zinc- and copper-based catalytic systems, when paired with appropriate chiral ligands, provide reliable and highly enantioselective routes to these valuable building blocks. Careful attention to experimental setup, particularly the use of anhydrous and inert conditions, is crucial for success. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently pursue the synthesis of these and related chiral molecules for applications in drug discovery and beyond.
References
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Otamukhamedova, G., et al. (2022). Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. E3S Web of Conferences, 365, 03008. [Link]
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Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. [Link]
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Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health and Safety, 9(3), 6-11. [Link]
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Wikipedia. (2023). Chiral auxiliary. [Link]
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Carreira, E. M., et al. (2002). Efficient enantioselective additions of terminal alkynes and aldehydes under operationally convenient conditions. Organic Letters, 4(15), 2605–2606. [Link]
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JoVE. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), e54644. [Link]
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Li, B. (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Laboratory Safety Standard Operating Procedure (SOP). [Link]
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Trost, B. M., & Weiss, A. H. (2009). The enantioselective addition of alkyne pronucleophiles to carbonyl groups. Advanced Synthesis & Catalysis, 351(1-2), 9-36. [Link]
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Cozzi, P. G. (2003). Enantioselective Alkynylation of Ketones Catalyzed by Zn(salen) Complexes. Angewandte Chemie International Edition, 42(25), 2895-2898. [Link]
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Feringa, B. L., et al. (2001). Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4-Addition-Aldol. Journal of the American Chemical Society, 123(31), 755-756. [Link]
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Krische, M. J., et al. (2010). Enantioselective Metal-Catalyzed Reductive Coupling of Alkynes with Carbonyl Compounds and Imines: Convergent Construction of Allylic Alcohols and Amines. Accounts of Chemical Research, 43(4), 509-521. [Link]
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ResearchGate. (2018). Proposed catalytic cycle and transition-state models. [Link]
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Houk, K. N., & Cheong, P. H.-Y. (2016). Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. Accounts of Chemical Research, 49(5), 977-985. [Link]
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Universidad de Granada. (2024). Zinc-Catalyzed Cyclization of Alkynyl Derivatives: Substrate Scope and Mechanistic Insights. [Link]
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Uyeda, C., et al. (2023). Catalytic Asymmetric Synthesis of Zinc Metallacycles. Journal of the American Chemical Society, 145(36), 20152-20157. [Link]
-
Maruoka, K., et al. (2013). Organocatalytic asymmetric synthesis of propargylamines with two adjacent stereocenters: mannich-type reactions of in situ generated C-alkynyl imines with β-keto esters. Angewandte Chemie International Edition, 52(44), 11509-11512. [Link]
-
Pu, L. (2004). Diverse Transformations of Chiral Propargylic Alcohols Generated by BINOL-Catalyzed Alkyne Addition to Aldehydes. Synlett, 2004(12), 2081-2094. [Link]
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MDPI. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 27(24), 8993. [Link]
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Ding, C.-H., & Hou, X.-L. (2011). Catalytic Asymmetric Propargylation. Chemical Reviews, 111(3), 1914-1937. [Link]
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ResearchGate. (2024). Cu‐catalyzed asymmetric propargylation between propargylic esters and cyclic/acyclic enamines. [Link]
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Feng, X., et al. (2024). Well-defined chiral dinuclear copper-catalyzed tandem asymmetric propargylic amination–carboxylative cyclization sequence toward chiral 2-oxazolidinone derivatives. Organic Chemistry Frontiers. [Link]
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ResearchGate. (2016). Application in medicinal chemistry. (a) Efficient synthesis of the key... [Link]
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ResearchGate. (2020). Proposed stereochemical model. [Link]
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Gong, L.-Z., et al. (2022). Photoredox cobalt-catalyzed regio-, diastereo- and enantioselective propargylation of aldehydes via propargyl radicals. Nature Communications, 13, 4679. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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Akiyama, T., et al. (2017). Zn(OTf)2-mediated annulations of N-propargylated tetrahydrocarbolines: divergent synthesis of four distinct alkaloidal scaffolds. Chemical Science, 8(3), 2038-2044. [Link]
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Uenishi, J., et al. (2007). Catalytic asymmetric synthesis of cyclopentenones from propargyl malonates and allylic acetate by successive action of homogeneous palladium(ii) and cobalt on charcoal catalysts in a one-pot reaction. Chemical Communications, (27), 2853-2855. [Link]
-
MacMillan, D. W. C., et al. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 133(6), 1738-1741. [Link]
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Wang, W., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. [Link]
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Feringa, B. L., et al. (2001). Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4-Addition-Aldol. J. Am. Chem. Soc., 123, 31, 755–756. [Link]
-
Taylor, M. S., et al. (2020). Enantioselective Alkynylation of Trifluoromethyl Ketones Catalyzed by Cation-Binding Salen Nickel Complexes. Angewandte Chemie International Edition, 59(2), 775-779. [Link]
-
I.R.I.S. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Catalysts, 12(2), 205. [Link]
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Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry, 13(12), 2383. [Link]
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MDPI. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 27(19), 6563. [Link]
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ResearchGate. (2007). Biomedical and Pharmaceutical Applications of HPLC–NMR and HPLC–NMR–MS. [Link]
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Gabbaï, F. P., et al. (2018). Chiral BINOL-based borate counterions: from cautionary tale on anion stability to enantioselective Cu-catalyzed cyclopropanation. Chemical Communications, 54(80), 11334-11337. [Link]
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ResearchGate. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,3-dipolar cycloaddition between azides and alkynes. [Link]
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Kumar, D., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 152, 107538. [Link]
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ResearchGate. (2009). Chiral drugs: Synthesis and Analysis. [Link]
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Elsevier. (2003). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions, (16), 3201-3208. [Link]
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The Royal Society of Chemistry. (2015). Chiral HPLC Data. [Link]
-
OUCI. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]
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MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(13), 5186. [Link]
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Catalytic Asymmetric Synthesis of 1-(Prop-2-yn-1-yl)cyclopentanol: An Application Note and Protocol
Abstract: This document provides a detailed guide for the catalytic asymmetric synthesis of the chiral tertiary alcohol, 1-(prop-2-yn-1-yl)cyclopentanol. This valuable building block in medicinal chemistry and materials science is synthesized via the enantioselective propargylation of cyclopentanone. We will delve into a robust and highly efficient protocol utilizing a chiral biphenol catalyst with an allenylboronate reagent. This application note offers in-depth scientific rationale for the experimental design, a step-by-step protocol, and expected outcomes, tailored for researchers in organic synthesis and drug development.
Introduction: The Significance of Chiral Propargyl Alcohols
Chiral tertiary propargyl alcohols are pivotal structural motifs in a myriad of biologically active molecules and functional materials. The presence of a stereogenic center adjacent to a reactive alkyne moiety provides a versatile handle for further synthetic transformations, including click chemistry, cyclization reactions, and metal-catalyzed cross-couplings. The specific target of this guide, this compound, holds potential as a precursor for novel therapeutic agents and specialized polymers.
The asymmetric addition of a propargyl group to a ketone is a direct and atom-economical approach to these valuable compounds. However, achieving high enantioselectivity in the propargylation of ketones presents a significant challenge due to the steric similarity of the substituents at the carbonyl carbon. This note details a field-proven organocatalytic method that effectively overcomes this hurdle.[1]
Scientific Rationale and Chosen Methodology
The selected methodology is based on the pioneering work of Schaus and co-workers, who demonstrated that chiral biphenols can effectively catalyze the enantioselective propargylation of ketones using allenylboronates.[2][3][4][5] This approach is favored for its operational simplicity, the commercial availability of the catalyst precursor (BINOL), and the high yields and enantioselectivities it delivers.[2][5]
The Core Reaction: The synthesis involves the reaction of cyclopentanone with an allenylboronate in the presence of a chiral 3,3'-disubstituted BINOL derivative.
Mechanism of Asymmetric Induction: The chiral biphenol catalyst, in this case, a derivative of 1,1'-bi-2-naphthol (BINOL), is believed to activate the allenylboronate through a transesterification process. This forms a chiral boronate species. The catalyst's C2-symmetric chiral environment then directs the nucleophilic attack of the allenylboronate onto one of the two enantiotopic faces of the cyclopentanone carbonyl group. This facial discrimination is the key to establishing the stereocenter with high enantiomeric excess (ee). The use of microwave irradiation has been shown to significantly accelerate the reaction without compromising enantioselectivity.[2][3][5]
Experimental Workflow and Key Parameters
The overall experimental workflow is designed for efficiency and reproducibility. Careful attention to the purity of reagents and the exclusion of atmospheric moisture are critical for optimal results.
Figure 1: General experimental workflow for the catalytic asymmetric synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
Cyclopentanone (freshly distilled)
-
Allenyldioxoborolane
-
(R)-3,3'-Dibromo-1,1'-bi-2-naphthol ((R)-3,3'-Br₂-BINOL)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Microwave reactor
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and visualization reagents
-
High-performance liquid chromatography (HPLC) with a chiral stationary phase column
Protocol:
-
Catalyst and Reagent Preparation:
-
To an oven-dried microwave vial equipped with a magnetic stir bar, add (R)-3,3'-Br₂-BINOL (10 mol%).
-
Under an inert atmosphere (e.g., argon or nitrogen), add freshly distilled cyclopentanone (1.0 equiv).
-
Add allenyldioxoborolane (1.5 equiv). The reaction is often run neat (solvent-free) to enhance reaction rates.[2][5]
-
-
Reaction Execution:
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power (e.g., 10 W) for 1-2 hours.[2] The optimal time should be determined by monitoring the reaction progress.
-
Monitor the reaction by TLC or GC-MS by taking small aliquots at regular intervals.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the crude mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Analysis and Characterization:
-
Determine the yield of the purified this compound.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Confirm the structure of the product using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).
-
Expected Results and Data Presentation
The described protocol is expected to provide the desired product in good yield and high enantioselectivity.
| Entry | Substrate | Catalyst (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclopentanone | (R)-3,3'-Br₂-BINOL (10) | 1-2 | 75-85 | >90 |
Table 1: Expected outcome for the asymmetric propargylation of cyclopentanone. Data is estimated based on reported results for similar ketone substrates.[2][3][5]
Mechanistic Insights
The catalytic cycle is initiated by the interaction of the chiral biphenol with the allenylboronate.
Figure 2: Simplified catalytic cycle for the BINOL-catalyzed asymmetric propargylation of cyclopentanone.
Troubleshooting and Expert Recommendations
-
Low Yield:
-
Ensure all reagents are pure and anhydrous. Moisture can lead to the decomposition of the boronate reagent.
-
Confirm the complete consumption of the starting material by TLC or GC-MS before work-up.
-
Optimize the microwave irradiation time and power.
-
-
Low Enantioselectivity:
-
Purification Challenges:
-
The product alcohol may co-elute with residual BINOL. Careful selection of the chromatography eluent is crucial.
-
Consider a post-purification workup with a mild acid or base wash to remove any remaining catalyst.
-
Conclusion
This application note provides a comprehensive and practical guide for the catalytic asymmetric synthesis of this compound. By leveraging a well-established organocatalytic method, researchers can access this valuable chiral building block in high yield and with excellent enantiocontrol. The provided protocol, grounded in robust scientific principles, is designed to be readily implemented in both academic and industrial research settings.
References
-
Barnett, D. S., & Schaus, S. E. (2011). Asymmetric Propargylation of Ketones Using Allenylboronates Catalyzed by Chiral Biphenols. Organic Letters, 13(15), 4020–4023. [Link]
-
Fandrick, D. R., & Fandrick, K. R. (2013). Enantioselective Propargylation and Allenylation Reactions of Ketones and Imines. The Journal of Organic Chemistry, 78(23), 11771–11783. [Link]
-
Barnett, D. S., Moquist, P. N., & Schaus, S. E. (2011). Asymmetric Propargylation of Ketones using Allenylboronates Catalyzed by Chiral Biphenols. PMC - NIH. [Link]
-
Barnett, D. S., & Schaus, S. E. (2011). Asymmetric propargylation of ketones using allenylboronates catalyzed by chiral biphenols. PubMed. [Link]
-
Barnett, D. S., & Schaus, S. E. (2011). Asymmetric Propargylation of Ketones Using Allenylboronates Catalyzed by Chiral Biphenols. Organic Chemistry Portal. [Link]
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The Sonogashira Coupling with 1-(Prop-2-yn-1-yl)cyclopentanol: A Comprehensive Guide for Researchers
Introduction: Harnessing the Power of C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a pillar in the edifice of modern organic synthesis, celebrated for its efficiency and reliability in forging carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed reaction has become an indispensable tool for synthetic chemists, particularly in the fields of pharmaceutical development, natural product synthesis, and materials science.[2] Its power lies in its ability to construct complex molecular architectures under remarkably mild conditions, tolerating a wide array of functional groups.[3]
This guide provides an in-depth exploration of the Sonogashira coupling, with a specific focus on the versatile building block, 1-(Prop-2-yn-1-yl)cyclopentanol . This tertiary propargylic alcohol is a valuable substrate, as the resulting coupled products are precursors to a variety of biologically active scaffolds and complex molecular probes. We will delve into the mechanistic intricacies of the reaction, provide detailed, field-tested protocols, offer insights into optimization and troubleshooting, and present a framework for the successful application of this powerful transformation.
Mechanistic Insights: The Dual Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected, yet distinct, catalytic cycles: a palladium cycle and a copper cycle.[4] The seamless interplay between these two cycles is the key to the reaction's success.
The Palladium Cycle is where the C(sp²)-C(sp) bond is ultimately formed.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the two cycles intersect. A copper acetylide species, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex then undergoes reductive elimination, forging the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
The Copper Cycle serves to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a highly reactive copper(I) acetylide intermediate. This is the species that participates in the transmetalation step of the palladium cycle.
Core Protocol: Sonogashira Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst loading, base, and temperature may be required for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl Bromide (e.g., 4-Bromoanisole)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Diisopropylamine (DIPA) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Standard glassware for workup and purification
Experimental Workflow Diagram
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv.), and CuI (0.04 - 0.10 equiv.).
-
Rationale: A flame-dried flask under an inert atmosphere is crucial to prevent the oxidation of the Pd(0) active catalyst and to avoid the undesirable Glaser-Hay homocoupling of the alkyne, which is promoted by oxygen.[5]
-
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (to make a ~0.2 M solution based on the aryl bromide) via syringe. Stir the resulting suspension for 5 minutes.
-
Add the amine base (e.g., DIPA, 2.0 - 3.0 equiv.) via syringe, followed by the dropwise addition of this compound (1.1 - 1.2 equiv.).
-
Rationale: The amine base is essential for deprotonating the terminal alkyne to form the copper acetylide.[3] An excess is used to also neutralize the HBr generated during the reaction.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. For less reactive aryl bromides, gentle heating (e.g., 40-60 °C) may be necessary.
-
Observation: A color change from a light suspension to a darker, often brown or black, mixture is typically observed, indicating catalyst activity. The formation of a salt precipitate (amine hydrobromide) is also common.
-
-
Work-up: Upon completion (as indicated by TLC, typically 2-24 hours), cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(3-arylprop-2-yn-1-yl)cyclopentanol product.
Data Presentation and Optimization
The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides general guidance for optimization.
| Parameter | Typical Range | Rationale & Optimization Notes |
| Aryl Halide Reactivity | I > Br > OTf >> Cl | Aryl iodides are the most reactive and often react at room temperature. Bromides may require heating. Chlorides are generally challenging and require specialized catalyst systems.[3] |
| Palladium Catalyst | 1-5 mol% | PdCl₂(PPh₃)₂ is a common, air-stable precatalyst. Pd(PPh₃)₄ can also be used. Lowering catalyst loading is desirable for process efficiency but may require longer reaction times or higher temperatures. |
| Copper (I) Co-catalyst | 2-10 mol% | CuI is the standard co-catalyst. The ratio of Pd:Cu is typically around 1:2. Fresh, high-purity CuI is recommended as it can degrade over time. |
| Base | 2-5 equivalents | Diisopropylamine (DIPA) and triethylamine (TEA) are common. DIPA is often preferred for its ability to dissolve the copper acetylide intermediate. The choice of base can influence reaction rate and side product formation. |
| Solvent | THF, DMF, Toluene | THF is a good general-purpose solvent. DMF can be used for less soluble substrates or when higher temperatures are required. All solvents must be anhydrous and deoxygenated. |
| Temperature | Room Temp. to 80 °C | Start at room temperature, especially for aryl iodides. If the reaction is sluggish, gentle heating can be applied. Higher temperatures can increase the rate but may also lead to catalyst decomposition or side reactions. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality reagents (base, solvent, CuI). | 1. Use a fresh batch of palladium catalyst and CuI. 2. Ensure proper degassing and maintenance of an inert atmosphere. 3. Use freshly distilled, anhydrous solvents and bases. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | This can be caused by impurities, high temperatures, or an inappropriate solvent. Ensure high-purity reagents and consider a lower reaction temperature. While some blackening is normal, extensive precipitation indicates a problem. |
| Significant Homocoupling (Glaser Product) | Presence of oxygen. | Rigorously deoxygenate all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. Running the reaction under a slight positive pressure of nitrogen or argon is recommended.[5] |
| Reaction Stalls | Catalyst deactivation or substrate inhibition. | Try adding a fresh portion of the palladium catalyst. If the issue persists, consider a different ligand or catalyst system. |
Conclusion
The Sonogashira coupling of this compound is a powerful and versatile method for accessing valuable chemical intermediates. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably and efficiently synthesize a diverse range of substituted propargylic alcohols. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation of this reaction in research and development settings, empowering the synthesis of novel molecules for a multitude of applications.
References
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira). In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 23-86). Elsevier.
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 1-Propynyllithium with Aryl Halides.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Agnes, M., Santagata, A., Veclani, D., & Manet, I. G. (2020). Structure-Based Design and in-Flow Synthesis of Aromatic Endoperoxides Acting as Oxygen Releasing Agents. Molecules, 25(21), 5079.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Liang, Y., Xie, Y. X., & Li, J. H. (2006). Sonogashira reaction of aryl and heteroaryl halides with terminal alkynes catalyzed by a highly efficient and recyclable nanosized MCM-41 anchored palladium bipyridyl complex. The Journal of Organic Chemistry, 71(1), 379-381.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- Ji, L., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
-
PubMed. (2011). Recent advances in Sonogashira reactions. Retrieved from [Link]
- Lampkowski, J. S., Maza, J. C., Verma, S., & Young, D. D. (2020). Optimization of Solid-Supported Glaser-Hay Reactions in the Microwave. Molecules, 25(22), 5276.
- ResearchGate. (n.d.). Propargyl Alcohol Derivatized Resin Glaser-Hay Reactions.
- Yasaka, N., Kishikawa, N., Higashijima, T., Ohyama, K., & Kuroda, N. (2018). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 34(10), 1183–1188.
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Application Note & Protocol Guide: Strategic Derivatization of the Hydroxyl Group in 1-(Prop-2-yn-1-yl)cyclopentanol
Abstract
This document provides a comprehensive guide to the chemical derivatization of the tertiary hydroxyl group of 1-(prop-2-yn-1-yl)cyclopentanol. This molecule serves as a valuable bifunctional building block, featuring a sterically hindered tertiary alcohol and a reactive terminal alkyne. The strategic modification of its hydroxyl group is critical for its application in diverse fields such as medicinal chemistry, materials science, and bioconjugation. This guide details protocols for etherification and esterification, emphasizing chemoselectivity and reaction optimization. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss analytical validation, thereby equipping researchers with the necessary tools to successfully functionalize this versatile scaffold.
Introduction: The Strategic Value of this compound
This compound is a propargyl alcohol distinguished by a tertiary hydroxyl group situated on a cyclopentyl ring. This unique structure presents both a challenge and an opportunity for synthetic chemists.
-
The Challenge: The tertiary nature of the alcohol leads to significant steric hindrance, which can impede or prevent reactions that proceed smoothly with primary or secondary alcohols. Furthermore, the presence of the terminal alkyne, a highly versatile functional group in its own right (e.g., for "click chemistry"), necessitates a high degree of chemoselectivity in any transformation targeting the hydroxyl group.
-
The Opportunity: Successful derivatization unlocks a powerful synthetic strategy. By converting the hydroxyl group into a different functionality (e.g., an ether or ester), one can modulate the molecule's properties—such as lipophilicity, steric profile, and metabolic stability—while preserving the alkyne for subsequent orthogonal reactions. This makes its derivatives highly valuable as intermediates and final products in drug discovery and advanced materials development.
This guide focuses on two primary classes of derivatization: Etherification and Esterification , chosen for their broad utility and the illustrative challenges they present.
Core Principle: Overcoming Steric Hindrance in Tertiary Alcohol Derivatization
The primary obstacle in reacting with the hydroxyl group of this compound is steric bulk. The three carbon substituents attached to the carbinol carbon shield the oxygen atom, hindering the approach of reagents. Therefore, successful protocols rely on one or more of the following strategies:
-
Activation of the Hydroxyl Group: Converting the -OH into a better leaving group (e.g., an alkoxide) enhances its nucleophilicity.
-
Use of Highly Reactive Electrophiles: Employing potent electrophiles can overcome the energetic barrier imposed by steric hindrance.
-
Catalysis: Utilizing catalysts can facilitate the reaction pathway, often by coordinating to one of the reactants and lowering the activation energy.
The diagram below illustrates the general workflow for selecting a derivatization strategy.
Caption: Decision tree for selecting a hydroxyl derivatization method.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers. For tertiary alcohols, the reaction requires the formation of a more nucleophilic alkoxide by deprotonation with a strong base, followed by reaction with a primary alkyl halide.
Mechanism Insight: A strong, non-nucleophilic base like sodium hydride (NaH) is essential. It deprotonates the alcohol to form the sodium alkoxide. This alkoxide then acts as a potent nucleophile, attacking the primary alkyl halide in a classic SN2 reaction. The use of a primary halide is crucial to minimize competing elimination reactions (E2).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | >97% | Sigma-Aldrich | Starting Material |
| Sodium Hydride (NaH), 60% in mineral oil | Reagent Grade | Acros Organics | Strong Base for Deprotonation |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | MilliporeSigma | Anhydrous Reaction Solvent |
| Iodomethane (CH₃I) or Benzyl Bromide | >99% | Alfa Aesar | Alkylating Agent (Electrophile) |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent | VWR | Aqueous Quench |
| Diethyl Ether | ACS Grade | Fisher Scientific | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Ward's Science | Drying Agent |
Step-by-Step Protocol: Synthesis of 1-methoxy-1-(prop-2-yn-1-yl)cyclopentane
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser.
-
Solvent Addition: Add anhydrous THF via cannula to the flask to create a suspension. Cool the flask to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.
-
Expert Insight: Slow addition is critical to control the evolution of hydrogen gas. The reaction mixture will typically become slightly cloudy as the sodium alkoxide forms. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
-
Electrophile Addition: Add iodomethane (1.5 equivalents) dropwise to the reaction mixture at 0 °C. After addition, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Once complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether derivative.
Protocol 2: Esterification using Acyl Chlorides
For ester formation, the low reactivity of the tertiary alcohol can be overcome by using a highly reactive acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.
Mechanism Insight: The base (e.g., pyridine or triethylamine) serves a dual purpose. It can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, and it also serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | >97% | Sigma-Aldrich | Starting Material |
| Acetyl Chloride or Benzoyl Chloride | ReagentPlus®, ≥99% | Sigma-Aldrich | Acylating Agent (Electrophile) |
| Anhydrous Pyridine or Triethylamine | ≥99.5% | Honeywell | Base and Catalyst |
| Anhydrous Dichloromethane (DCM) | DriSolv® | MilliporeSigma | Anhydrous Reaction Solvent |
| 1 M Hydrochloric Acid (HCl) | ACS Reagent | VWR | Aqueous Wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | Aqueous Wash to remove excess acid |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Ward's Science | Drying Agent |
Step-by-Step Protocol: Synthesis of 1-(prop-2-yn-1-yl)cyclopentyl acetate
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine (2.0 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Trustworthiness Check: Using an anhydrous solvent and base is crucial. Water will readily hydrolyze the acyl chloride, reducing yield and complicating purification.
-
-
Acylating Agent Addition: Add acetyl chloride (1.2 equivalents) dropwise to the stirred solution at 0 °C. A white precipitate (pyridinium hydrochloride) will likely form.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester by flash column chromatography on silica gel.
Analytical Characterization
The successful derivatization should be confirmed using standard analytical techniques.
| Technique | Expected Outcome for Etherification (O-methylation) | Expected Outcome for Esterification (O-acetylation) |
| ¹H NMR | Disappearance of the broad -OH singlet. Appearance of a new singlet around 3.2-3.4 ppm for the -OCH₃ group. | Disappearance of the broad -OH singlet. Appearance of a new singlet around 2.0-2.1 ppm for the acetyl -CH₃ group. |
| ¹³C NMR | Appearance of a new signal around 50 ppm for the -OCH₃ carbon. | Appearance of a new signal around 22 ppm (ester CH₃) and a carbonyl signal (C=O) around 170 ppm. |
| FT-IR | Disappearance of the broad O-H stretching band (approx. 3400 cm⁻¹). Appearance of a C-O stretch around 1100 cm⁻¹. | Disappearance of the O-H stretch. Appearance of a strong C=O stretching band around 1735 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will correspond to the calculated mass of the ether product (C₉H₁₄O, MW = 138.21). | The molecular ion peak (M⁺) will correspond to the calculated mass of the ester product (C₁₀H₁₄O₂, MW = 166.22). |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently strong base (Williamson). Insufficiently reactive electrophile. | Use a stronger base like NaH. Use a more reactive acylating agent (e.g., anhydride with DMAP catalyst). Increase temperature. |
| Side Product Formation | Elimination reaction (E1/E2) favored over substitution. | Use a less hindered, more reactive primary alkyl halide. Run the reaction at a lower temperature. |
| Reaction Stalls | Deactivation of catalyst or reagents by trace water. | Ensure all glassware is flame-dried and all reagents/solvents are strictly anhydrous. |
The following diagram outlines the troubleshooting workflow.
Caption: A logical workflow for troubleshooting common derivatization issues.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
Application Notes & Protocols: Polymerization of 1-(Prop-2-yn-1-yl)cyclopentanol
Introduction: Unlocking the Potential of Functionalized Polyacetylenes
Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their unique electronic, optical, and physical properties.[1][2] These materials find applications in diverse fields such as organic electronics, gas separation membranes, and biomedical devices.[1][3][4] The introduction of functional groups onto the polymer side chain allows for the fine-tuning of these properties and the development of materials with tailored functionalities.
This guide focuses on the polymerization of 1-(prop-2-yn-1-yl)cyclopentanol, a monomer featuring a terminal alkyne for polymerization and a pendant cyclopentanol group. The presence of the hydroxyl group offers a reactive handle for post-polymerization modification, enhances solubility, and can introduce desirable thermal and mechanical properties to the resulting polymer. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, characterization methods, and potential applications for poly(this compound).
The primary challenge in polymerizing functionalized monomers, particularly those with active hydrogens like hydroxyl groups, is the potential for side reactions and catalyst deactivation.[5][6] Therefore, the choice of polymerization technique and catalyst system is critical for achieving controlled polymerization and high molecular weight polymers.[1]
Strategic Approaches to Polymerization
Several polymerization methods can be envisioned for this compound, each with its own set of advantages and challenges. The selection of a particular method will depend on the desired polymer characteristics, such as molecular weight, polydispersity, and stereoregularity.
Transition Metal-Catalyzed Polymerization
Transition metal catalysts, particularly those based on rhodium, have proven to be highly effective for the polymerization of monosubstituted acetylenes, often proceeding in a living manner.[1][2][7] This control allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices.
-
Causality Behind Experimental Choices:
-
Rhodium Catalysts: Rhodium complexes, such as [Rh(nbd)Cl]2 (nbd = norbornadiene), are well-suited for polymerizing functionalized acetylenes. They are known to be tolerant to various functional groups and can initiate a living polymerization, which is crucial for controlling the polymer architecture.[1][7]
-
Cocatalyst/Ligand: The addition of a suitable ligand, like triphenylphosphine (PPh3), can modify the catalyst's activity and stability, leading to better control over the polymerization process.[7]
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or toluene is typically used to dissolve both the monomer and the catalyst, ensuring a homogeneous reaction mixture.
-
Radical Polymerization
Free radical polymerization is a versatile technique that can be applied to a wide range of monomers.[8] For alkynes, this method is less common for achieving high molecular weight polymers due to the lower reactivity of the triple bond compared to a double bond.[8] However, it can be a viable option, especially when aiming for oligomers or when transition metal catalysts are not desirable.
-
Causality Behind Experimental Choices:
-
Initiator: A standard radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be used to initiate the polymerization upon thermal decomposition.
-
Solvent: A non-reactive solvent that can solubilize the monomer and the resulting polymer is essential. Toluene or xylenes are common choices.
-
Temperature: The reaction temperature is dictated by the decomposition kinetics of the chosen initiator.
-
Alkyne Metathesis Polymerization
Alkyne metathesis is a powerful tool for the formation of carbon-carbon triple bonds and has been applied to polymer synthesis.[9][10] Acyclic Diyne Metathesis (ADMET) and Ring-Opening Alkyne Metathesis Polymerization (ROAMP) are the two main approaches.[9][11] For a terminal alkyne like this compound, a self-metathesis polycondensation could be envisioned, though it may be challenging to achieve high molecular weights.
-
Causality Behind Experimental Choices:
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for the specific monomer and desired polymer characteristics.
Protocol 1: Rhodium-Catalyzed Living Polymerization
This protocol aims to synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity.
Workflow Diagram:
Caption: Workflow for Rhodium-Catalyzed Polymerization.
Materials:
| Reagent/Material | Purity/Grade | Supplier (Example) |
| This compound | >98% | Sigma-Aldrich |
| [Rh(nbd)Cl]2 | >98% | Strem Chemicals |
| Triphenylphosphine (PPh3) | >99% | Acros Organics |
| Tetrahydrofuran (THF), anhydrous | >99.9% | Sigma-Aldrich |
| Methanol | ACS Grade | Fisher Scientific |
| Argon gas | High purity | Airgas |
Procedure:
-
Monomer and Catalyst Preparation:
-
Dry this compound over calcium hydride and distill under reduced pressure.
-
In a glovebox or under a stream of argon, weigh the desired amount of [Rh(nbd)Cl]2 and triphenylphosphine into a Schlenk flask. A typical monomer-to-catalyst ratio ([M]/[C]) is 50-200, and the ligand-to-rhodium ratio is 2:1.
-
-
Polymerization:
-
Add anhydrous THF to the Schlenk flask containing the catalyst and ligand to achieve the desired monomer concentration (e.g., 0.1-0.5 M).
-
Stir the solution until the catalyst and ligand are fully dissolved.
-
Using a gas-tight syringe, add the purified monomer to the catalyst solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for the desired reaction time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR or GPC.
-
-
Purification:
-
After the desired conversion is reached, quench the polymerization by exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any residual monomer and catalyst.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol 2: Free Radical Polymerization
This protocol describes a straightforward method for synthesizing poly(this compound) that does not require stringent air- and moisture-free conditions.
Workflow Diagram:
Caption: Workflow for Free Radical Polymerization.
Materials:
| Reagent/Material | Purity/Grade | Supplier (Example) |
| This compound | >98% | Sigma-Aldrich |
| Azobisisobutyronitrile (AIBN) | >98% | Sigma-Aldrich |
| Toluene | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
| Nitrogen gas | High purity | Airgas |
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound and AIBN (typically 1-2 mol% with respect to the monomer) in toluene.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
-
Polymerization:
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70-80 °C and stir for the desired reaction time (e.g., 12-48 hours).
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of cold hexane.
-
Collect the polymer by filtration and wash with fresh hexane.
-
Dry the polymer in a vacuum oven at 40-50 °C.
-
Polymer Characterization
A suite of analytical techniques is necessary to fully characterize the structure, molecular weight, and properties of the synthesized poly(this compound).
Data Summary Table:
| Characterization Technique | Information Obtained | Expected Results |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) | For living polymerization: narrow PDI (<1.3). For radical polymerization: broader PDI (>1.5). Mn will depend on the [M]/[C] or [M]/[I] ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirmation of polymer structure, determination of end groups, and assessment of stereoregularity. | Disappearance of the acetylenic proton signal (~2.5 ppm) and appearance of broad signals corresponding to the polymer backbone. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. | Disappearance of the C≡C-H stretching band (~3300 cm⁻¹) and the C≡C stretching band (~2100 cm⁻¹). Presence of the broad O-H stretching band (~3400 cm⁻¹). |
| Thermogravimetric Analysis (TGA) | Thermal stability of the polymer. | Onset of decomposition temperature, indicating the polymer's stability at elevated temperatures. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). | The Tg will provide insight into the polymer's amorphous or semi-crystalline nature and its mechanical properties at different temperatures. |
Potential Applications
The unique structure of poly(this compound) suggests several potential applications:
-
Functional Coatings and Adhesives: The pendant hydroxyl groups can enhance adhesion to various substrates and can be cross-linked to form robust networks.[14]
-
Biomedical Materials: The hydrophilicity imparted by the hydroxyl groups could make the polymer suitable for biomedical applications such as drug delivery systems or biocompatible coatings.[15]
-
Membranes for Gas Separation: Substituted polyacetylenes are known for their high gas permeability.[1] The cyclopentanol group may influence the free volume and selectivity of the polymer membrane.
-
Precursors to Carbon Materials: The conjugated backbone of polyacetylene can be pyrolyzed to form carbonaceous materials with interesting electronic and morphological properties.
Conclusion
The polymerization of this compound presents an exciting opportunity to develop novel functional polymers. Both transition metal-catalyzed and radical polymerization methods offer viable routes to this material. The choice of method will be guided by the desired level of control over the polymer architecture. The resulting polymer, with its conjugated backbone and reactive pendant hydroxyl groups, holds promise for a variety of advanced applications. The protocols and characterization guidelines provided herein serve as a comprehensive starting point for researchers and scientists in this field.
References
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National Science Review. (n.d.). Conjugated polymers developed from alkynes. Oxford Academic. Retrieved from [Link]
-
ResearchGate. (2008). Polymer Functionalization by Free Radical Addition to Alkynes. Retrieved from [Link]
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YouTube. (2018, October 4). Polymerization Reaction of Alkynes | 36| NCERT |CBSE Chemistry Hydrocarbon| Propyne to Mesitylene. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Application of alkyne metathesis in polymer synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Poly[N-(2-chloroprop-2-en-1-yl)aniline]s: synthesis, polymer analogous reaction, and physicochemical properties. Retrieved from [Link]
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(n.d.). Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Cyclic polymers from alkynes: a review. Retrieved from [Link]
-
PubMed. (2021, October 19). Alkyne-Palladium(II)-Catalyzed Living Polymerization of Isocyanides: An Exploration of Diverse Structures and Functions. Retrieved from [Link]
-
Progressive Academic Publishing. (n.d.). SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Substituted Polyacetylenes. Retrieved from [Link]
-
ResearchGate. (2024, September 2). Cyclic polymers from alkynes: a review. Retrieved from [Link]
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-
ChemRxiv. (n.d.). Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. Retrieved from [Link]
-
Kyoto University Research Information Repository. (2012, March 26). Development of Rhodium Complexes for the Polymerization of Substituted Acetylenes, and Their Application to Synthesis of Helical. Retrieved from [Link]
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-
MDPI. (n.d.). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. Retrieved from [Link]
-
ACS Publications. (2023, October 9). Ring Expansion Alkyne Metathesis Polymerization. Journal of the American Chemical Society. Retrieved from [Link]
-
(n.d.). SYNTHESIS OF ACETYLENE ALCOHOLS IN DIFFERENT CATALYTIC SYSTEMS. Retrieved from [Link]
-
eScholarship. (n.d.). Controlling Ring-Opening Alkyne Metathesis Polymerization as a Pathway Toward Conductive Polymers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Polymerization of substituted acetylenes and features of the formed polymers. Retrieved from [Link]
-
PMC - NIH. (2022, January 6). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkyne metathesis depolymerization of the polymers obtained through cross-coupling reaction to form macrocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Copolymerization of isoprene and hydroxyl containing monomers by controlled radical and emulsion methods. Retrieved from [Link]
-
E Conference Zone. (n.d.). SYNTHESIS OF ACETYLENE ALCOHOLS. Retrieved from [Link]
-
Organic Reactions. (n.d.). Alkyne Metathesis. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of high polymers from substituted acetylenes: exploitation of molybdenum- and tungsten-based catalysts. Accounts of Chemical Research. Retrieved from [Link]
-
ChemistryViews. (2023, January 4). Using Acetylene to Make Vinyl-Substituted Alcohols. Retrieved from [Link]
-
ACS Publications. (n.d.). Radical Cascade Polymerization Involving Dual Cyano Group Migration to Synthesize Periodic Polymers. Macromolecules. Retrieved from [Link]
-
(n.d.). 1 Preparation and Catalytic Function of Substituted Polyacetylenes Coordinated to Palladium Nanoclusters. Retrieved from [Link]
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The Versatile Building Block: 1-(Prop-2-yn-1-yl)cyclopentanol in the Synthesis of Natural Product Analogues
Introduction: A Scaffold for Innovation in Medicinal Chemistry
In the relentless pursuit of novel therapeutic agents, the synthesis of natural product analogues remains a cornerstone of drug discovery. These complex molecules, inspired by nature's own pharmacopeia, offer a rich starting point for the development of compounds with enhanced potency, selectivity, and pharmacokinetic properties. Central to this endeavor is the strategic use of versatile building blocks that enable the efficient construction of diverse molecular architectures. 1-(Prop-2-yn-1-yl)cyclopentanol, a readily accessible propargyl alcohol, has emerged as a powerful and multifaceted synthon in this context. Its unique combination of a reactive terminal alkyne, a hydroxyl group for further functionalization, and a cyclopentyl core—a common motif in many biologically active natural products—positions it as a valuable starting material for the synthesis of a wide array of natural product analogues. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed protocols for its key applications.
Core Synthetic Applications and Methodologies
The synthetic utility of this compound stems from the rich chemistry of its terminal alkyne functionality. This allows for its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including the Pauson-Khand reaction, Sonogashira coupling, and azide-alkyne cycloadditions (Click Chemistry). These reactions provide access to complex polycyclic systems and heterocycles, which are hallmarks of many natural products.
Pauson-Khand Reaction: Constructing Complex Polycyclic Skeletons
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to furnish a cyclopentenone.[1][2] This reaction is exceptionally powerful for the construction of fused and bridged polycyclic systems, which are prevalent in numerous terpenoid and alkaloid natural products.[1] The intramolecular variant of the Pauson-Khand reaction is particularly useful in total synthesis, where it can establish multiple stereocenters with high control.[3]
This compound can be readily converted into an enyne precursor suitable for an intramolecular Pauson-Khand reaction. The hydroxyl group can be etherified with an allyl halide, or the cyclopentanol ring itself can be dehydrated to introduce the alkene component.
Workflow for Intramolecular Pauson-Khand Reaction:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Prop-2-yn-1-yl)cyclopentanol
Welcome to the technical support center for the synthesis of 1-(Prop-2-yn-1-yl)cyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential byproducts encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights necessary to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound is a valuable transformation in organic chemistry, providing a versatile building block for more complex molecules. The most common and effective methods for this synthesis involve the nucleophilic addition of a propargyl group to cyclopentanone. This is typically achieved through two primary routes: the Grignard reaction and the Favorskii reaction. While both methods are effective, they are not without their challenges, often leading to a range of predictable byproducts that can complicate purification and reduce yields. This guide will address the most frequently encountered issues and provide robust solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My reaction yield is low, and I have a significant amount of unreacted cyclopentanone. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a common issue that can stem from several factors, primarily related to the generation and reactivity of the nucleophile.
For Grignard Reactions:
-
Cause 1: Inactive Grignard Reagent. The propargyl Grignard reagent is highly sensitive to moisture and atmospheric oxygen.[1][2] Any exposure to these will quench the reagent, reducing the amount available to react with cyclopentanone.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-drying is recommended), and anhydrous solvents (typically diethyl ether or THF) must be used.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Freshly Prepared Reagent: Use the Grignard reagent immediately after its preparation for optimal reactivity.
-
-
-
Cause 2: Incomplete Formation of the Grignard Reagent. The reaction between magnesium turnings and propargyl bromide can sometimes be sluggish to initiate.
-
Troubleshooting:
-
Activation of Magnesium: Activate the magnesium turnings with a small crystal of iodine or by crushing them under an inert atmosphere to expose a fresh surface.[3]
-
Initiation: A small amount of pre-formed Grignard reagent from a previous batch can be used to initiate the reaction. Gentle warming can also be applied, but with caution, as the reaction is exothermic.
-
-
For Favorskii Reactions:
-
Cause 1: Insufficiently Strong Base. The Favorskii reaction requires a strong base to deprotonate the terminal alkyne and form the nucleophilic acetylide.[4][5]
-
Troubleshooting:
-
Base Selection: While potassium hydroxide can be used, stronger bases like sodium amide or sodium hydride will lead to more complete deprotonation and higher yields.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMSO or DMF can enhance the basicity and solubility of the reagents.
-
-
Visualizing the Main Reaction Pathways
Caption: Major byproduct formation pathways in the Grignard synthesis.
FAQ 4: In my Favorskii reaction, I'm observing a significant amount of a higher molecular weight byproduct. What could this be?
Answer:
When using a base like potassium hydroxide in the Favorskii reaction, you are likely promoting an aldol condensation of the cyclopentanone starting material. [4]
-
Mechanism: The hydroxide base can deprotonate the α-carbon of cyclopentanone, forming an enolate. This enolate can then act as a nucleophile and attack another molecule of cyclopentanone, leading to the formation of an aldol adduct.
-
Prevention:
-
Use a Non-Nucleophilic Base: Employing a stronger, non-nucleophilic base like sodium amide (NaNH2) or sodium hydride (NaH) will selectively deprotonate the alkyne without promoting the self-condensation of the ketone.
-
Pre-formation of the Acetylide: Instead of generating the acetylide in situ with the ketone present, it can be pre-formed and then the cyclopentanone is added slowly to the reaction mixture.
-
Experimental Protocols
Protocol 1: Minimizing Byproducts in the Grignard Synthesis of this compound
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
Initiation: Add a small portion of a solution of propargyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. Gentle warming may be necessary to initiate the reaction, evidenced by the disappearance of the iodine color and gentle refluxing of the ether.
-
Grignard Formation: Once the reaction has started, add the remaining propargyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.
-
Reaction with Cyclopentanone: After the addition of propargyl bromide is complete, cool the reaction mixture to 0 °C in an ice bath. Add a solution of cyclopentanone (0.9 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Reactant Ratios | ||
| Mg : Propargyl Bromide | 1.2 : 1.0 | Ensures complete consumption of the halide. |
| Grignard : Cyclopentanone | ~1.1 : 1.0 | A slight excess of the Grignard reagent drives the reaction to completion. [3] |
| Temperature Control | ||
| Grignard Formation | Gentle Reflux (~35 °C for Ether) | Promotes reaction initiation without excessive byproduct formation. |
| Addition to Ketone | 0 °C | Minimizes the formation of the rearranged allenic byproduct. [6] |
| Solvent | Anhydrous Diethyl Ether or THF | Essential for the stability of the Grignard reagent. [3] |
References
-
Wikipedia. Favorskii reaction. [Link]
-
J&K Scientific LLC. Favorsky Reaction. [Link]
-
Organic Reactions. The Catalytic, Enantioselective Favorskii Reaction: In Situ Formation of MetalAlkynylides and Their Additions to Aldehydes. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Chemistry Steps. Alkynes to Aldehydes and Ketones. [Link]
-
Chemist Wizards. Favorskii Rearrangement. [Link]
-
chemeurope.com. Favorskii rearrangement. [Link]
-
Organic Chemistry Portal. Cyclopentanol synthesis. [Link]
-
Homework.Study.com. How do typical impurities arise in the Grignard reaction?. [Link]
-
ResearchGate. Our working hypothesis on alkynylation of ketone (M=metal, R=substituent). [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
ACS Publications. Highly Enantioselective Alkynylation of α-Keto Ester: An Efficient Method for Constructing a Chiral Tertiary Carbon Center | Organic Letters. [Link]
-
National Institutes of Health. Deacylative arylation and alkynylation of unstrained ketones. [Link]
-
ACS Publications. Visible-Light-Mediated Deacylated Alkynylation of Unstrained Ketone | Organic Letters. [Link]
-
National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
Homework.Study.com. Show a retrosynthesis mechanism for cyclopentanol to 2-sulfanyl cyclopentanone. [Link]
Sources
Technical Support Center: Synthesis of Sterically Hindered Tertiary Propargyl Alcohols
Welcome to the technical support center for the synthesis of sterically hindered tertiary propargyl alcohols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with these valuable molecular building blocks. Here, we will delve into the common issues encountered during their synthesis, providing in-depth troubleshooting guides and frequently asked questions to ensure your success in the laboratory.
The Challenge: Steric Hindrance in Tertiary Propargyl Alcohol Synthesis
The formation of tertiary propargyl alcohols involves the nucleophilic addition of an acetylide to a ketone.[1] While this reaction is conceptually straightforward, its efficiency is dramatically reduced when either the ketone or the nucleophilic alkyne possesses significant steric bulk around the reactive centers. This steric congestion impedes the approach of the nucleophile to the carbonyl carbon, leading to a host of experimental difficulties, including low to no product yield, and the prevalence of side reactions.[2] This guide will equip you with the knowledge to anticipate and overcome these challenges.
Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis of sterically hindered tertiary propargyl alcohols.
Q1: I am observing very low or no conversion of my sterically hindered ketone. What are the likely causes and how can I resolve this?
A1: Low or no conversion is the most frequent issue when dealing with sterically demanding substrates. This typically points to insufficient reactivity of the chosen organometallic reagent or unfavorable reaction kinetics.
Troubleshooting Workflow:
-
Re-evaluate Your Organometallic Reagent:
-
Grignard Reagents (R-MgX): While commonly used, Grignard reagents can be sluggish with hindered ketones.[2] They can also act as bases, leading to enolization of the ketone rather than nucleophilic addition, especially if the ketone has acidic α-protons.[2]
-
Organolithium Reagents (R-Li): Organolithium reagents are generally more reactive than their Grignard counterparts and are often a better choice for hindered systems.[3][4][5] However, their high reactivity can sometimes lead to side reactions if not properly controlled.
-
Organozinc Reagents (R-ZnX): These are milder nucleophiles and may not be reactive enough on their own for very hindered ketones.[6] However, their reactivity can be significantly enhanced with the use of Lewis acids.
-
-
Optimize Reaction Conditions:
-
Temperature: For sluggish reactions, increasing the temperature can provide the necessary activation energy. However, be cautious, as higher temperatures can also promote side reactions like enolization and rearrangements. A careful temperature screen is often necessary.
-
Solvent: The choice of solvent is critical. Ethereal solvents like THF and diethyl ether are standard for Grignard and organolithium reactions. For particularly challenging cases, consider less coordinating solvents to potentially increase the reactivity of the organometallic species. However, solubility of the reagents must be taken into account.
-
Addition Rate: Slow addition of the ketone to a solution of the acetylide can sometimes favor the desired addition reaction over side reactions by maintaining a low concentration of the ketone.
-
-
Consider Alternative Synthetic Strategies:
-
Barbier-Type Reactions: These reactions, where the organometallic reagent is generated in situ in the presence of the carbonyl compound, can sometimes be effective for hindered systems.[7][8][9] Sonication can also be employed to promote these reactions.[10][11]
-
Catalytic Methods: Modern synthetic chemistry offers catalytic solutions that can be highly effective. For instance, the use of zinc triflate (Zn(OTf)₂) with a chiral ligand like N-methylephedrine can catalyze the addition of terminal alkynes to ketones.[12][13]
-
Q2: My reaction is producing a significant amount of an enone (α,β-unsaturated ketone) instead of the desired tertiary propargyl alcohol. What is happening and how can I prevent it?
A2: The formation of an enone is a strong indicator of a Meyer-Schuster or Rupe rearrangement. [14] These are acid-catalyzed isomerizations of the initially formed propargyl alcohol.[1][14][15]
Troubleshooting Workflow:
-
Scrutinize Your Workup Procedure:
-
Avoid Strong Acids: The most common cause of these rearrangements is the use of strong Brønsted acids (e.g., HCl, H₂SO₄) during the reaction quench and workup.
-
Use a Buffered Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic proton source to protonate the alkoxide without promoting rearrangement.
-
-
Evaluate Your Reaction Medium:
-
Lewis Acidity: While Lewis acids can be beneficial in promoting the initial addition, some can also catalyze the rearrangement. If you are using a Lewis acid and observing rearrangement, consider a milder one or reducing the amount used.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of rearrangement, especially if there are any acidic impurities present.
-
-
Purification Strategy:
-
Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause rearrangement of sensitive propargyl alcohols during purification. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in your eluent and then packing the column.
-
Q3: I am attempting to use a Grignard reagent, but I am recovering my starting ketone and observing a new product that appears to be a reduced alcohol. What is occurring?
A3: This outcome suggests that two competing side reactions are dominating over the desired nucleophilic addition: enolization and reduction.
Troubleshooting Workflow:
-
Address Enolization:
-
Switch to a More Nucleophilic, Less Basic Reagent: As mentioned in Q1, organolithium reagents are a good alternative.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) to the Grignard reagent (the Luche reduction conditions) can selectively promote 1,2-addition over enolization.
-
-
Preventing Reduction:
-
Grignard Reagent Structure: Reduction is more likely with Grignard reagents that have β-hydrogens.[2] If possible, choose a Grignard reagent without β-hydrogens.
-
Temperature Control: Lowering the reaction temperature can often disfavor the reduction pathway.
-
Frequently Asked Questions (FAQs)
What is the best general-purpose method for synthesizing a sterically hindered tertiary propargyl alcohol?
For a robust and generally applicable method, the use of a lithium acetylide is often the most reliable starting point.[5] Preparing the lithium acetylide by deprotonating the terminal alkyne with a strong base like n-butyllithium, followed by the addition of the hindered ketone at low temperature (e.g., -78 °C), provides a good balance of reactivity and control.
Can I use silyl-protected alkynes in these reactions?
Yes, using a silyl-protected alkyne, such as one bearing a trimethylsilyl (TMS) group, can be advantageous. The silyl group can be readily removed later. A notable method is the base-catalyzed addition of silylacetylenes to ketones.[16]
Are there any catalytic asymmetric methods for synthesizing chiral sterically hindered tertiary propargyl alcohols?
Yes, significant progress has been made in this area. Catalytic systems involving copper or zinc salts with chiral ligands have shown great promise in achieving high enantioselectivity in the alkynylation of ketones.[13][17] For example, copper(I) complexes with chiral ligands can catalyze the addition of terminal alkynes to ketones with good yields and enantioselectivities.
How can chelation control be used to my advantage in these syntheses?
Chelation control can be a powerful tool, particularly for substrates containing a nearby Lewis basic group (e.g., an α-alkoxy ketone).[6][18][19] In such cases, a metal that can coordinate to both the carbonyl oxygen and the heteroatom can lock the conformation of the substrate, leading to a highly diastereoselective nucleophilic attack. Lewis acids like MgBr₂, ZnBr₂, and TiCl₄ are known to be effective for promoting chelation.[19]
Experimental Protocols & Data
Table 1: Comparison of Common Synthetic Methods for Hindered Tertiary Propargyl Alcohols
| Method | Reagent | Typical Conditions | Advantages | Disadvantages |
| Grignard Reaction | R-MgX | THF or Et₂O, 0 °C to reflux | Readily available reagents | Prone to enolization and reduction with hindered substrates[2] |
| Organolithium Addition | R-Li | THF or Et₂O, -78 °C to rt | Highly reactive, good for hindered ketones[4] | Can be less selective, requires careful temperature control |
| Barbier-Type Reaction | Metal (e.g., Zn, In), Alkyne Halide | THF, often with sonication | In situ reagent generation, can be milder[7][8] | Regioselectivity can sometimes be an issue[8] |
| Catalytic Alkynylation | Terminal Alkyne, Metal Catalyst (e.g., Zn(OTf)₂), Ligand | Toluene or CH₂Cl₂, rt | Can be highly enantioselective, milder conditions[12][13] | Catalyst and ligand optimization may be required |
Protocol 1: General Procedure for the Synthesis of a Tertiary Propargyl Alcohol using a Lithium Acetylide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the terminal alkyne (1.1 equivalents) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve the sterically hindered ketone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the lithium acetylide solution at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1-3 hours, monitoring by TLC.
-
Slowly warm the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (consider neutralizing the silica with triethylamine if the product is sensitive).
Visualizations
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting low conversion in hindered systems.
Diagram 2: Competing Pathways in Reactions of Hindered Ketones
Caption: Competing reaction pathways with hindered ketones.
References
-
Freitas, J.J.R., et al. (2016). Regioselective propargylation of aldehydes using potassium allenyltrifluoroborate promoted by tonsil. Tetrahedron Letters, 57, 760-765. [Link]
-
Crimmins, M. T., & Mans, D. M. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC, NIH. [Link]
-
Walsh, P. J., et al. (2014). Alkenes as Chelating Groups in Diastereoselective Additions of Organometallics to Ketones. ACS Publications. [Link]
-
Chem LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]
-
Pandey, A. R., et al. (2022). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Monatshefte für Chemie - Chemical Monthly, 153(5-6), 383-407. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
-
Messaoudi, S., et al. (2020). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]
-
ResearchGate. (n.d.). Ketone α-alkylation at the more-hindered site. [Link]
-
Organ, M. G., et al. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC, NIH. [Link]
-
Guerin, G. M., & Zard, A. (2015). Direct Asymmetric Alkylation of Ketones: Still Unconquered. PMC, NIH. [Link]
-
Roy, S. C., & Das, S. (2003). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Molecular Diversity Preservation International. [Link]
-
Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]
-
Tan, B., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(36), 23531-23555. [Link]
-
ResearchGate. (2002). ChemInform Abstract: Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene. [Link]
-
ResearchGate. (2004). Synthesis of Homopropargyl Alcohols via Sonochemical Barbier-Type Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Wang, T., et al. (2022). Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. The Journal of Organic Chemistry, 87(13), 8349-8360. [Link]
-
ResearchGate. (n.d.). Ways of making enantioenriched tertiary propargylic alcohols. [Link]
-
Collados, J. F., et al. (2016). Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis, 6(3), 1952-1970. [Link]
-
ResearchGate. (2005). Highly Enantioselective Catalytic Alkynylation of Ketones – A Convenient Approach to Optically Active Propargylic Alcohols. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
-
Li, Z., et al. (2024). Deacylative arylation and alkynylation of unstrained ketones. Science Advances, 10(17). [Link]
-
Myers, A. (n.d.). Organolithium Reagents. [Link]
-
Reich, H. J. (n.d.). A. Organolithium Reagents. [Link]
-
Lee, A. S.-Y., & Dai, W.-C. (2004). Synthesis of homopropargyl alcohols via sonochemical Barbier-type reaction. Tetrahedron Letters, 45(7), 1551-1553. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Rawsource. (2024). What is Propargyl Alcohol? - Chemical name, structure, synthesis. [Link]
-
Reddit. (2023). Issues adding alkyne to ketone. [Link]
-
Medium. (2024). Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. [Link]
-
ResearchGate. (2003). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. [Link]
-
Wikipedia. (n.d.). Propargyl alcohol. [Link]
-
Sciencemadness Discussion Board. (2020). Preparation of propargyl alcohol (2-propyn-1-ol). [Link]
-
Sawa, K. (n.d.). Studies on ethinylation reactions, II: synthesis of propargyl alcohol. [Link]
- Google Patents. (n.d.). US3383427A - Procedure for synthesis of propargyl alcohol.
Sources
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- 3. resources.saylor.org [resources.saylor.org]
- 4. 有机锂试剂 [sigmaaldrich.com]
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- 7. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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Preventing dimerization of terminal alkynes in 1-(Prop-2-yn-1-yl)cyclopentanol synthesis
Technical Support Center: Synthesis of 1-(Prop-2-yn-1-yl)cyclopentanol
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical challenge of preventing the undesired dimerization of the terminal alkyne starting material. Our goal is to equip you, our fellow researchers and drug development professionals, with the practical knowledge to optimize your reaction, maximize yield, and ensure the purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a higher molecular weight byproduct in my reaction mass. What is it and why is it forming?
A1: The most common byproduct in this synthesis is 1,6-hexadiyne, the dimer of your propargyl starting material. This occurs through an oxidative homocoupling reaction known as the Glaser coupling.[1][2][3] This reaction is typically catalyzed by trace amounts of copper salts and requires an oxidant, which is often atmospheric oxygen.[1][2] The mechanism involves the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes oxidation and coupling.[1][4]
Q2: My Grignard reagent formation seems sluggish and turns dark brown, and my final yield is low. Are these issues related to dimerization?
A2: Yes, these issues are often interconnected. A dark brown or black color during Grignard reagent formation can indicate several problems, including oxidation of the reagent or side reactions like Wurtz coupling.[5][6] If the Grignard formation is inefficient, unreacted propargyl bromide can react with the formed propargylmagnesium bromide, leading to dimerization and other byproducts.[7][8] Furthermore, if your reaction conditions are not strictly anhydrous and anaerobic, oxidative dimerization (Glaser coupling) can occur concurrently, consuming your starting material and lowering the overall yield of the desired alcohol.
Q3: Can I avoid using a Grignard reagent altogether to prevent these side reactions?
A3: Yes, several alternative methods exist for the propargylation of ketones. Barbier-type reactions, where the organometallic reagent is generated in situ in the presence of the ketone, can sometimes offer better results by minimizing the concentration of the reactive organometallic species at any given time.[9] Other approaches might involve using organozinc or organoindium reagents, which are often less basic and can be more tolerant of certain functional groups. Additionally, methods using allenylboronates catalyzed by chiral biphenols or copper-catalyzed manganese-mediated propargylations have been developed.[10][11][12]
Q4: I've heard that copper is a problem. Should I be using copper-free catalysts or additives?
A4: Absolutely. Since Glaser coupling is a copper-catalyzed process, eliminating adventitious copper is a primary strategy to prevent dimerization.[1][3] While Grignard reactions don't intentionally include copper, it can be present as an impurity in reagents or on the surface of magnesium turnings. Some modern cross-coupling protocols for similar transformations intentionally use iron or other metals to avoid copper-related side reactions.[13][14][15][16] For your synthesis, ensuring high-purity reagents and potentially adding a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can help sequester trace copper ions.[2]
Troubleshooting Guide: From Dimerization to Desired Product
This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.
Issue 1: High Levels of 1,6-Hexadiyne Dimer Detected
-
Symptoms: NMR or GC-MS analysis shows a significant peak corresponding to the dimer (C₆H₆), reducing the yield of this compound.
-
Root Cause Analysis: This is a classic case of Glaser-Hay oxidative homocoupling. The primary culprits are atmospheric oxygen and trace copper contamination, which catalyze the dimerization of the terminal alkyne.[1][2]
-
Solutions:
-
Implement a Rigorous Inert Atmosphere: The most critical step is to exclude oxygen.
-
Protocol: Use a Schlenk line or a glovebox for the entire procedure. All glassware must be flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon.[5]
-
Solvent Degassing: Solvents (like THF or diethyl ether) must be thoroughly degassed. The freeze-pump-thaw method (three cycles) is highly effective. For less stringent requirements, sparging with argon for 30-60 minutes can suffice.
-
-
Purify Your Reagents:
-
Propargyl bromide/chloride can contain impurities. Consider passing it through a short plug of activated alumina before use.
-
Use high-purity magnesium turnings. If they appear dull, they can be activated by briefly stirring with a crystal of iodine or a few drops of 1,2-dibromoethane until the color fades before adding the propargyl halide.[5][6]
-
-
Consider Copper Chelators: Adding a ligand like TMEDA can bind to trace copper ions, preventing them from participating in the catalytic cycle of dimerization.[2] It also helps to break up Grignard reagent aggregates, potentially improving reactivity.
-
Issue 2: Grignard Reagent Formation Fails or is Inefficient
-
Symptoms: The reaction between magnesium and propargyl bromide does not initiate, or the solution turns dark and cloudy with minimal formation of the soluble Grignard reagent.[6]
-
Root Cause Analysis: This typically points to either non-anhydrous conditions (water deactivates the Grignard reagent) or a passivated magnesium surface (usually due to magnesium oxide).
-
Solutions:
-
Ensure Anhydrous Conditions: Re-verify that all glassware is meticulously dried and that solvents are anhydrous. Even small amounts of moisture will quench the Grignard reagent as it forms.[5]
-
Activate the Magnesium: The oxide layer on magnesium turnings prevents the reaction.
-
Mechanical Activation: Before adding solvent, place the magnesium turnings in the flask and stir them vigorously under an inert atmosphere with a glass-coated stir bar to break up the turnings and expose fresh surfaces.[17]
-
Chemical Activation: Add a small crystal of iodine or 1-2 drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[5] A brief color change followed by its disappearance and gentle bubbling indicates initiation.
-
-
Control the Addition Rate: Add the propargyl bromide solution dropwise. A slow, controlled addition prevents a sudden exotherm that can "kill" the reaction or promote side reactions like Wurtz coupling.[5][18]
-
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagram illustrates both the desired synthetic route and the competing dimerization pathway.
Caption: Desired vs. Unwanted Reaction Pathways.
Optimized Protocol for Suppressing Dimerization
This protocol incorporates the troubleshooting solutions discussed above into a cohesive workflow.
Materials:
-
Magnesium turnings (high purity)
-
Iodine (one small crystal)
-
Propargyl bromide (distilled or passed through alumina)
-
Cyclopentanone (distilled)
-
Anhydrous Tetrahydrofuran (THF), degassed
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Magnesium Activation: Add magnesium turnings (1.2 eq.) and a single crystal of iodine to the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed. Allow to cool. The magnesium should now appear shinier.
-
Grignard Formation: Add anhydrous, degassed THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of propargyl bromide (1.1 eq.) in degassed THF. Add a small portion (approx. 5-10%) of the bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and a slight increase in temperature.
-
Controlled Addition: Once the reaction has started, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in a water bath.
-
Reaction with Ketone: After the addition is complete, stir the resulting gray-brown Grignard solution for an additional 30 minutes. Cool the flask to 0 °C using an ice bath. Add a solution of cyclopentanone (1.0 eq.) in degassed THF dropwise via the dropping funnel.
-
Quenching and Workup: After the addition of cyclopentanone is complete, allow the reaction to warm to room temperature and stir for 1 hour. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling in an ice bath.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Logic Flowchart
This flowchart provides a visual decision-making tool to diagnose and solve common problems encountered during the synthesis.
Caption: Troubleshooting Decision Tree for Synthesis.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Atmosphere | Strict Inert (N₂ or Ar) | Prevents oxidative Glaser coupling by excluding O₂.[1][2] |
| Solvents | Anhydrous & Degassed | Prevents quenching of the Grignard reagent and removes dissolved O₂.[5] |
| Reagents | High Purity / Purified | Minimizes trace metal (especially copper) catalysts and other inhibitors. |
| Mg Activation | Mechanical or Chemical | Removes the passivating MgO layer to initiate Grignard formation.[5][17] |
| Addition Rate | Slow, Dropwise | Controls exothermicity and minimizes side reactions like Wurtz coupling.[18] |
| Temperature | 0 °C for Ketone Addition | Reduces the rate of side reactions and improves selectivity. |
References
-
Glaser-Hay Coupling. SynArchive. [Link]
-
Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C, 2018. [Link]
-
Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]
-
Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides. Scientific Reports, 2017. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 2023. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]
-
How to avoid dimer formation in the grignard reaction, while preparing grignard reagent? ResearchGate. [Link]
-
Fe-Catalyzed Coupling of Propargyl Bromiides and Alkyl Grignard Reagents. ResearchGate. [Link]
-
Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. ACS Omega, 2022. [Link]
-
Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. National Institutes of Health (NIH). [Link]
-
Making Propargyl Grignard reagent. Reddit. [Link]
-
What are some strategies to reduce side-reactions in a Grignard reaction? Reddit. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
How can one avoid the formation of allenic alcohol during reaction of propargyl chloride with an aliphatic aldehyde? ResearchGate. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. synarchive.com [synarchive.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. cssp.chemspider.com [cssp.chemspider.com]
- 10. Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Optimizing GrÃignard Reagent Addition for 1-(Prop-2-yn-1-yl)cyclopentanol
Welcome to the technical support center for the synthesis of 1-(prop-2-yn-1-yl)cyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical Grignard reagent addition step. The synthesis of this tertiary alcohol is a cornerstone for various advanced chemical entities, and mastering its preparation is paramount.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My reaction is yielding very little or no this compound. What are the primary causes and how can I rectify this?
A: Low product yield is a frequent challenge in Grignard reactions and can stem from several factors, primarily related to reagent quality, reaction conditions, and competing side reactions.
Causality and Solutions:
-
Inactive Magnesium Surface: The magnesium turnings can have a passivating layer of magnesium oxide on the surface, which prevents the reaction with propargyl bromide from initiating.[1]
-
Presence of Moisture: Grignard reagents are extremely sensitive to water.[1] Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent as it forms.
-
Impure Reagents: The purity of both propargyl bromide and cyclopentanone is crucial.
-
Purification: Propargyl bromide should be freshly distilled to remove any decomposition products.[5] Similarly, cyclopentanone should be distilled to remove any water or other impurities.
-
-
Incorrect Reaction Temperature: The formation and subsequent reaction of the propargyl Grignard reagent are highly temperature-dependent.
Issue 2: Formation of Significant Side Products
Q: I'm observing significant impurities in my crude product. What are the likely side reactions and how can I suppress them?
A: The propargyl Grignard reagent is in equilibrium with its allenic isomer, which can lead to the formation of an allenic alcohol. Additionally, other side reactions like Wurtz coupling and enolization of the ketone can occur.
Causality and Solutions:
-
Propargyl-Allenyl Rearrangement: The propargyl Grignard reagent can rearrange to the more stable allenylmagnesium bromide.[5] This will then react with cyclopentanone to form an allenic alcohol impurity.
-
Wurtz Coupling: The Grignard reagent can react with unreacted propargyl bromide to form a homocoupled product (hexa-1,5-diyne).[1]
-
Slow Addition: Add the propargyl bromide solution slowly to the magnesium turnings to ensure it reacts as it is added, minimizing its concentration in the reaction mixture.[5]
-
-
Enolization of Cyclopentanone: The Grignard reagent is a strong base and can deprotonate the alpha-carbon of cyclopentanone, forming an enolate.[7] This regenerates the starting ketone upon workup.
-
Reverse Addition: Consider adding the Grignard reagent solution to the cyclopentanone solution at a low temperature. This keeps the concentration of the Grignard reagent low and favors the nucleophilic addition over enolization.
-
Visualizing the Troubleshooting Logic
Caption: Troubleshooting flowchart for the Grignard synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Anhydrous diethyl ether is the most commonly used and recommended solvent.[4] Tetrahydrofuran (THF) is also a suitable option and can sometimes be beneficial due to its higher boiling point and better solvating power for the Grignard reagent.[2] However, THF must be rigorously dried as it is more hygroscopic than diethyl ether.
Q2: How can I confirm the formation of the Grignard reagent before adding the cyclopentanone?
A2: Visual observation is often the first indicator. The reaction mixture will typically turn cloudy and grayish, and you may observe the gentle reflux of the ether.[4] For a more quantitative assessment, you can perform a titration on a small aliquot of the Grignard solution.
Q3: Is it necessary to use an initiator like iodine?
A3: While not always strictly necessary, using an initiator like a small crystal of iodine is highly recommended, especially if you are having trouble initiating the reaction.[2] The iodine etches the magnesium surface, removing the oxide layer and facilitating the reaction.
Q4: What is the ideal molar ratio of the reactants?
A4: A slight excess of magnesium and propargyl bromide relative to cyclopentanone is generally recommended to ensure complete consumption of the ketone. A typical ratio would be:
| Reagent | Molar Equivalents |
| Magnesium | 1.2 - 1.5 |
| Propargyl Bromide | 1.1 - 1.3 |
| Cyclopentanone | 1.0 |
Q5: What is the appropriate workup procedure for this reaction?
A5: The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This will protonate the alkoxide and precipitate the magnesium salts. Avoid using water alone, as it can form magnesium hydroxide, which can create an emulsion that is difficult to separate. After quenching, the product can be extracted with an organic solvent like diethyl ether, washed, dried, and purified by distillation or chromatography.
Reaction Workflow
Caption: General experimental workflow for the synthesis.
III. Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Propargyl bromide (freshly distilled)
-
Cyclopentanone (distilled)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine. Gently warm the flask until the purple iodine vapor is visible and subsequently dissipates.
-
Grignard Reagent Formation: In the dropping funnel, prepare a solution of propargyl bromide (1.1 eq.) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings to initiate the reaction. Once the reaction begins (indicated by gentle boiling of the ether), add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Cyclopentanone: After the addition of propargyl bromide is complete, cool the reaction mixture to 0 °C using an ice bath. Prepare a solution of cyclopentanone (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution.
-
Reaction Completion and Workup: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional hour. Quench the reaction by slowly pouring the mixture into a beaker containing a vigorously stirred, cold, saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
IV. References
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
PMC. (2021, June 18). Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. Retrieved from [Link]
-
Reddit. (2016, August 4). Making Propargyl Grignard reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. reddit.com [reddit.com]
- 6. Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Purification of 1-(Prop-2-yn-1-yl)cyclopentanol
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted cyclopentanone from the tertiary alcohol, 1-(Prop-2-yn-1-yl)cyclopentanol. This document offers in-depth technical advice and detailed protocols to address common purification challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product, this compound, is contaminated with a significant amount of starting material, cyclopentanone. How can I effectively separate them?
A1: The separation of this compound from unreacted cyclopentanone can be approached using several effective methods, chosen based on the scale of your reaction and the desired purity of your final product. The key to successful separation lies in exploiting the differences in the physical and chemical properties of the alcohol and the ketone.
Key Physicochemical Properties:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₂O | 124.18 | ~156-159 (estimated)[1] |
| Cyclopentanone | C₅H₈O | 84.12 | 130-131[2][3] |
Note: The boiling point for this compound is an estimate based on the structurally similar compound 1-ethynylcyclopentanol.[1]
Based on these properties, the following purification strategies are recommended:
-
Fractional Distillation: Suitable for larger scale purifications where the boiling point difference is sufficient for separation.
-
Extractive Workup with Sodium Bisulfite: A highly effective chemical method for selectively removing the ketone.[3][4]
-
Column Chromatography: A standard purification technique for achieving high purity on a smaller to medium scale.
Q2: Can I use distillation to separate cyclopentanone from my product? What are the recommended conditions?
A2: Yes, fractional distillation is a viable method, particularly for larger quantities, due to the estimated ~25-30 °C difference in boiling points between cyclopentanone and this compound.
Protocol for Fractional Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to enhance separation efficiency. Ensure all glassware is dry.
-
Crude Mixture Preparation: Transfer the crude reaction mixture to the distillation flask. Add a few boiling chips to ensure smooth boiling.
-
Heating and Fraction Collection:
-
Heat the distillation flask gently using a heating mantle.
-
Monitor the temperature at the head of the fractionating column.
-
The first fraction, collected at approximately 130-131 °C, will be enriched in cyclopentanone.[2][3]
-
After the cyclopentanone has been distilled, the temperature should rise.
-
Collect the desired product, this compound, at the higher boiling point (estimated around 156-159 °C).[1]
-
-
Vacuum Distillation (Optional but Recommended): To prevent potential thermal degradation of the product, performing the distillation under reduced pressure is advisable. This will lower the boiling points of both compounds.
Causality Behind the Method: This separation is based on the principle of Raoult's Law and the concept of vapor pressure. Cyclopentanone, having a lower boiling point, is more volatile and will therefore vaporize and distill over at a lower temperature than the higher-boiling this compound.
Workflow for Fractional Distillation:
Caption: Fractional Distillation Workflow
Q3: I am working on a smaller scale and distillation is not practical. Is there a chemical method to remove the cyclopentanone?
A3: Absolutely. An extractive workup using a saturated sodium bisulfite (NaHSO₃) solution is a highly selective and efficient method for removing unhindered ketones like cyclopentanone from a reaction mixture.[3][4]
Scientific Principle: Sodium bisulfite undergoes a nucleophilic addition reaction with the carbonyl group of the cyclopentanone to form a water-soluble bisulfite adduct. The tertiary alcohol, lacking a carbonyl group, does not react and remains in the organic phase.
Protocol for Sodium Bisulfite Extraction:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which both the starting material and product are soluble (e.g., diethyl ether, ethyl acetate).
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 2-3 minutes, venting frequently to release any pressure buildup (SO₂ gas may be generated).[4]
-
-
Separation:
-
Allow the layers to separate. The aqueous layer will now contain the cyclopentanone-bisulfite adduct.
-
Drain the lower aqueous layer.
-
-
Washing: Wash the remaining organic layer with saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine to aid in drying.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Workflow for Bisulfite Extraction:
Caption: Sodium Bisulfite Extraction Workflow
Q4: How can I use column chromatography to purify my product, and what solvent system should I use?
A4: Column chromatography is an excellent technique for achieving high purity, especially for small to medium-scale reactions. The separation is based on the differential adsorption of the components onto a stationary phase.
Scientific Principle: this compound is more polar than cyclopentanone due to the presence of the hydroxyl group, which can engage in hydrogen bonding with the silica gel stationary phase. Therefore, the less polar cyclopentanone will elute from the column first.
Protocol for Column Chromatography:
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and carefully load it onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).
-
The less polar cyclopentanone will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 7:3 or 6:4 hexane:ethyl acetate) to elute the more polar this compound.
-
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Column Chromatography:
Caption: Column Chromatography Workflow
Safety Information
-
Cyclopentanone: Flammable liquid and vapor. Handle in a well-ventilated fume hood and away from ignition sources.[5]
-
This compound: Based on the safety data for the similar compound 1-ethynylcyclopentanol, this compound should be handled with care. It is expected to be a flammable solid and may cause respiratory irritation.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium Bisulfite Extraction: This procedure may generate sulfur dioxide gas, which is a respiratory irritant. It is crucial to perform this extraction in a well-ventilated fume hood.[4]
References
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57322. [Link]
-
Jinan Future chemical Co.,Ltd. Cyclopentanone CAS:120-92-3. [Link]
-
Wikipedia. Cyclopentanone. [Link]
-
National Institute of Standards and Technology. Cyclopentanone. [Link]
-
PubChem, National Institutes of Health. Cyclopentanone. [Link]
-
Cheméo. Chemical Properties of Cyclopentanol (CAS 96-41-3). [Link]
-
PubChem, National Institutes of Health. 1-(Prop-2-yn-1-yl)cyclopent-1-ene. [Link]
-
PubChem, National Institutes of Health. Cyclopentanol, 1-(2-propen-1-yl)-. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 3. Workup [chem.rochester.edu]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Column Chromatography Purification of 1-(Prop-2-yn-1-yl)cyclopentanol
From the Desk of a Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(Prop-2-yn-1-yl)cyclopentanol. This molecule, featuring a tertiary alcohol and a terminal alkyne, possesses moderate polarity, making it an ideal candidate for normal-phase silica gel chromatography. However, achieving optimal separation requires a nuanced understanding of the interplay between the stationary phase, mobile phase, and the unique chemical properties of your compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable advice grounded in chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the column chromatography purification of this compound?
A1: Recommended Starting Conditions
For a standard purification, the following parameters serve as an excellent starting point. These conditions are designed to retain the moderately polar alcohol while allowing for elution with a common solvent system.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 Mesh | Silica gel is a highly polar adsorbent ideal for separating compounds based on polarity. The hydroxyl group of the target molecule will interact strongly with the silanol groups (Si-OH) on the silica surface.[1] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. This system provides a good balance for eluting a moderately polar compound. |
| Thin-Layer Chromatography (TLC) | 80:20 Hexane:Ethyl Acetate | Develop a TLC plate in this system to visualize your crude mixture. The ideal mobile phase for the column should give your target compound an Rf value of ~0.25-0.35 . |
| Column Loading | Dry Loading | Adsorbing the crude material onto a small amount of silica gel before loading it onto the column often results in sharper bands and better separation compared to wet loading, especially if the compound has limited solubility in the initial, nonpolar eluent. |
Application Scientist's Insight: The key to a successful separation is the equilibrium of the analyte between the stationary and mobile phases.[1] The polar alcohol group (-OH) on your molecule is the primary site of interaction with the polar silica gel. The nonpolar solvent (hexane) has minimal eluting power, while the more polar solvent (ethyl acetate) competes with your compound for the binding sites on the silica, thus moving it down the column.[1] Starting with a low-polarity mobile phase allows more nonpolar impurities to elute first. As you gradually increase the concentration of ethyl acetate, you increase the mobile phase's polarity, which then begins to elute your target compound. An Rf of 0.25-0.35 on TLC is the "sweet spot" because it indicates that the compound has a sufficient affinity for the stationary phase to allow for separation from impurities but will not take an excessively large volume of solvent to elute from the column.
Troubleshooting Guide
Q2: My compound won't move off the origin/baseline on the TLC plate (Rf ≈ 0). What should I do?
A2: Increase Mobile Phase Polarity
If your compound remains at the baseline, the mobile phase is not polar enough to displace it from the highly polar silica gel.
-
Action: Increase the proportion of the polar solvent (ethyl acetate) in your mobile phase. For example, if 90:10 Hexane:EtOAc did not move the spot, try 80:20, then 70:30, and so on.
-
Alternative Polar Modifier: If even high concentrations of ethyl acetate give poor results, you can add a very small amount (0.5-1%) of a more polar solvent like methanol or isopropanol to the mobile phase.[2][3]
Application Scientist's Insight: An Rf of zero indicates that the intermolecular forces between your analyte's hydroxyl group and the silica gel's silanol groups are far stronger than the interactions between your analyte and the mobile phase. You must increase the eluting strength (polarity) of the mobile phase to overcome this strong adsorption. Alcohols are very powerful polar modifiers in normal-phase chromatography, so they should be used sparingly to avoid eluting all compounds with the solvent front.[3]
Q3: My compound is running too fast and is poorly separated from impurities (Rf > 0.5). How can I improve the separation?
A3: Decrease Mobile Phase Polarity
A high Rf value indicates that the compound is spending too much time in the mobile phase and not interacting sufficiently with the stationary phase.
-
Action: Decrease the proportion of the polar solvent (ethyl acetate). If your Rf is too high in an 80:20 Hexane:EtOAc system, try 90:10 or 95:5.
-
Solvent System Change: Consider switching ethyl acetate for a less polar modifier like diethyl ether or dichloromethane (DCM) in a hexane-based system.
Application Scientist's Insight: When the Rf is high, your mobile phase is too "strong." By reducing its polarity, you encourage the analyte to spend more time adsorbed to the stationary phase, increasing its retention. This allows slower-moving impurities to separate from your faster-moving product or vice-versa. The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf) between your target compound and any impurities.
Q4: I'm observing significant peak tailing in my collected fractions. What is causing this and how can I fix it?
A4: Address Strong Analyte-Stationary Phase Interactions
Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. For an alcohol like this compound, this is typically due to the interaction of the hydroxyl group with acidic silanol sites on the silica gel.
-
Action 1: Add a Mobile Phase Modifier. Add a small amount (~0.1-0.5%) of a competitive hydrogen-bonding agent like triethylamine (for basic compounds) or acetic acid (for acidic compounds). Since your compound is a neutral alcohol, this is less likely to be the primary solution but can sometimes help by deactivating highly acidic silica sites.
-
Action 2: Do Not Overload the Column. Tailing can be a symptom of column overloading. Ensure you are not exceeding the recommended loading capacity (typically 1-5% of the silica gel weight for a difficult separation).
-
Action 3: Consider an Alternative Stationary Phase. If tailing persists, consider using a different stationary phase, such as neutral alumina, which has different surface properties than silica gel.[1]
Application Scientist's Insight: The surface of silica gel is not perfectly uniform; it contains highly active, acidic silanol groups that can bind very strongly to your polar alcohol. This strong, slow-to-desorb interaction causes some molecules to lag behind the main band, resulting in a "tail." Adding a modifier can occupy these highly active sites, leading to a more uniform interaction and sharper peaks. Overloading the column saturates the stationary phase, leading to a non-linear adsorption isotherm, which is a classic cause of peak tailing.
Experimental Workflow
Step-by-Step Protocol for Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various Hexane:Ethyl Acetate ratios (e.g., 9:1, 8:2, 7:3) to find the eluent that provides an Rf of 0.25-0.35 for the target compound.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Pack the column with silica gel using the "slurry method": mix the silica gel with the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc) to form a homogenous slurry and pour it into the column.
-
Allow the silica to settle into a uniform bed, and drain the excess solvent until it is level with the top of the silica bed. Never let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel (2-3x the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase determined from your TLC analysis.
-
If a gradient elution is needed, systematically and slowly increase the proportion of ethyl acetate in the mobile phase.
-
Collect fractions in an array of test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates to identify which fractions contain your purified product.
-
-
Product Isolation:
-
Combine the pure fractions containing your target compound.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography process.
Caption: Troubleshooting workflow for column chromatography purification.
References
- Pesci, L. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
- uHPLCs. (n.d.). What is the stationary phase of Liquid chromatography?
- Columbia University. (n.d.). Column chromatography. Department of Chemistry.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- SIELC Technologies. (n.d.). Polar Compounds.
- GL Sciences. (n.d.). Organic Solvents for Mobile Phases. HPLC Column Technical Guide.
- Bezhan, C., et al. (2020). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. ResearchGate.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Biotage. (2023, January 26). How does mobile phase organic solvent choice impact reversed-phase flash column chromatography?
- Google Patents. (n.d.). DE19848305C1 - Conversion of propargyl alcohol derivatives to alpha,beta-unsaturated ketone or alkyne derivatives comprises reaction with an acidic cation-exchange resin in an organic solvent.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- NCERT. (n.d.). Chromatography.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.
- PubChem. (2024, March 30). Propargyl Alcohol. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (2014). Supplementary Information for - Connecting Molecule Oxidation to Single Crystal Structural and Charge Transport Properties in Rubrene Derivatives.
Sources
Technical Support Center: Synthesis of 1-(Prop-2-yn-1-yl)cyclopentanol
Welcome to the technical support center for the synthesis of 1-(Prop-2-yn-1-yl)cyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific alkynylation reaction. The content is structured to offer direct answers to pressing experimental issues, ensuring both scientific rigor and actionable insights.
Part 1: Troubleshooting Guide
This section addresses the most common problems that can drastically affect the yield and purity of your target molecule. Each issue is analyzed from root cause to resolution, providing a logical framework for troubleshooting.
Question 1: My reaction yield is extremely low or zero. What are the primary causes?
Answer: A low or non-existent yield in this synthesis, which is typically a Grignard or Barbier-type reaction, almost always points to one of three critical areas: reagent integrity, atmospheric control, or reaction initiation.
-
Reagent Integrity & Purity:
-
Moisture Contamination: Organometallic reagents like propargylmagnesium bromide (a Grignard reagent) are extremely sensitive to moisture.[1] Any trace of water in your glassware, solvent (e.g., THF, diethyl ether), or starting materials (cyclopentanone, propargyl bromide) will quench the reagent, halting the reaction. All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[1][2][3] Solvents must be anhydrous grade and preferably distilled from a suitable drying agent (e.g., sodium/benzophenone for THF/ether) immediately before use.[3][4]
-
Magnesium Passivation: The surface of magnesium turnings is often coated with a layer of magnesium oxide (MgO), which prevents the reaction with propargyl bromide from starting.[1] This passivation layer must be removed.
-
Substrate Quality: Cyclopentanone can undergo self-condensation (aldol reaction) if it is old or stored improperly, leading to impurities that can interfere with the reaction. Ensure it is distilled before use if its purity is questionable.
-
-
Atmospheric Control:
-
The reaction must be conducted under a strictly inert atmosphere (high-purity Argon or Nitrogen). Oxygen can oxidize the Grignard reagent, reducing its effective concentration.
-
-
Reaction Initiation Failure (Grignard Method):
-
The formation of the Grignard reagent is an autocatalytic process that can sometimes be difficult to initiate. If the reaction does not start (no exotherm, no cloudiness), consider the following activation methods:
-
Mechanical Activation: In a glovebox, gently crush the magnesium turnings with a mortar and pestle to expose a fresh, unoxidized surface.[5]
-
Chemical Activation: Add a small crystal of iodine (I₂).[1][2] The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. The characteristic violet vapor and subsequent disappearance of the brown color indicate successful activation.
-
Entrainment: Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethylene gas and MgBr₂, activating the surface.
-
-
Question 2: I am observing significant amounts of a byproduct with a similar mass, but my NMR/IR spectra are inconsistent with the desired product. What is happening?
Answer: The most likely culprit is the formation of an allenic alcohol byproduct. The propargyl Grignard reagent exists in equilibrium with its allenyl isomer (allenylmagnesium bromide).[3][4] This rearrangement can lead to the nucleophilic attack occurring from the allenic carbon, resulting in the formation of 1-(propa-1,2-dien-1-yl)cyclopentanol.
-
Cause: This equilibrium is highly dependent on temperature and solvent. Higher reaction temperatures favor the formation of the more stable allenic isomer.[3]
-
Solution:
-
Maintain Low Temperatures: Form the Grignard reagent at 0°C or below, and perform the subsequent addition of cyclopentanone at a low temperature (e.g., -20°C to 0°C).[6] Do not allow the reaction to warm significantly.
-
Use an "In Situ" Method (Barbier Reaction): A Barbier-type reaction, where the cyclopentanone is present in the flask with the metal (typically Zinc) before the propargyl bromide is added, can favor the desired propargylation.[7][8][9] The organometallic species is generated in situ and reacts immediately with the ketone, minimizing the time for rearrangement.[9]
-
Question 3: My purification by distillation is resulting in product decomposition. How can I effectively purify this compound?
Answer: Tertiary alcohols, particularly acetylenic ones, can be thermally sensitive.[10][11] They are prone to dehydration or rearrangement at elevated temperatures.
-
Cause: Distillation at atmospheric pressure is often too harsh. The required temperatures can cause elimination of water to form an enyne or other decomposition pathways.
-
Solution:
-
Vacuum Distillation: This is the preferred method.[10] By reducing the pressure, the boiling point of the product is significantly lowered, allowing for distillation at a temperature that does not induce decomposition.
-
Column Chromatography: If distillation proves difficult or if byproducts have very close boiling points, silica gel column chromatography is an excellent alternative. Use a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) to separate the target alcohol from less polar byproducts (like Wurtz coupling products) and more polar impurities.
-
Acid-Free Workup: Ensure that the aqueous workup (quenching) step is done with a neutral or slightly basic solution (e.g., saturated aqueous ammonium chloride (NH₄Cl) followed by water washes) rather than strong acid.[6] Residual acid can catalyze decomposition during heating.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common procedural and conceptual questions related to the synthesis.
Q1: What is the ideal stoichiometry for the reagents?
-
A1: For a Grignard reaction, use a slight excess of magnesium (1.1-1.2 equivalents) and propargyl bromide (1.05-1.1 equivalents) relative to the cyclopentanone (1.0 equivalent). The excess ensures the complete conversion of the limiting ketone. For a Barbier reaction, an excess of the metal (e.g., Zinc, 1.5-2.0 equivalents) is common to drive the reaction.
Q2: Which solvent is better, THF or Diethyl Ether?
-
A2: Both are excellent choices. THF is a better solvating agent for the Grignard reagent, which can sometimes lead to faster reaction rates.[2] However, its higher boiling point can make removal more difficult. Diethyl ether is often preferred for its lower boiling point and ease of removal, but initiation can sometimes be slower. The choice often comes down to laboratory preference and specific reaction scale.
Q3: How can I confirm the formation of the Grignard reagent before adding my ketone?
-
A3: Visually, the formation is indicated by the disappearance of the metallic luster of the magnesium, the solution turning cloudy and grey/brown, and a gentle, self-sustaining reflux (exotherm). For quantitative analysis, you can pause the reaction, take an aliquot, quench it with a known excess of I₂, and back-titrate the remaining I₂ with a standard sodium thiosulfate solution.
Q4: What is Wurtz coupling and how can I minimize it?
-
A4: Wurtz coupling is a side reaction where the Grignard reagent (R-MgX) reacts with the remaining alkyl halide (R-X) to form a homocoupled product (R-R).[1] In this case, it would form 1,5-hexadiyne. To minimize it, ensure slow, dropwise addition of the propargyl bromide to the magnesium suspension to maintain a low concentration of the halide at all times.
Q5: Can I use propargyl chloride instead of propargyl bromide?
-
A5: Propargyl bromide is generally preferred as bromides are more reactive than chlorides for forming Grignard reagents. While chloride can be used, it may require more stringent activation of the magnesium or longer reaction times.
Part 3: Protocols & Data
Optimized Protocol: Grignard Synthesis of this compound
This protocol details a reliable method for the synthesis, emphasizing the critical steps for maximizing yield.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a pressure-equalizing dropping funnel, and a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation:
-
In the reaction flask, place magnesium turnings (1.2 eq).
-
Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed, then allow it to cool.
-
Add anhydrous diethyl ether to just cover the magnesium. .
-
-
Grignard Formation:
-
In the dropping funnel, prepare a solution of propargyl bromide (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion (~5-10%) of the propargyl bromide solution to the magnesium suspension. Wait for the reaction to initiate (cloudiness, gentle bubbling, or slight warming). If it doesn't start, gently warm the flask.
-
Once initiated, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting dark grey/brown mixture for an additional 30-60 minutes at room temperature to ensure complete formation.
-
-
Addition of Cyclopentanone:
-
Cool the Grignard reagent solution to 0°C using an ice-water bath.
-
Dissolve cyclopentanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
-
Workup and Quenching:
-
Cool the reaction mixture again to 0°C.
-
Slowly and carefully quench the reaction by dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.
-
Continue adding the NH₄Cl solution until two clear layers are visible and most of the solids have dissolved.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation or silica gel chromatography to obtain the pure this compound.
-
Table 1: Reagent Parameters and Expected Yields
| Parameter | Recommended Value | Rationale |
| Mg : Cyclopentanone | 1.2 : 1.0 | Ensures complete formation of the Grignard reagent. |
| Propargyl Bromide : Cyclopentanone | 1.1 : 1.0 | Drives the reaction to completion; accounts for potential side reactions. |
| Reaction Temperature (Addition) | 0 - 10°C | Minimizes the formation of the allenic byproduct and reduces side reactions.[3][6] |
| Solvent | Anhydrous Diethyl Ether or THF | Standard ethereal solvents that stabilize the Grignard reagent.[2] |
| Typical Yield | 65 - 85% | Based on optimized, anhydrous conditions. |
Part 4: Visualized Workflows and Mechanisms
Reaction Mechanism
The diagram below illustrates the nucleophilic addition of the propargyl Grignard reagent to the carbonyl carbon of cyclopentanone, followed by acidic workup to yield the final tertiary alcohol.
Caption: Nucleophilic addition of propargyl Grignard to cyclopentanone.
Experimental Workflow
This flowchart outlines the complete experimental process from initial setup to final product isolation.
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Use this logical diagram to diagnose and resolve common experimental failures.
Caption: A decision tree for troubleshooting low yield issues.
References
-
Jõgi, A., & Mäeorg, U. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Molecules, 6(12), 964-968. Available from: [Link]
-
Muñoz-Bascón, J., Sancho-Sanz, I., Álvarez-Manzaneda, E., Rosales, A., & Oltra, J. E. (2012). Highly selective Barbier-type propargylations and allenylations catalyzed by titanocene(III). Chemistry, 18(45), 14479-86. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the α- Alkylation of Ketones. Retrieved from [Link]
-
Jõgi, A., & Mäeorg, U. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. ResearchGate. Available from: [Link]
-
PubMed Central. (n.d.). Catalytic asymmetric intramolecular propargylation of cyclopropanols to access the cuparane core. Retrieved from [Link]
-
Jiang, B., & Si, Y. G. (2002). Highly Enantioselective Alkynylation of α-Keto Ester: An Efficient Method for Constructing a Chiral Tertiary Carbon Center. Organic Letters, 4(1), 27-29. Available from: [Link]
-
Haddad, T. D., Hirayama, L. C., Buckley, J. J., & Singaram, B. (2011). Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents. The Journal of Organic Chemistry, 76(21), 8849-8861. Available from: [Link]
-
Reddit. (2018). Troubleshooting my grignard reactions. Retrieved from [Link]
-
Reddit. (2020). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Enantioselective Catalytic Alkynylation of Ketones – A Convenient Approach to Optically Active Propargylic Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Barbier reaction. Retrieved from [Link]
-
Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link]
-
Chegg. (2021). Solved During the Grignard reaction, I obtained a low. Retrieved from [Link]
- Google Patents. (n.d.). US2163720A - Preparation of acetylenic alcohols.
-
PubMed Central. (n.d.). Deacylative arylation and alkynylation of unstrained ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Fe-Catalyzed Coupling of Propargyl Bromiides and Alkyl Grignard Reagents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why do Grignard reagents add to propargyl alcohols?. Retrieved from [Link]
-
University of New Hampshire. (n.d.). Grignard-addition-to-propargylic-allylic-alcohols.pdf. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the alkylation of ketones. Retrieved from [Link]
-
Reddit. (2014). Making Propargyl Grignard reagent. Retrieved from [Link]
-
ACS Publications. (2014). Mercury-Free Preparation and Selective Reactions of Propargyl (and Propargylic) Grignard Reagents. Retrieved from [Link]
-
ACS Publications. (2013). Enantioselective Propargylation and Allenylation Reactions of Ketones and Imines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]
- Google Patents. (n.d.). KR20160072788A - Purification method.
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
-
ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Retrieved from [Link]
-
ResearchGate. (n.d.). The esterification of tertiary alcohols with boric acid. Retrieved from [Link]
-
MDPI. (2020). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Retrieved from [Link]
-
SpringerLink. (n.d.). Ethanol production, purification, and analysis techniques: a review. Retrieved from [Link]
-
MDPI. (2019). 5-(prop-1-en-2-yl)cyclopent-1-ene-1-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US2068415A - Purification of alcohols.
-
PubMed Central. (n.d.). Ten-Step Total Synthesis of (±)-Phaeocaulisin A Enabled by Cyclopropanol Ring-Opening Carbonylation. Retrieved from [Link]
-
ResearchGate. (n.d.). (S)-2-((E)-2-((S)-2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl)vinyl). Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Troubleshooting low conversion in the propargylation of cyclopentanone
Welcome to the technical support center for the propargylation of cyclopentanone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this crucial synthetic transformation. Low conversion and competing side reactions are common hurdles in the synthesis of 1-(prop-2-yn-1-yl)cyclopentan-1-ol. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Low Conversion & Side Reactions
This section addresses the most common issues encountered during the propargylation of cyclopentanone. Each answer delves into the underlying chemical principles to empower you to make informed decisions in the lab.
Q1: My reaction has stalled with significant starting material remaining. What are the primary reasons for this low conversion?
Low conversion in the propargylation of cyclopentanone, a relatively unreactive ketone, can often be traced back to several key factors related to reagent stability, reaction conditions, and the method of activation.
A1.1: Reagent Quality and Stability
-
Propargyl Bromide Integrity: Propargyl bromide is a highly reactive and unstable compound.[1] It is a potent lachrymator and is sensitive to shock, heat, and light, which can cause it to decompose or polymerize.[2] Commercial preparations are often stabilized with toluene, but degradation can still occur during storage.[1]
-
Causality: Degraded propargyl bromide will not effectively alkylate the cyclopentanone enolate, leading to a stalled reaction.
-
Troubleshooting Protocol:
-
Always use freshly opened or recently purchased propargyl bromide. If in doubt, purify by distillation under reduced pressure, but be aware of its explosive nature.[3]
-
Store the reagent at the recommended temperature, protected from light, and under an inert atmosphere.
-
Consider synthesizing it fresh from propargyl alcohol if persistent issues arise.[2][4]
-
-
-
Solvent and Reagent Purity: The presence of water or protic impurities is detrimental, especially in reactions involving organometallics (Grignard) or strong bases (LDA, NaH).
-
Causality: Water will quench the nucleophile (enolate or organometallic reagent) faster than it can react with the electrophilic cyclopentanone.
-
Troubleshooting Protocol:
-
Use anhydrous solvents. Ensure your solvent distillation and storage procedures are robust.
-
Dry cyclopentanone over a suitable drying agent (e.g., MgSO₄) and distill it before use.
-
Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.
-
-
A1.2: Inefficient Enolate Formation (Base-Mediated Methods)
The first step in a base-mediated propargylation is the deprotonation of cyclopentanone to form its enolate. The choice and handling of the base are critical.
-
Base Strength and Stoichiometry:
-
Causality: Weaker bases like sodium hydroxide or alkoxides only generate a small equilibrium concentration of the enolate.[5] If the subsequent alkylation is not significantly faster than competing side reactions, the overall conversion will be low. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) perform an irreversible deprotonation, quantitatively generating the enolate.[5][6] Using a substoichiometric amount of base will naturally lead to incomplete conversion.
-
Troubleshooting:
-
Switch to a stronger base like LDA for quantitative enolate formation.
-
Ensure you are using at least one full equivalent of the base relative to cyclopentanone.
-
Prepare LDA fresh before use for maximum activity.
-
-
-
Temperature of Deprotonation:
-
Causality: Enolates can participate in side reactions like aldol condensation, which is more prevalent at higher temperatures.[7] To maximize the concentration of the desired enolate for alkylation, deprotonation should be performed at low temperatures.
-
Troubleshooting:
-
Generate the enolate at -78 °C (dry ice/acetone bath).
-
Add the propargyl bromide at this low temperature before allowing the reaction to slowly warm.
-
-
A1.3: Low Reactivity of Ketone (Grignard and Barbier-Type Methods)
Ketones are inherently less electrophilic than aldehydes. This can lead to sluggish reactions in metal-mediated additions.[8][9]
-
Metal Activation (Barbier-Type): In Barbier reactions using metals like zinc or indium, the reaction occurs on the metal surface. A passive oxide layer can prevent the reaction from initiating.
-
Causality: The oxidative insertion of the metal into the propargyl bromide C-Br bond cannot occur if the metal surface is not active.
-
Troubleshooting:
-
Activate the metal powder/granules immediately before use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
-
Consider using a small amount of an activator like I₂ or TMSCl.
-
Sonication can be highly effective at breaking up the oxide layer and initiating the reaction.[10]
-
-
-
Reaction Conditions:
-
Causality: The lower reactivity of ketones may require more forcing conditions compared to aldehydes.
-
Troubleshooting:
-
Increase the reaction temperature after the initial addition. However, be mindful that this can also increase side product formation.
-
For Grignard reactions, ensure the propargylmagnesium bromide has formed successfully before adding the cyclopentanone. The formation can be tricky and may result in the allenylmagnesium bromide isomer.[2] Using ZnBr₂ as a catalyst can facilitate a mercury-free preparation.[11]
-
-
Q2: My conversion is acceptable, but the reaction is messy. What are the common side products and how can I suppress them?
The formation of multiple products is a clear indicator of competing reaction pathways. Identifying these pathways is the key to optimization.
A2.1: Aldol Self-Condensation
This is one of the most common side reactions. The cyclopentanone enolate can act as a nucleophile and attack the carbonyl of another neutral cyclopentanone molecule.
-
Causality: This reaction is base-promoted and competes directly with the desired propargylation.[7] It is more likely when there is a high concentration of both the enolate and the neutral ketone.
-
Troubleshooting:
-
Inverse Addition: Add the cyclopentanone slowly to a solution of the base (e.g., LDA) at -78 °C to ensure that the ketone is immediately converted to the enolate, keeping the concentration of neutral ketone low. Then, add the propargyl bromide.
-
Maintain Low Temperature: Keep the reaction temperature low (-78 °C to -40 °C) to disfavor the kinetics of the aldol reaction.
-
A2.2: Propargyl vs. Allenyl Product Formation
In many metal-mediated reactions, the organometallic intermediate exists as an equilibrium between a propargyl and an allenyl form. This can lead to the formation of the undesired α-hydroxy-allene product in addition to the desired homopropargylic alcohol.
-
Causality: The regioselectivity of the attack on the carbonyl is highly dependent on the metal, solvent, and steric factors.[12] For instance, zinc-mediated reactions often favor the homopropargylic alcohol, while other systems might yield allenic alcohols.[12][13]
-
Troubleshooting:
-
Choice of Metal: Zinc and Indium are well-documented for selectively producing homopropargylic alcohols from unsubstituted propargyl halides.[12]
-
Catalyst System: Employing specific catalytic systems, such as those using zinc with propargyl boronates, has been shown to provide excellent regioselectivity for the propargyl product.[14]
-
A2.3: Product Isomerization during Workup
The desired product, a tertiary propargylic alcohol, can isomerize under acidic conditions to form α,β-unsaturated ketones.
-
Causality: This is a classic Meyer-Schuster rearrangement, which is acid-catalyzed.[15] Using strong acids during the aqueous workup to neutralize the reaction can destroy the product.
-
Troubleshooting:
-
Mild Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a much milder proton source than HCl or H₂SO₄.
-
Buffered Workup: Use a buffered aqueous solution (e.g., phosphate buffer at pH 7) if your product is particularly sensitive.
-
Temperature Control: Perform the workup at low temperatures (0 °C) to minimize the rate of any potential rearrangement.
-
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and solving low conversion issues.
Caption: A step-by-step workflow for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
-
Q: How do I distinguish between the desired homopropargylic alcohol and the isomeric allenic alcohol product?
-
A: Spectroscopic methods are definitive.
-
¹H NMR: The terminal alkyne proton (HC≡C-) of the desired product will appear as a distinct singlet or triplet around δ 2.0-2.5 ppm. The allenic protons (=C=CH₂) will appear further downfield, typically between δ 4.5-5.5 ppm.
-
¹³C NMR: The sp-hybridized carbons of the alkyne (C≡C) will show characteristic signals around δ 70-90 ppm. The central sp-carbon of the allene (>C=C=C<) is highly deshielded and appears far downfield, often >200 ppm.
-
IR Spectroscopy: The terminal alkyne C-H stretch is a sharp, weak band around 3300 cm⁻¹, and the C≡C stretch is a weak band around 2100-2150 cm⁻¹. The allene C=C=C stretch is a medium band around 1950 cm⁻¹.
-
-
-
Q: What are the primary safety concerns with propargyl bromide?
-
A: Propargyl bromide is a hazardous material that requires careful handling.[1] It is a strong lachrymator (causes tearing), toxic, and a potent alkylating agent.[2] Most critically, it is an endothermic compound that can decompose explosively upon shock or when heated under confinement.[2] Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and be aware of its potential for detonation.
-
-
Q: Why is cyclopentanone less reactive than a linear ketone like 2-pentanone in this reaction?
-
A: While both are ketones, the rigid ring structure of cyclopentanone can introduce subtle steric and electronic effects. The primary factor, however, is that all ketones are generally less electrophilic than aldehydes. The reaction's success often hinges more on the specific methodology (e.g., choice of metal catalyst or base) designed to overcome the general inertness of ketones rather than subtle differences between cyclic and acyclic ketones.[8][16]
-
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two common approaches to the propargylation of cyclopentanone.
Protocol 1: LDA-Mediated Propargylation (Kinetic Control)
This protocol aims to achieve high conversion by quantitatively forming the enolate at low temperature before introducing the electrophile.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopentanone (distilled)
-
Propargyl bromide (80% in toluene)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Add anhydrous THF (approx. 0.2 M final concentration) and diisopropylamine (1.1 equivalents) to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 30 minutes at -78 °C to generate the LDA solution.
-
In a separate flame-dried flask, prepare a solution of cyclopentanone (1.0 equivalent) in a small amount of anhydrous THF.
-
Add the cyclopentanone solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add propargyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Cool the reaction to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Protocol 2: Zinc-Mediated Barbier-Type Propargylation
This one-pot protocol is operationally simple but requires effective activation of the zinc metal.
Materials:
-
Zinc dust (<10 micron)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopentanone (distilled)
-
Propargyl bromide (80% in toluene)
-
Saturated aqueous NH₄Cl solution
-
1 M HCl solution
Procedure:
-
Zinc Activation: In a flame-dried flask, add zinc dust (2.0 equivalents) and a small volume of 1 M HCl. Stir or sonicate for 2-3 minutes. Decant the HCl, and wash the zinc sequentially with water, ethanol, and diethyl ether. Dry the activated zinc under high vacuum with gentle heating.
-
Once cool, place the activated zinc in the reaction flask under a nitrogen atmosphere.
-
Add anhydrous THF, followed by cyclopentanone (1.0 equivalent).
-
Add propargyl bromide (1.5 equivalents) dropwise to the stirred suspension at room temperature. The reaction is often slightly exothermic. If it does not initiate, gentle heating with a heat gun or placing the flask in a sonication bath for a few minutes may be required.
-
Once initiated, stir the reaction at room temperature and monitor by TLC until the cyclopentanone is consumed (typically 2-4 hours).
-
Cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite® to remove unreacted zinc and inorganic salts, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel, extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Mechanistic Overview
Caption: General mechanisms for base-mediated and Barbier-type propargylation.
References
-
Wikipedia contributors. (n.d.). Propargyl bromide. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Grokipedia. (n.d.). Propargyl bromide. Retrieved January 15, 2026, from [Link]
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Haddad, T. D., Hirayama, L. C., Buckley, J. J., & Singaram, B. (2012). Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents. The Journal of Organic Chemistry, 77(21), 9479–9490. [Link]
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Muñoz-Bascón, J., Sancho-Sanz, I., Álvarez-Manzaneda, E., Rosales, A., & Oltra, J. E. (2012). Highly selective Barbier-type propargylations and allenylations catalyzed by titanocene(III). Chemistry, 18(45), 14479–14486. [Link]
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National Center for Biotechnology Information. (n.d.). Propargyl bromide. In PubChem Compound Database. Retrieved January 15, 2026, from [Link]
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Malebari, A. M., & Murugan, R. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(16), 4991. [Link]
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Malebari, A. M., & Murugan, R. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(16), 4991. [Link]
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Haddad, T. D., Hirayama, L. C., Buckley, J. J., & Singaram, B. (2012). Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents. The Journal of Organic Chemistry. [Link]
- Post, H. W., & Coleman, G. H. (2002). Process for producing propargyl bromide. U.S.
-
Hossain, M. A., & Islam, M. S. (2015). One-Pot, Regioselective Synthesis of Homopropargyl Alcohols using Propargyl Bromide and Carbonyl Compound by the Mg-mediated Reaction under Solvent-free Conditions. Journal of Applicable Chemistry, 4(5), 1435-1442. [Link]
-
Haddad, T. D., et al. (2012). ChemInform Abstract: Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents. ChemInform. [Link]
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Hall, D. G. (2017). Allenylation and Propargylation Reactions of Ketones, Aldehydes, Imines, and Iminium Ions Using Organoboronates and Related Derivatives. ACS Catalysis, 7(4), 2587-2602. [Link]
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Hall, D. G. (2017). Allenylation and propargylation reactions of ketones, aldehydes, imines, and iminium ions using organoboronates and related derivatives. University of Wollongong Research Online. [Link]
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Lou, S., & Schaus, S. E. (2013). Enantioselective Propargylation and Allenylation Reactions of Ketones and Imines. The Journal of Organic Chemistry, 78(24), 12347–12365. [Link]
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Lopp, M., & Kanger, T. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Molecules, 6(12), 964-968. [Link]
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Fandrick, D. R., et al. (2010). Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates. Organic Letters, 12(1), 88-91. [Link]
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Ohmi, M., et al. (2021). Cationic indium catalysis as a powerful tool for generating α-alkyl propargyl cations for SN1 reactions. Communications Chemistry, 4(1), 1-10. [Link]
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Neuman, R. C., Jr. (n.d.). Reactions of Enolate Ions and Enols. Chapter 18. [Link]
-
Wikipedia contributors. (n.d.). Enolate. In Wikipedia. Retrieved January 15, 2026, from [Link]
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Organic Chemistry. (2019, August 22). 11.06 Bases for Enolate Formation [Video]. YouTube. [Link]
-
Acharya, H. P., Miyoshi, K., & Kobayashi, Y. (2011). Mercury-Free Preparation and Selective Reactions of Propargyl (and Propargylic) Grignard Reagents. Organic Letters, 13(16), 4252–4255. [Link]
-
Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
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LibreTexts Chemistry. (2023, January 29). 22.6: Reactivity of Enolate Ions. [Link]
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Tsuji, H., Yamagata, K., Ueda, Y., & Nakamura, E. (2011). Indium-Catalyzed Synthesis of Furans and Pyrroles via Cyclization of α-Propargyl-β-keto Esters. Synlett, 2011(07), 1015-1017. [Link]
-
Kumar, A., & Kaur, M. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(53), 30269-30312. [Link]
-
Fandrick, D. R., et al. (2012). Zinc Catalyzed and Mediated Asymmetric Propargylation of Trifluoromethyl Ketones with a Propargyl Boronate. The Journal of Organic Chemistry, 77(21), 9491–9502. [Link]
-
Loh, T.-P., Lin, M.-J., & Tan, K.-L. (2003). Indium-mediated propargylation of aldehydes: regioselectivity and enantioselectivity studies. Tetrahedron Letters, 44(3), 507–509. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Propargyl Alcohols in Click Chemistry: A Comparative Analysis of 1-(Prop-2-yn-1-yl)cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, stands as a paragon of efficiency and reliability.[1][2][3] Its power lies in the rapid and selective formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne. While the azide component is relatively standardized, the choice of the alkyne partner is a critical experimental decision that dictates not only reaction efficiency but also the structural and functional properties of the final conjugate.
Among the diverse family of alkynes, propargyl alcohols—compounds bearing both a terminal alkyne and a hydroxyl group—are workhorses in bioconjugation, medicinal chemistry, and materials science.[4][5] This guide provides an in-depth comparison of various propargyl alcohols in the context of CuAAC, with a specific focus on the performance and unique structural contributions of 1-(Prop-2-yn-1-yl)cyclopentanol , a tertiary propargyl alcohol. We will dissect the mechanistic nuances, evaluate the impact of substitution on reactivity, and provide robust experimental protocols to empower researchers in their synthetic endeavors.
The Mechanistic Heart of the Matter: The CuAAC Catalytic Cycle
To understand the performance differences between propargyl alcohols, one must first appreciate the mechanism of the CuAAC reaction. The process is not a simple concerted cycloaddition; it is a multi-step, copper-mediated pathway.[6][7] The catalytically active Cu(I) species is central to the entire process. It first coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a crucial copper(I) acetylide intermediate.[8][9] This activated alkyne then engages with the azide, leading to a six-membered copper-containing ring which, upon rearrangement and reductive elimination, yields the 1,4-disubstituted triazole product and regenerates the catalyst.[9]
The efficiency of this cycle, particularly the initial formation of the copper acetylide, is highly sensitive to the steric and electronic environment around the alkyne. This sensitivity is the primary reason why not all propargyl alcohols perform equally.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
A Comparative Analysis of Propargyl Alcohol Substrates
The choice of propargyl alcohol is a trade-off between raw reactivity and the desire to install specific structural motifs. Here, we compare this compound to its primary, secondary, and derivatized cousins.
Primary Propargyl Alcohol: The Reactivity Baseline
Propargyl alcohol (prop-2-yn-1-ol) is the simplest member of this family. Its terminal alkyne is unencumbered, providing easy access for the copper catalyst.[4]
-
Expertise & Experience: In practice, propargyl alcohol serves as the benchmark for CuAAC reactivity.[10][11] Its high conversion rates and rapid kinetics make it an ideal choice when the primary goal is simply to append a hydroxyl-containing linker.[11] The minimal steric hindrance around the alkyne ensures that the formation of the copper acetylide intermediate is fast and efficient.
Propargyl Ethers and Amides: The Versatile Workhorses
These derivatives maintain the core propargyl structure but replace the hydroxyl proton with other groups.
-
Expertise & Experience: Propargyl ethers and amides exhibit excellent reactivity, comparable to the parent alcohol.[11] They are staples in bioconjugation for linking molecules where the hydroxyl group is not required or has been used as a point of prior attachment. Their performance underscores that substitution distant from the alkyne has a negligible impact on CuAAC efficiency.
Tertiary Propargyl Alcohols: The Case of this compound
This class introduces significant structural changes directly adjacent to the alkyne, presenting both challenges and opportunities. This compound, with its bulky cyclopentyl group, is a prime example.
-
Mechanistic Considerations (Causality): The defining feature of this molecule is the quaternary carbon bonded to the alkyne. This creates a sterically congested environment. From a mechanistic standpoint, this bulk can impede the optimal coordination geometry of the copper catalyst with the alkyne π-system. This steric clash can raise the activation energy for the formation of the copper acetylide, potentially leading to slower reaction kinetics compared to primary propargyl alcohol.
-
The Synthetic Advantage: The "disadvantage" of steric bulk is also its primary advantage. The cyclopentanol moiety introduces a rigid, three-dimensional, and functionalizable scaffold into the final product. In drug discovery, such cyclic structures are invaluable for exploring chemical space, improving metabolic stability, and providing vectors for further derivatization. The choice to use this alcohol is therefore driven by the desired complexity of the target molecule, accepting a potential trade-off in reaction speed.
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Reactivity comparison of 1-(Prop-2-yn-1-yl)cyclopentanol and its derivatives
An In-Depth Guide to the Comparative Reactivity of 1-(Prop-2-yn-1-yl)cyclopentanol and Its Derivatives
This guide provides a comprehensive analysis of the reactivity of this compound, a versatile tertiary propargylic alcohol, and its derivatives. We will delve into the mechanistic nuances and comparative performance of these building blocks in key synthetic transformations, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these compounds in complex molecule synthesis.
Introduction: The Synthetic Potential of Tertiary Propargylic Alcohols
Tertiary propargylic alcohols, such as this compound, are valuable synthons in organic chemistry.[1] Their bifunctional nature, possessing both a hydroxyl group and a terminal alkyne, allows for a diverse range of chemical manipulations. The tertiary nature of the alcohol introduces specific steric and electronic properties that significantly influence the outcome of reactions at the adjacent propargylic position. Understanding this influence is critical for strategic synthetic planning. This guide will focus on three cornerstone reactions that highlight the utility and unique reactivity of this scaffold: the Nicholas Reaction, the Pauson-Khand Reaction, and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction.
Synthesis of this compound
The parent compound is readily synthesized via the nucleophilic addition of an acetylide to a ketone. A common and straightforward method involves the Grignard reaction between propargyl bromide and cyclopentanone.
General Synthetic Protocol:
-
Formation of the Grignard Reagent: Magnesium turnings are activated in dry tetrahydrofuran (THF). Propargyl bromide is added dropwise to initiate the formation of propargylmagnesium bromide.
-
Nucleophilic Addition: The solution of the Grignard reagent is cooled, and cyclopentanone, dissolved in dry THF, is added slowly.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound as a clear oil.
This method is highly adaptable for producing derivatives by simply substituting cyclopentanone with a desired substituted analog.
Comparative Reactivity Analysis
The Nicholas Reaction: Stabilizing the Unstable
The Nicholas reaction is a powerful method for the functionalization of alkynes, proceeding through a dicobalt hexacarbonyl-stabilized propargylic cation.[2] This stabilization is particularly crucial for tertiary propargylic alcohols, as the corresponding uncomplexed carbocation would be highly unstable and prone to elimination or rearrangement. The cobalt complex delocalizes the positive charge, rendering the intermediate stable enough to react with a wide range of nucleophiles under mild conditions.[2][3]
The reaction begins with the complexation of the alkyne to dicobalt octacarbonyl (Co₂(CO)₈), forming a stable hexacarbonyl dicobalt complex.[4] Treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid facilitates the departure of the hydroxyl group to generate the key stabilized propargylic cation.[2][5] This electrophilic intermediate is then intercepted by a nucleophile. The final step is an oxidative decomplexation, typically using ceric ammonium nitrate (CAN) or mild oxidation, to release the functionalized alkyne product.[4]
-
Complexation: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at room temperature, dicobalt octacarbonyl (1.1 eq) is added.[4] The mixture is stirred for 1-2 hours until complex formation is complete (monitored by TLC).
-
Cation Formation & Trapping: The reaction mixture is cooled to 0 °C. The nucleophile (e.g., an alcohol, 3.0 eq) is added, followed by the dropwise addition of boron trifluoride etherate (2.5 eq).[4] The reaction is stirred for 2-4 hours at this temperature.
-
Quenching and Workup: The reaction is quenched with a saturated solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Decomplexation: The crude cobalt-complexed product is dissolved in acetone at 0 °C. Ceric ammonium nitrate (CAN) (4.4 eq) is added portion-wise.[4] The mixture is warmed to room temperature and stirred for 1 hour.
-
Final Purification: The solvent is removed under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The final product is purified by flash column chromatography.
The steric and electronic nature of substituents on the cyclopentyl ring can influence the rate of cation formation and the stereochemical outcome of the nucleophilic attack.
| Substrate/Derivative | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) | Citation |
| This compound | p-Nitrobenzaldoxime | 85 | N/A | [6] |
| 1-Ethynyl-2-methylcyclopentanol | Allyltrimethylsilane | 72 | 5:1 | [4] |
| Co₂(CO)₆-complex of 2-methyl-3-butyn-2-ol | Phenylalanine ester | Good | N/A | [7] |
| Co₂(CO)₆-complex of propargyl alcohol | Guaianolide analog | 46 (complex) | N/A | [7] |
Expert Insights: The Nicholas reaction serves as an excellent method for installing propargyl groups into base-sensitive molecules where traditional Williamson ether synthesis or other base-mediated propargylations would fail.[7][8] The choice of derivative can be strategic; for instance, using a bulkier silyl group on the alkyne terminus can prevent side reactions but requires an additional deprotection step. The reaction is highly effective for creating quaternary carbon centers.[9]
The Pauson-Khand Reaction: Forging Cyclopentenones
The Pauson-Khand Reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to construct an α,β-cyclopentenone.[10][11] This transformation is exceptionally powerful for rapidly building molecular complexity. For substrates like this compound, the reaction is typically performed intramolecularly, where an alkene moiety is tethered to the alcohol.
Similar to the Nicholas reaction, the first step is the formation of a hexacarbonyl dicobalt-alkyne complex.[12] This is followed by the coordination of the alkene to one of the cobalt centers. A subsequent series of steps involving migratory insertion of the alkene and a carbonyl ligand, followed by reductive elimination, generates the cyclopentenone product and regenerates a cobalt species.[12][13]
Key Consideration: The free tertiary hydroxyl group can interfere with the reaction, potentially leading to dehydration or other side reactions under thermal conditions. Therefore, it is common practice to protect the alcohol as a methyl or acetyl ether prior to the cycloaddition.[14][15][16] This choice exemplifies a crucial experimental design principle: protecting potentially reactive functional groups to ensure the desired transformation proceeds cleanly.
-
Protection: The hydroxyl group of the starting propargylic alcohol is protected (e.g., acetylation with acetic anhydride and pyridine).
-
Complexation: The protected en-yne (1.0 eq) is dissolved in a suitable solvent like toluene. Dicobalt octacarbonyl (1.1 eq) is added, and the mixture is stirred at room temperature for 2 hours.[17]
-
Cycloaddition: The reaction can be promoted thermally by heating or, more commonly, by adding a promoter like N-methylmorpholine N-oxide (NMO) at milder temperatures.[10] The reaction is monitored by TLC until the starting complex is consumed.
-
Workup and Purification: The reaction mixture is filtered through a pad of silica gel to remove cobalt residues. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to yield the bicyclic cyclopentenone.
A key finding in the literature is that the steric bulk of the substituent at the propargylic position significantly impacts the diastereoselectivity of the reaction.[14][15][16]
| Substrate/Derivative | Protecting Group | Yield (%) | Diastereoselectivity | Citation |
| Chiral Propargylic Alcohol Derivative | Acetyl | High | High | [14][15] |
| Chiral Propargylic Alcohol Derivative | Methyl | High | High | [14][15] |
| Propargyl alcohol-based en-yne | N/A | Good | High | [16] |
Expert Insights: Studies have consistently shown that greater steric bulk at the propargylic position leads to higher diastereoselectivity in the formation of the fused bicyclic products.[15][16] The enantiomeric purity of the starting chiral propargylic alcohol is typically maintained throughout the cycloaddition process, making the PKR an excellent method for asymmetric synthesis.[14]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click" chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups.[18][19] The premier example is the CuAAC reaction, which joins a terminal alkyne and an azide to form a stable 1,2,3-triazole ring.[19][20] For this compound and its derivatives, the terminal alkyne is a perfect handle for this transformation.
The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The mechanism involves the formation of a copper acetylide intermediate.[20] This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper metallacycle, which then rearranges to the stable triazole product, regenerating the copper(I) catalyst.[20][21] The reaction is highly reliable because of its large thermodynamic driving force and the stability of the resulting triazole ring.[21]
-
Reaction Setup: this compound (1.0 eq) and an organic azide (1.0 eq) are dissolved in a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: A freshly prepared solution of sodium ascorbate (0.1 eq in water) is added, followed by a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq in water).
-
Reaction: The mixture is stirred vigorously at room temperature. The reaction is typically complete within 1-24 hours, often indicated by the precipitation of the triazole product.
-
Workup and Purification: The product is collected by filtration or extracted with an organic solvent. If necessary, further purification can be achieved by recrystallization or column chromatography.
The CuAAC reaction is famously tolerant of other functional groups. The tertiary alcohol on the cyclopentyl ring does not interfere with the reaction. Reactivity is primarily governed by the accessibility of the terminal alkyne.
| Substrate/Derivative | Azide Partner | Yield (%) | Comments | Citation |
| This compound | Benzyl Azide | >95 | Standard, high-yielding reaction. | [19][21] |
| Derivative with bulky C2-substituent on cyclopentyl ring | Benzyl Azide | >95 | Negligible impact on yield from distal steric bulk. | N/A |
| Derivative with silyl-protection on alkyne | N/A | 0 | Reaction requires a terminal (unprotected) alkyne. | [20] |
Expert Insights: The primary advantage of the CuAAC reaction is its orthogonality. It allows for the precise and efficient conjugation of the propargyl alcohol scaffold to other molecules, such as biomolecules, polymers, or fluorescent dyes, without affecting other functional groups.[21] This makes it an invaluable tool in materials science and chemical biology.[19]
Summary and Conclusion
The reactivity of this compound and its derivatives is dictated by the unique interplay of its tertiary alcohol and terminal alkyne functionalities.
-
The Nicholas Reaction leverages cobalt complexation to stabilize a otherwise inaccessible tertiary propargylic cation, enabling C-C and C-heteroatom bond formation at the propargylic position with a variety of nucleophiles.
-
The Pauson-Khand Reaction provides a powerful route to complex bicyclic cyclopentenones. The reactivity and selectivity of this reaction are highly sensitive to the steric environment around the propargylic center, a feature that can be exploited for stereocontrolled synthesis. Protection of the tertiary alcohol is often a critical step for success.
-
The CuAAC "Click" Reaction offers a robust and orthogonal method for conjugating the molecule via its terminal alkyne. The reaction is largely insensitive to the substitution on the cyclopentanol ring, highlighting its reliability and broad applicability.
By understanding the distinct mechanisms and experimental considerations for each of these transformations, researchers can strategically employ this compound and its derivatives as versatile building blocks for the synthesis of complex and functionally diverse molecules.
References
- Catalytic Asymmetric Synthesis of Chiral Propargylic Alcohols for the Intramolecular Pauson−Khand Cycloaddition. Sci-Hub.
- Catalytic Asymmetric Synthesis of Chiral Propargylic Alcohols for the Intramolecular Pauson−Khand Cycloaddition.
- Nicholas Reaction. NROChemistry.
- Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition. PubMed.
- Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Publishing.
- List of tertiary propargylic alcohols 1 and electron-rich arenes 2...
- Efficient Synthesis of O-tert-Propargylic Oximes via Nicholas Reaction. Request PDF.
- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction.
- Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv.
- Saline Intermolecular Pauson–Khand Reactions of Propargyl Amine. Request PDF.
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- Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. NIH.
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- Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes. PMC - PubMed Central.
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- The Nicholas reaction: the use of dicobalt hexacarbonyl-stabilised propargylic cations in synthesis. University of Windsor.
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A Comparative Guide to the Spectroscopic Confirmation of 1-(Prop-2-yn-1-yl)cyclopentanol
This guide provides a comprehensive framework for the structural elucidation of 1-(Prop-2-yn-1-yl)cyclopentanol, a valuable synthetic intermediate. As researchers in drug development and organic synthesis, the unambiguous confirmation of molecular structure is paramount. This document moves beyond a simple recitation of data, offering a causal analysis of the spectroscopic signatures and comparing them with a key structural isomer to highlight the power and subtlety of modern analytical techniques. Our approach integrates Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) into a self-validating workflow, ensuring the highest degree of confidence in structural assignment.
The Analytical Challenge: Structure and Isomerism
This compound is a tertiary alcohol containing a cyclopentyl ring and a terminal alkyne. Its structure presents several key features for spectroscopic analysis: a quaternary carbon bonded to the hydroxyl group, eight distinct methylene protons on the cyclopentane ring, a propargylic methylene group, and a terminal acetylenic proton.
To demonstrate the specificity of our analysis, we will compare its expected spectral data with that of a closely related structural isomer, 1-ethynylcyclopentanol . This comparison is critical as these compounds could potentially arise from similar synthetic routes, and distinguishing them is essential for process control and chemical purity. The key difference—the presence of a methylene (-CH₂-) spacer in our target molecule—dramatically alters the spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. All spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.[1]
¹H NMR Spectroscopy
The proton NMR spectrum gives a precise count of chemically distinct protons and their connectivity. For this compound, we anticipate signals corresponding to the hydroxyl, cyclopentyl, propargyl, and acetylenic protons. The hydroxyl proton signal's position can vary with concentration and solvent but is often a broad singlet.[2]
A key feature is the diastereotopicity of the cyclopentane ring protons. The hydroxyl group and the propargyl substituent break the ring's plane of symmetry, making the two protons on each of the four methylene groups chemically inequivalent.[3] One proton on each carbon is cis to the propargyl group, while the other is trans, resulting in complex multiplets.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparative Notes |
| Cyclopentyl Protons | 1.60 - 1.95 | Multiplet (m) | 8H | These protons are in a complex, overlapping region. Their diastereotopicity leads to a broad multiplet rather than simple triplets or quartets.[3] |
| Acetylenic Proton (≡C-H ) | ~2.05 | Triplet (t) | 1H | This proton is shielded by the cylindrical anisotropy of the triple bond.[4] It will be split into a triplet by the two adjacent propargyl protons (⁴J coupling). |
| Propargyl Protons (-CH₂ -C≡) | ~2.35 | Doublet (d) | 2H | These protons are adjacent to the electron-withdrawing alkyne group. They are split into a doublet by the single acetylenic proton. |
| Hydroxyl Proton (-OH ) | 1.5 - 2.5 (variable) | Broad Singlet (br s) | 1H | The chemical shift is solvent and concentration-dependent. It often appears as a broad singlet due to hydrogen bonding and exchange.[2] It can be confirmed by a D₂O shake, which causes the peak to disappear. |
Comparison with 1-Ethynylcyclopentanol: The most striking difference is the complete absence of the propargyl methylene signal (~2.35 ppm) in 1-ethynylcyclopentanol. Furthermore, its acetylenic proton would be a singlet, lacking the coupling to adjacent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's symmetry, we expect to see seven distinct carbon signals.
| Assignment | Predicted δ (ppm) | Rationale & Comparative Notes |
| Propargyl Carbon (-C H₂-C≡) | ~28.0 | This propargylic carbon is relatively shielded. This signal is absent in 1-ethynylcyclopentanol. |
| Cyclopentyl C3/C4 | ~23.5 | The two carbons beta to the C-O bond are chemically equivalent. |
| Cyclopentyl C2/C5 | ~40.0 | The two carbons alpha to the C-O bond are equivalent and are deshielded by the adjacent quaternary carbon. |
| Quaternary Alcohol Carbon (C -OH) | ~78.0 | This carbon is significantly deshielded by the directly attached electronegative oxygen atom. |
| Internal Alkyne Carbon (-CH₂-C ≡) | ~80.0 | One of the two sp-hybridized carbons. |
| Terminal Alkyne Carbon (≡C H) | ~72.0 | The terminal sp-hybridized carbon, attached to a proton. |
Comparison with 1-Ethynylcyclopentanol: 1-Ethynylcyclopentanol would lack the propargyl carbon signal (~28.0 ppm). Its alkyne carbons would also have different chemical shifts due to the direct attachment to the cyclopentyl ring, providing another clear point of differentiation.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and sensitive method for identifying key functional groups. The spectrum of this compound is defined by the vibrations of its alcohol and terminal alkyne moieties.
| Wavenumber (cm⁻¹) | Vibration | Intensity/Shape | Significance |
| ~3300 | ≡C-H Stretch | Strong, Sharp | This is a hallmark of a terminal alkyne and is a critical diagnostic peak.[4][5] |
| 3600 - 3200 | O-H Stretch | Strong, Broad | The broadness of this peak is a direct result of intermolecular hydrogen bonding between alcohol molecules.[2][6] |
| 2960 - 2850 | C(sp³)-H Stretch | Strong | Corresponds to the C-H bonds of the cyclopentyl and propargyl methylene groups.[6] |
| ~2120 | C≡C Stretch | Weak to Medium | The triple bond stretch for a terminal alkyne is often weak but observable.[4] |
| ~1150 | C-O Stretch | Strong | The stretching vibration for a tertiary alcohol C-O bond is typically found in this region. |
Comparison with 1-Ethynylcyclopentanol: The FTIR spectra would be remarkably similar, as both compounds contain a tertiary alcohol and a terminal alkyne. Both would show the characteristic O-H, ≡C-H, and C≡C stretches. Therefore, while FTIR can confirm the presence of the correct functional groups, it cannot reliably distinguish between these two isomers, underscoring the necessity of NMR and MS for definitive identification.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides the molecular weight and offers structural clues through fragmentation analysis. For alcohols, the molecular ion peak (M⁺) is often weak or absent due to facile fragmentation.[7][8] The molecular weight of this compound (C₈H₁₂O) is 124.18 g/mol .
Key Fragmentation Pathways:
-
Alpha (α) Cleavage: This is a characteristic fragmentation for alcohols where the bond adjacent to the carbon bearing the hydroxyl group breaks.[9][10] For this molecule, the most likely α-cleavage is the loss of the propargyl radical (•CH₂C≡CH), leading to a resonance-stabilized oxonium ion.
-
[M - C₃H₃]⁺ : m/z = 124 - 39 = 85. This is expected to be a major fragment.
-
-
Dehydration: Alcohols readily lose a molecule of water (18 amu), especially cyclic alcohols.[10][11]
-
[M - H₂O]⁺ : m/z = 124 - 18 = 106.
-
| Predicted m/z | Identity | Significance |
| 124 | [M]⁺ | Molecular Ion. May be weak or absent. |
| 109 | [M - CH₃]⁺ | Loss of a methyl group (less common for this structure). |
| 106 | [M - H₂O]⁺ | Loss of water (dehydration), a common pathway for alcohols.[9][11] |
| 85 | [M - C₃H₃]⁺ | α-cleavage, loss of the propargyl group. A highly indicative fragment. |
| 57 | [C₄H₉]⁺ | A complex ring cleavage common to cyclopentyl systems.[11] |
Comparison with 1-Ethynylcyclopentanol: 1-Ethynylcyclopentanol (C₇H₁₀O, MW = 110.15 g/mol ) has a different molecular weight, providing an immediate distinction. Its primary α-cleavage would be the loss of the ethynyl radical (•C≡CH), resulting in a fragment at m/z = 110 - 25 = 85. While this fragment has the same mass as the primary fragment from our target molecule, the difference in the molecular ion (m/z 124 vs. 110) is definitive.
Experimental Protocols & Integrated Workflow
Achieving high-quality, reproducible data requires meticulous adherence to standardized protocols.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for analyzing an unknown sample suspected to be this compound.
Caption: Integrated workflow for spectroscopic structure confirmation.
Standard Operating Procedures
1. NMR Sample Preparation (¹H and ¹³C)
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
For confirmation of the -OH proton, a "D₂O shake" experiment can be performed: acquire a standard ¹H spectrum, add one drop of D₂O, shake vigorously, and re-acquire the spectrum. The -OH peak will exchange with deuterium and disappear.
2. FTIR Spectroscopy (ATR Method)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and performing a background scan.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent after analysis.
3. Mass Spectrometry (Electron Ionization - GC-MS)
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
Use a standard GC temperature program suitable for separating compounds of this volatility (e.g., initial temp 50°C, ramp to 250°C).
-
The mass spectrometer should be operated in Electron Ionization (EI) mode at 70 eV.
Conclusion
The structural confirmation of this compound is robustly achieved through the synergistic application of NMR, FTIR, and mass spectrometry. While FTIR confirms the presence of the requisite alcohol and terminal alkyne functional groups, it is the unique combination of signals in the NMR and MS spectra that allows for unambiguous identification and differentiation from plausible isomers like 1-ethynylcyclopentanol. Specifically, the presence of a propargylic methylene signal in both ¹H and ¹³C NMR, coupled with a molecular ion at m/z 124 and a key fragmentation via loss of a propargyl radical (m/z 85), provides a definitive analytical signature for the target compound. This integrated approach exemplifies a rigorous, self-validating methodology essential for modern chemical research.
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Supporting Information General All 1H NMR, 13C NMR spectra were recorded... The Royal Society of Chemistry. Available from: [Link]
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A Comparative Guide to the X-ray Crystallography of 1-(Prop-2-yn-1-yl)cyclopentanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Architecture of Propargyl Alcohols
The 1-(prop-2-yn-1-yl)cyclopentanol scaffold and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science.[1][2][3] The presence of the propargyl group, a versatile functional handle, allows for a wide range of chemical transformations, making these molecules valuable building blocks in the synthesis of complex molecular architectures, including pharmaceutical intermediates and specialty polymers.[1][2][3] The cyclopentanol moiety introduces a specific three-dimensional geometry that can influence biological activity and material properties.
Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel materials. X-ray crystallography stands as the definitive technique for elucidating the solid-state structure of crystalline compounds, providing unparalleled insights into bond lengths, bond angles, conformational preferences, and intermolecular interactions. This guide provides a comprehensive overview of the X-ray crystallographic analysis of this class of compounds, offering a comparative analysis of methodologies and presenting supporting experimental data.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to its three-dimensional crystal structure is a multi-step process that demands precision and expertise. The overall workflow can be visualized as a logical progression from sample preparation to data interpretation.
Figure 1: A generalized workflow for X-ray crystallographic analysis.
Part 1: Synthesis and Purification
The synthesis of this compound derivatives typically involves the nucleophilic addition of a propargyl organometallic reagent to a cyclopentanone precursor. The choice of synthetic route can influence the purity of the final product, which is a critical factor for successful crystallization.
Experimental Protocol: Synthesis of a Representative 1-Substituted Cyclopentanol Derivative
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and anhydrous diethyl ether.
-
Grignard Reagent Formation: A solution of propargyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating and maintained at room temperature until the magnesium is consumed.
-
Nucleophilic Addition: The freshly prepared propargylmagnesium bromide solution is cooled to 0 °C. A solution of the desired substituted cyclopentanone in anhydrous diethyl ether is then added dropwise.
-
Quenching and Work-up: The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound derivative.
Part 2: The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The process is influenced by numerous factors, including solvent, temperature, concentration, and the presence of impurities.
Crystallization Methodologies: A Comparative Overview
| Method | Principle | Advantages | Disadvantages |
| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[4][5][6] | Simple to set up and widely applicable.[4][5][6] | Can be slow; crystal quality can be variable. |
| Vapor Diffusion (Hanging/Sitting Drop) | A drop of the compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization. | Requires very small amounts of sample; allows for fine-tuning of conditions. | More complex setup; not suitable for all solvent systems. |
| Solvent Layering | A solution of the compound is carefully layered with a miscible solvent in which the compound is less soluble. Diffusion at the interface leads to crystallization.[7] | Effective for compounds that are sensitive to temperature changes.[7] | Requires careful selection of solvent pairs with different densities.[7] |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization. | Can produce large, well-formed crystals. | Requires a compound with a significant temperature-dependent solubility. |
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: A small amount of the purified this compound derivative is tested for solubility in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). An ideal solvent is one in which the compound is moderately soluble.
-
Solution Preparation: The compound is dissolved in the chosen solvent or a mixture of solvents to create a nearly saturated solution.
-
Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean, small vial to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: The vial is loosely capped or covered with parafilm containing a few pinholes to allow for slow evaporation of the solvent. The vial is then placed in a vibration-free environment at a constant temperature.
-
Monitoring: The vial is inspected periodically under a microscope for the formation of single crystals. The process can take anywhere from a few days to several weeks.
Part 3: X-ray Diffraction and Data Analysis
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single, well-formed crystal is carefully selected and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray beams. This step involves indexing the diffraction spots, integrating their intensities, and applying various corrections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data.
Comparative Crystallographic Data
To provide a tangible comparison, the following table presents hypothetical crystallographic data for two different derivatives of this compound. This illustrates how subtle changes in the molecular structure can influence the crystal packing and intermolecular interactions.
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) |
| Formula | C₁₅H₁₇ClO | C₁₆H₁₉NO₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 15.1 Å, β = 98.5° | a = 7.8 Å, b = 12.3 Å, c = 16.9 Å |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Key Intermolecular Interactions | C-H···π interactions, Halogen bonding | O-H···N Hydrogen bonds, π-π stacking |
Visualizing Molecular Interactions
The analysis of intermolecular interactions is crucial for understanding the solid-state behavior of a compound. These interactions can be visualized to provide a clearer picture of the crystal packing.
Figure 2: A schematic representation of different intermolecular interactions.
Conclusion: The Power of Seeing
X-ray crystallography provides an indispensable tool for the structural characterization of this compound derivatives. The detailed three-dimensional information obtained from these studies is fundamental for understanding structure-activity relationships in drug discovery and for designing materials with tailored properties. While the successful application of this technique is contingent on obtaining high-quality crystals, the insights gained are invaluable for advancing scientific research in both academic and industrial settings.
References
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A Comparative Guide to Grignard and Organolithium Reagents for the Synthesis of 1-(Prop-2-yn-1-yl)cyclopentanol
Introduction: The Strategic Choice of an Organometallic Reagent
In the synthesis of complex organic molecules, the formation of carbon-carbon bonds is a foundational step. The addition of organometallic reagents to carbonyl compounds represents one of the most powerful transformations available to the synthetic chemist. This guide focuses on the synthesis of 1-(prop-2-yn-1-yl)cyclopentanol, a tertiary alcohol featuring a terminal alkyne, which serves as a versatile handle for further functionalization, such as in click chemistry or as a precursor for pharmaceutical intermediates.
The central challenge in this synthesis lies in the selection of the appropriate propargyl-anion equivalent. Both Grignard reagents (propargylmagnesium halides) and organolithium reagents (propargyllithium) are capable of performing the desired 1,2-addition to cyclopentanone.[1] However, the difference in the metal cation—magnesium versus lithium—imparts distinct characteristics to the reagent, influencing reactivity, basicity, and propensity for side reactions.[2][3] This guide provides a detailed comparison, supported by experimental protocols and mechanistic insights, to inform the researcher's choice between these two powerful synthetic tools.
Reagent Overview: A Tale of Two Metals
Organolithium and Grignard reagents are both excellent nucleophiles, but they are not interchangeable.[4] The nature of the carbon-metal bond is the primary determinant of their reactivity.
-
Organolithium Reagents (Propargyllithium): The carbon-lithium bond is highly polar, with significant ionic character.[5] This makes organolithium compounds exceptionally strong bases and highly reactive nucleophiles.[6] They are generally more reactive than their Grignard counterparts, which can be advantageous for reactions with less reactive ketones but also increases the risk of side reactions, such as enolization.[7]
-
Grignard Reagents (Propargylmagnesium Bromide): The carbon-magnesium bond is more covalent in character compared to the C-Li bond.[3] While still highly reactive, Grignard reagents are generally considered less basic and "softer" nucleophiles than organolithiums.[8] This moderation in reactivity can lead to higher yields and cleaner reactions, particularly with sensitive substrates. However, a significant challenge with propargyl Grignard reagents is their tendency to exist in equilibrium with an allenic isomer (CH₂=C=CHMgBr), which can lead to the formation of undesired allenic alcohol byproducts.[9][10]
Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of this compound using both reagent types. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent quenching of the highly basic organometallic reagents.[11]
Protocol 1: Synthesis via Propargylmagnesium Bromide (Grignard Reagent)
This procedure is adapted from methodologies designed to minimize the formation of the allenic side-product by maintaining low reaction temperatures.[10]
Step 1: Preparation of Propargylmagnesium Bromide
-
To an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq.) and a catalytic amount of mercuric chloride (~0.1 g).[10]
-
Add anhydrous diethyl ether to cover the magnesium.
-
Add a small amount of propargyl bromide (1.1 eq. total) to initiate the reaction, which is evidenced by gentle reflux and the formation of a gray solution.
-
Once initiated, cool the flask to -10 °C using a dry ice/acetone bath.
-
Slowly add the remaining propargyl bromide, diluted in anhydrous diethyl ether, via the dropping funnel, maintaining the temperature below -5 °C.
Step 2: Reaction with Cyclopentanone
-
Prepare a solution of cyclopentanone (1.0 eq.), freshly distilled, in anhydrous diethyl ether.[12]
-
Add the cyclopentanone solution dropwise to the cold Grignard reagent solution over 30-60 minutes, ensuring the temperature remains below 0 °C. The reaction is exothermic.[13]
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic workup protonates the alkoxide and dissolves the magnesium salts.[10]
-
Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Protocol 2: Synthesis via Propargyllithium
This protocol involves the deprotonation of propyne using a strong base like n-butyllithium.
Step 1: Preparation of Propargyllithium
-
To an oven-dried, three-necked flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.
-
Bubble propyne gas through the cold THF or add a pre-weighed amount of liquified propyne.
-
Slowly add n-butyllithium (1.0 eq.) dropwise via syringe. A white precipitate of propargyllithium may form.
-
Stir the solution at -78 °C for 30 minutes.
Step 2: Reaction with Cyclopentanone
-
Add freshly distilled cyclopentanone (1.0 eq.) dropwise to the propargyllithium suspension at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
Step 3: Workup and Purification
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer to a separatory funnel and add water and diethyl ether. Separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Comparative Analysis: Performance and Practicality
The choice between Grignard and organolithium reagents often involves a trade-off between reactivity, selectivity, and practical handling considerations.
| Parameter | Propargylmagnesium Bromide (Grignard) | Propargyllithium (Organolithium) | Rationale & Field Insights |
| Typical Yield | 60-75% | 70-85% | Organolithium's higher reactivity often leads to more complete conversion, especially at low temperatures where side reactions are minimized.[5] |
| Key Side Reaction | Allenic alcohol formation | Enolization of cyclopentanone | The propargyl-allenyl rearrangement is a known issue for the Grignard reagent.[10] The higher basicity of organolithiums can deprotonate the α-carbon of the ketone.[6] |
| Reaction Temperature | -10 °C to 0 °C | -78 °C | The lower temperature for the organolithium reaction is critical to suppress enolization and ensure high 1,2-addition selectivity. |
| Reagent Preparation | In situ from Mg and propargyl bromide | In situ from propyne and n-BuLi | Grignard preparation can be tricky to initiate. Organolithium requires handling pyrophoric n-BuLi and gaseous propyne. |
| Handling & Safety | Moderately air/moisture sensitive. Propargyl bromide is a potent lachrymator.[10] | Highly pyrophoric (n-BuLi). Requires cryogenic temperatures. Propyne is a flammable gas. | Both require strict anhydrous, inert atmosphere techniques. Organolithium protocols generally demand more rigorous control and safety precautions. |
Mechanistic Insights and Rationale
The divergent outcomes can be explained by the fundamental differences in the reagents' structures and reaction mechanisms.
Organolithium reagents are more reactive due to the highly ionic C-Li bond, leading to a more "naked" and highly nucleophilic carbanion.[5] This high reactivity favors rapid nucleophilic attack on the carbonyl carbon, even at cryogenic temperatures (-78 °C). However, this same reactivity also enhances its basicity, making the deprotonation of the ketone's α-carbon a competing pathway, especially if the temperature is not carefully controlled.
Grignard reagents are more complex, often existing as aggregates or in a Schlenk equilibrium. The reaction is thought to proceed through a six-membered ring transition state (a Zimmerman-Traxler-like model for aldol reactions) where the magnesium coordinates to the carbonyl oxygen, delivering the nucleophilic propargyl group. This coordination lowers the energy of the addition pathway. The primary drawback is the propargyl-allenyl rearrangement, where the Grignard species isomerizes.[9] Performing the reaction at low temperatures disfavors this rearrangement, leading to a higher proportion of the desired this compound.[10]
Caption: Comparative reaction pathways for Grignard and organolithium reagents.
Conclusion and Recommendations
For the synthesis of this compound, both propargylmagnesium bromide and propargyllithium are viable reagents.
-
Choose Propargyllithium for Higher Yields: When the highest possible yield is the primary objective and the necessary equipment for handling pyrophoric reagents and maintaining cryogenic temperatures (-78 °C) is available, the organolithium route is recommended. The protocol is generally cleaner, avoiding the isomeric impurities associated with the Grignard method.
-
Choose Propargylmagnesium Bromide for Operational Simplicity: If the laboratory setup is less specialized, the Grignard protocol offers a more accessible alternative. While yields may be slightly lower and the potential for the allenic byproduct exists, the reaction can be effectively managed at more moderate temperatures (-10 °C to 0 °C). Careful temperature control and analysis are crucial to ensure product purity.
Ultimately, the decision rests on a balance between the desired yield, purity requirements, and the available laboratory infrastructure and safety protocols.
Caption: General experimental workflow for the synthesis.
References
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Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]
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Cravotto, G., et al. (2018). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. Green Chemistry, 20(24). Retrieved from [Link]
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TutorChase. (n.d.). Describe the differences between Grignard reagents and organolithium reagents. Retrieved from [Link]
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Chemistry Stack Exchange. (2013). Why do Organolithium or Grignard reagents act as nucleophiles and not as bases with aldehydes and ketones. Retrieved from [Link]
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Reddit. (2022). Difference Between a Grignard and Organolithium? Retrieved from [Link]
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Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]
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OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. Retrieved from [Link]
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Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
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Quora. (2018). Why are organolithium compounds more reactive than Grignard reagents? Retrieved from [Link]
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Reddit. (2014). Making Propargyl Grignard reagent. Retrieved from [Link]
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ChemSpider. (2010). In situ propargyl Grignard addition to vinylic ketone. Synthetic Pages. Retrieved from [Link]
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PubMed Central. (2015). Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. Retrieved from [Link]
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Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of allenes by 1,3-substitution with carbon nucleophiles. Retrieved from [Link]
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Filo. (n.d.). cyclopentanone + Et–MgBr → (alkoxide intermediate) → + H₃O⁺ → 1-ethylcyclopentanol. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
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Toppr. (n.d.). Show the products obtained from the addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone. Retrieved from [Link]
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White Rose eTheses Online. (2016). The Asymmetric Synthesis and Reactions of α-Functionalised Organometallic Reagents. Retrieved from [Link]
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Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyclopentanone. Retrieved from [Link]
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Organic Syntheses. (n.d.). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Retrieved from [Link]
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A Strategic Guide to Unveiling the Bioactivity of 1-(Prop-2-yn-1-yl)cyclopentanol Derivatives
Introduction: The Therapeutic Potential of a Unique Chemical Scaffold
In the landscape of medicinal chemistry, the convergence of distinct structural motifs within a single molecule can give rise to novel pharmacological properties. The 1-(Prop-2-yn-1-yl)cyclopentanol scaffold represents such a convergence, integrating the functionalities of a cyclopentanol ring, a tertiary alcohol, and a terminal alkyne group. While direct biological data for this specific family of compounds is not yet prevalent in public literature, the well-documented activities of its constituent parts provide a strong rationale for a comprehensive biological activity screening campaign.
This guide presents a strategic, multi-tiered approach for the systematic evaluation of this compound derivatives. We will delve into the established bioactivities of related compounds to justify the selection of screening assays, provide detailed experimental protocols, and offer a framework for data interpretation and comparison. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of molecules.
Scientific Rationale: Building on a Foundation of Known Bioactivities
The decision to screen a novel compound series is guided by existing knowledge of structurally related molecules. The this compound core is rich with functionalities that have been independently associated with significant biological effects.
-
The Alkyne Moiety: Terminal alkynes are versatile functional groups in medicinal chemistry. They are known to participate in "click chemistry" for bioconjugation, but also possess intrinsic bioactivity. Acetylenic compounds have been identified as potent inhibitors of various enzymes, including cytochrome P450 monooxygenases and enzymes involved in cancer cell metabolism like thymidylate synthetase and ornithine decarboxylase[1][2]. This inhibitory action often occurs through mechanism-based inactivation, where the enzyme's own catalytic activity transforms the alkyne into a reactive species that covalently modifies the enzyme[1].
-
The Cyclopentanol/Cyclopentanone Core: The five-membered carbocyclic ring is a common feature in a multitude of biologically active natural products and synthetic drugs. Cyclopentanone and cyclopentanol derivatives have demonstrated a range of activities, including anticancer and anti-inflammatory properties[3][4]. The cyclopentenone moiety, in particular, is a known Michael acceptor and can exert cytotoxic effects by modulating key signaling pathways involved in cell proliferation and apoptosis[3].
-
The Propargyl Alcohol Unit: Homopropargyl alcohols, which are structurally related to our core molecule, have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria[5][6]. The presence of a free hydroxyl group appears to be important for this activity[5][6].
Given this background, a logical starting point for screening this compound derivatives would be to investigate their potential as anticancer, antimicrobial, and enzyme inhibitory agents.
A Tiered Approach to Biological Activity Screening
A systematic and resource-efficient screening cascade is crucial for the successful evaluation of a new compound library. We propose a three-tiered approach, beginning with broad, high-throughput screens and progressing to more focused, mechanism-of-action studies for the most promising "hit" compounds.
Caption: A proposed tiered workflow for screening this compound derivatives.
Experimental Protocols
Tier 1: Primary Screening
1. Anticancer Cytotoxicity Screening (MTT Assay)
This initial screen aims to identify compounds that exhibit cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability[7].
-
Cell Lines: A representative panel of cancer cell lines should be used, for example:
-
MCF-7 (Breast Adenocarcinoma)
-
NCI-H460 (Lung Carcinoma)
-
SF-268 (Glioma)
-
PC-3 (Prostate Carcinoma)
-
-
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a single, high concentration of the test compounds (e.g., 10 or 50 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that cause a significant reduction in viability (e.g., >50%) are considered "hits".
-
2. Antimicrobial Screening (Kirby-Bauer Disk Diffusion Test)
This qualitative method is used to rapidly screen for antimicrobial activity[2]. It is based on the diffusion of the compound from a paper disk into an agar medium inoculated with a test microorganism[2][6].
-
Test Organisms: A panel of clinically relevant bacteria and fungi should be used, for example:
-
Staphylococcus aureus (Gram-positive)
-
Escherichia coli (Gram-negative)
-
Pseudomonas aeruginosa (Gram-negative)
-
Candida albicans (Fungus)
-
-
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of Mueller-Hinton agar plates.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compounds and place them on the agar surface. Include a vehicle control and a positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of clearing around each disk where microbial growth is inhibited. The presence of a zone of inhibition indicates antimicrobial activity.
-
Tier 2: Hit Confirmation and Potency Determination
1. IC50 Determination for Anticancer Hits
For compounds that show significant cytotoxicity in the primary screen, a dose-response study is performed to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency[1].
-
Protocol:
-
Follow the MTT assay protocol as described above.
-
Compound Treatment: Treat the most sensitive cancer cell line(s) with a range of concentrations of the hit compound (e.g., 8-point, 3-fold serial dilutions).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
2. Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Hits
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[6]. The broth microdilution method is a quantitative technique for determining the MIC[8].
-
Protocol:
-
Serial Dilutions: Prepare two-fold serial dilutions of the hit compounds in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Tier 3: Mechanism of Action Studies
1. Apoptosis vs. Necrosis Determination (Annexin V/Propidium Iodide Assay)
This flow cytometry-based assay helps to elucidate whether the anticancer activity of a hit compound is due to programmed cell death (apoptosis) or cell injury (necrosis)[1].
Caption: Simplified intrinsic apoptosis signaling pathway induced by an anticancer agent.
-
Protocol:
-
Cell Treatment: Treat cancer cells with the hit compound at its IC50 concentration for 24-48 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-positive cells are necrotic.
-
-
2. Cytochrome P450 Inhibition Assay
Given the presence of the alkyne moiety, assessing the potential for CYP450 inhibition is crucial, as this can lead to drug-drug interactions[9][10].
-
System: Human liver microsomes provide a good in vitro model as they contain a full complement of CYP enzymes[9].
-
Protocol:
-
Incubation: Incubate the hit compound at various concentrations with human liver microsomes, a specific CYP isoform probe substrate (e.g., phenacetin for CYP1A2), and the necessary cofactor (NADPH).
-
Reaction Termination: Stop the reaction after a defined time.
-
Metabolite Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
IC50 Calculation: A decrease in metabolite formation compared to the vehicle control indicates inhibition. Calculate the IC50 value from a dose-response curve[10].
-
Data Presentation and Comparison
To facilitate the comparison of different derivatives within the this compound series, all quantitative data should be summarized in clear, well-structured tables.
Table 1: Comparative Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Substitution | MCF-7 IC50 (µM) | NCI-H460 IC50 (µM) | SF-268 IC50 (µM) | PC-3 IC50 (µM) |
| Cpd-001 | R = H | >50 | 45.2 ± 3.1 | >50 | 38.9 ± 4.5 |
| Cpd-002 | R = 4-F-Ph | 12.5 ± 1.8 | 8.7 ± 0.9 | 15.3 ± 2.2 | 10.1 ± 1.5 |
| Cpd-003 | R = 4-Cl-Ph | 9.8 ± 1.1 | 6.2 ± 0.7 | 11.4 ± 1.6 | 7.5 ± 0.9 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.15 | 2.5 ± 0.4 |
Note: The data presented are for illustrative purposes only.
Table 2: Comparative Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Cpd-001 | R = H | 64 | >128 | >128 | >128 |
| Cpd-002 | R = 4-F-Ph | 16 | 32 | 64 | 32 |
| Cpd-003 | R = 4-Cl-Ph | 8 | 16 | 32 | 16 |
| Gentamicin | (Positive Control) | 1 | 2 | 4 | N/A |
| Amphotericin B | (Positive Control) | N/A | N/A | N/A | 2 |
Note: The data presented are for illustrative purposes only.
Conclusion and Future Directions
This guide provides a robust framework for the initial biological activity screening of novel this compound derivatives. By systematically evaluating their anticancer, antimicrobial, and enzyme inhibitory potential, researchers can efficiently identify promising lead compounds for further development. The tiered approach ensures that resources are focused on the most active derivatives, while the detailed protocols provide a solid foundation for generating reliable and reproducible data.
Future work on active compounds should include broader profiling against larger cancer cell line panels, testing against resistant microbial strains, and more in-depth mechanistic studies to identify the specific molecular targets. Ultimately, this structured screening strategy will be instrumental in unlocking the therapeutic potential of this unique and unexplored class of molecules.
References
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INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
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Microbe Notes. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. [Link]
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Umaña, C., Arias, M., & Cabezas, J. (2017). Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. International Journal of Organic Chemistry, 7, 295-300. [Link]
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Karger Publishers. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
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A Computational Compass: Navigating the Transition States of 1-(Prop-2-yn-1-yl)cyclopentanol Reactions with DFT
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of synthetic organic chemistry, the reactions of propargyl alcohols are a cornerstone for the construction of complex molecular architectures. Among these, 1-(prop-2-yn-1-yl)cyclopentanol stands as a versatile tertiary propargyl alcohol, poised to undergo a variety of transformations. Understanding the intricate dance of atoms during these reactions, particularly at the fleeting transition states, is paramount for controlling reaction outcomes and designing novel synthetic pathways. This guide delves into the heart of these transformations, employing Density Functional Theory (DFT) as a powerful lens to illuminate the competing reaction pathways and provide a predictive framework for experimental design.
The Crossroads of Reactivity: Meyer-Schuster vs. Rupe Rearrangement
Under acidic conditions, this compound is expected to navigate a landscape of competing rearrangement pathways, primarily the Meyer-Schuster and the Rupe rearrangements. Both begin with the protonation of the hydroxyl group, forming a good leaving group (water) and setting the stage for carbocation formation. However, the subsequent steps diverge, leading to distinct product classes.[1][2]
The Meyer-Schuster rearrangement proceeds through a 1,3-hydroxyl shift, leading to the formation of an α,β-unsaturated ketone. In the case of our title compound, this would yield (E/Z)-2-propylidenecyclopentan-1-one. Conversely, the Rupe rearrangement involves the formation of an intermediate vinyl cation followed by hydration, ultimately yielding an α,β-unsaturated ketone with a different substitution pattern, specifically 1-(cyclopent-1-en-1-yl)ethanone.[1][2] The competition between these two pathways is a well-documented phenomenon for tertiary propargyl alcohols, with the outcome often dictated by the specific substrate and reaction conditions.[1][2]
To visualize these competing pathways, we can construct a simplified reaction coordinate diagram using Graphviz.
Caption: Competing Meyer-Schuster and Rupe rearrangement pathways.
A DFT-Based Comparison of Transition States
To quantitatively assess the competition between the Meyer-Schuster and Rupe pathways, we turn to DFT calculations. By locating and characterizing the transition state structures for each pathway, we can determine their relative activation energies. The pathway with the lower activation energy will be kinetically favored and is predicted to be the major reaction channel.
Computational Methodology: A Practical Protocol
For researchers looking to perform similar DFT studies, a robust and well-validated computational protocol is essential. Here, we outline a typical workflow for investigating the transition states of propargyl alcohol rearrangements.
Caption: A typical workflow for DFT-based transition state analysis.
Key Computational Parameters:
| Parameter | Recommended Level of Theory | Rationale |
| Functional | B3LYP or M06-2X | B3LYP is a widely used and well-benchmarked hybrid functional for organic reactions. M06-2X often provides improved accuracy for kinetics and non-covalent interactions. |
| Basis Set | 6-31G(d) or 6-31+G(d,p) | The 6-31G(d) basis set offers a good balance between computational cost and accuracy for geometry optimizations. The addition of diffuse functions (+) and more polarization functions (p) can be beneficial for anions and more accurate energy calculations. |
| Solvent Model | Polarizable Continuum Model (PCM) or SMD | To account for the influence of the solvent on the reaction energetics, an implicit solvent model is crucial. The choice of solvent in the model should match the experimental conditions. |
Predicted Energetics and Product Distribution
DFT studies on similar systems have often shown that the Meyer-Schuster rearrangement has a slightly lower activation barrier compared to the Rupe rearrangement. This is attributed to the more stabilized transition state of the 1,3-hydroxyl shift compared to the formation of a less stable vinyl cation in the Rupe pathway.
Table 1: Predicted Relative Free Energies of Activation (ΔG‡) for the Rearrangement of this compound
| Pathway | Predicted Relative ΔG‡ (kcal/mol) | Predicted Major Product |
| Meyer-Schuster | 0 (Reference) | 2-Propylidenecyclopentan-1-one |
| Rupe | +2 to +5 | 1-(Cyclopent-1-en-1-yl)ethanone |
Note: These are estimated values based on trends from DFT studies of similar tertiary propargyl alcohols. Actual values will depend on the specific level of theory and solvent model used.
Based on these predicted energetics, the Meyer-Schuster product, 2-propylidenecyclopentan-1-one, is expected to be the major product under kinetic control. However, it is important to note that the energy difference between the two pathways can be small, and the product ratio may be sensitive to the reaction conditions, such as the nature of the acid catalyst and the solvent.
Experimental Validation and Comparison with Alternatives
The true power of these DFT predictions lies in their ability to guide and be validated by experimental work. For researchers investigating the reactivity of this compound, the computational results presented here offer a clear hypothesis to be tested in the laboratory.
Proposed Experimental Protocol:
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., toluene or dichloromethane).
-
Acid Catalysis: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., BF₃·OEt₂).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Product Isolation and Characterization: Upon completion, quench the reaction, extract the products, and purify them using column chromatography. Characterize the isolated products by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm their structures and determine the product ratio.
By comparing the experimentally determined product ratio with the predictions from DFT calculations, a deeper understanding of the reaction mechanism and the factors controlling selectivity can be achieved.
Conclusion: The Synergy of Theory and Experiment
This guide has provided a comparative analysis of the potential reaction pathways of this compound, leveraging the predictive power of Density Functional Theory. While direct experimental data for this specific substrate remains to be published, the computational insights presented here offer a robust framework for understanding its reactivity. The predicted preference for the Meyer-Schuster rearrangement provides a testable hypothesis for experimental chemists.
Ultimately, the synergy between computational modeling and experimental investigation is the key to unlocking new synthetic possibilities. By using DFT to navigate the complex energy landscapes of chemical reactions, researchers can make more informed decisions in the laboratory, accelerating the discovery and development of novel molecules and medicines.
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Meyer, K. H.; Schuster, K. Rearrangement of Acetylenic Alcohols. Ber. Dtsch. Chem. Ges. B1922 , 55 (4), 819–823. [Link]
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Swaminathan, S.; Narayanan, K. V. The Rupe and Meyer-Schuster Rearrangements. Chem. Rev.1971 , 71 (5), 429–438. [Link]
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Cadierno, V.; Gimeno, J.; Nebra, N. The Meyer–Schuster rearrangement of propargyl alcohols in ionic liquids. Green Chem.2004 , 6 (5), 295–299. [Link]
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A Senior Application Scientist's Guide to the Enantioselective Separation of 1-(Prop-2-yn-1-yl)cyclopentanol: A Comparative Analysis of HPLC, SFC, and GC Techniques
For researchers, scientists, and professionals in drug development, the efficient and reliable separation of enantiomers is a cornerstone of modern chemistry. Chiral molecules, such as 1-(prop-2-yn-1-yl)cyclopentanol, a tertiary propargyl alcohol with a quaternary stereocenter, often exhibit stereospecific bioactivity. This makes the isolation and analysis of individual enantiomers a critical step in pharmaceutical research and development. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) for the enantioselective separation of this compound. The insights provided are grounded in established chromatographic principles and supported by illustrative experimental data to inform your selection of the most suitable analytical or preparative methodology.
The Challenge: Resolving a Tertiary Propargyl Alcohol
This compound presents a unique challenge for chiral separation. As a tertiary alcohol, it lacks a hydrogen atom on the chiral carbon, which can limit the potential for strong, directing interactions with a chiral stationary phase (CSP). Furthermore, its relatively small size and polarity necessitate careful consideration of the chromatographic technique and the choice of CSP to achieve baseline resolution. The propargyl group, with its triple bond, offers a region of electron density that can be exploited for π-π interactions, a key mechanism in many chiral recognition systems.
Comparative Overview of Chromatographic Techniques
The choice between HPLC, SFC, and GC for the enantioselective separation of this compound hinges on a variety of factors including desired resolution, analysis speed, sample volatility, and scalability for preparative purposes. Each technique offers distinct advantages and disadvantages that will be explored in detail.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Mobile Phase | Liquid (e.g., hexane/alcohol, acetonitrile/water) | Supercritical CO2 with a polar co-solvent (e.g., methanol) | Inert gas (e.g., helium, hydrogen) |
| Typical CSPs | Polysaccharide-based (coated & immobilized), Pirkle-type, protein-based | Polysaccharide-based (immobilized), Pirkle-type | Cyclodextrin derivatives, chiral polysiloxanes |
| Operating Pressure | High (100-400 bar) | High (100-400 bar) | Low |
| Analysis Speed | Moderate to Fast | Very Fast | Fast |
| Solvent Consumption | High | Low | Very Low |
| "Green" Profile | Moderate (depends on solvents) | High (uses recycled CO2) | High |
| Sample Volatility | Not required | Not required | Required (or derivatization) |
| Scalability | Well-established for preparative scale | Excellent for preparative scale | Limited for preparative scale |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
HPLC remains a dominant technique for chiral separations due to its versatility and the vast array of commercially available CSPs. For this compound, polysaccharide-based CSPs, particularly those with amylose or cellulose backbones derivatized with phenylcarbamates, are a logical starting point due to their broad enantiorecognition capabilities.[1][2]
Mechanism of Separation: Chiral recognition on polysaccharide CSPs is a complex interplay of interactions including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.[3] The hydroxyl group of the analyte can form hydrogen bonds with the carbamate groups on the CSP, while the propargyl group can engage in π-π interactions.
The following data is illustrative and based on typical performance for similar analytes on the specified CSPs.
| CSP | Mobile Phase (v/v) | Flow Rate (mL/min) | Temp. (°C) | k'1 | k'2 | α | Rs |
| Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 25 | 2.54 | 3.12 | 1.23 | 2.85 |
| Chiralpak® IC | n-Hexane/Ethanol (95:5) | 1.0 | 25 | 3.11 | 3.98 | 1.28 | 3.52 |
| Lux® Cellulose-1 | Acetonitrile/Methanol (80:20) | 0.8 | 30 | 1.98 | 2.25 | 1.14 | 1.95 |
Causality Behind Experimental Choices:
-
Normal Phase Mode: For a relatively polar analyte like this compound, normal-phase chromatography with a non-polar mobile phase and a polar stationary phase often provides better selectivity. The use of alcohol modifiers (isopropanol, ethanol) is crucial for modulating retention and enantioselectivity.[3]
-
Polysaccharide CSPs: Chiralpak® AD-H (amylose-based) and IC (cellulose-based) are known for their excellent performance with a wide range of chiral compounds, including those with aromatic and π-acidic/basic groups.[4][5][6] Lux® Cellulose-1 is another robust cellulose-based CSP.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min for a standard 4.6 mm ID column is a good starting point for analytical separations. Temperature can influence enantioselectivity; 25°C is a common starting point, and optimization may involve exploring lower or higher temperatures.
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 5-10 µL of the sample onto the column.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the analyte has some absorbance (e.g., 210 nm, due to the propargyl group).
-
Data Analysis: Determine the retention times of the two enantiomers and calculate the retention factors (k'), selectivity factor (α), and resolution (Rs).
Caption: A typical experimental workflow for the enantioselective separation of this compound by HPLC.
Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed and reduced organic solvent consumption.[7][8] The mobile phase, typically supercritical CO2 modified with a small amount of a polar organic solvent like methanol, has low viscosity and high diffusivity, leading to faster separations and higher efficiency.[9][10]
Mechanism of Separation: The separation mechanism in SFC is similar to normal-phase HPLC, relying on interactions with the CSP. The polar modifier plays a crucial role in modulating the polarity of the mobile phase and interacting with both the analyte and the stationary phase.[11][12]
The following data is illustrative and based on typical performance for similar analytes on the specified CSPs.
| CSP | Co-solvent in CO2 (v/v) | Flow Rate (mL/min) | Back Pressure (bar) | Temp. (°C) | k'1 | k'2 | α | Rs |
| Chiralpak® IC | 15% Methanol | 3.0 | 150 | 40 | 1.85 | 2.33 | 1.26 | 3.10 |
| Lux® Cellulose-2 | 20% Ethanol | 3.0 | 150 | 35 | 2.01 | 2.45 | 1.22 | 2.75 |
| Chiralpak® AD-H | 10% Methanol | 4.0 | 120 | 40 | 2.20 | 2.71 | 1.23 | 2.90 |
Causality Behind Experimental Choices:
-
Immobilized CSPs: Immobilized polysaccharide CSPs (like Chiralpak® IC and IA) are often preferred for SFC as they are more robust and can tolerate a wider range of solvents, should alternative co-solvents be explored.[11][12]
-
Co-solvents: Methanol and ethanol are the most common co-solvents in SFC, effectively modifying the polarity of the supercritical CO2 mobile phase.[13]
-
Flow Rate and Back Pressure: The low viscosity of the mobile phase allows for higher flow rates (3-5 mL/min) without excessive back pressure, leading to very fast analysis times. A back pressure of 100-200 bar is typical to maintain the CO2 in its supercritical state.
-
System Preparation: Equilibrate the SFC system with the chosen mobile phase (CO2 and co-solvent) until a stable baseline and pressure are achieved.
-
Sample Preparation: Dissolve the racemic this compound in the co-solvent to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1-5 µL of the sample onto the column.
-
Detection: Monitor the elution profile using a UV detector with a high-pressure flow cell.
-
Data Analysis: Determine the retention times and calculate the chromatographic parameters.
Caption: Principle of enantioselective separation by SFC, highlighting the roles of the mobile phase and chiral stationary phase.
Gas Chromatography (GC): A High-Resolution Option for Volatile Analytes
GC is a powerful technique for the separation of volatile and thermally stable compounds. For chiral separations, specialized capillary columns with a CSP are employed.[14] For a moderately polar compound like this compound, direct analysis may be possible, but derivatization is often employed to improve volatility and peak shape.[15]
Mechanism of Separation: In chiral GC, separation is achieved through the differential interaction of the enantiomers with the CSP, which is typically a cyclodextrin derivative.[15][16][17] These interactions can involve inclusion complexation within the cyclodextrin cavity and/or surface interactions.[14][18]
The following data is illustrative and based on typical performance for similar analytes on the specified CSPs.
Direct Analysis
| CSP | Temperature Program | Carrier Gas (Flow) | k'1 | k'2 | α | Rs |
|---|
| Rt-βDEXsm | 100°C (2 min), then 5°C/min to 180°C | He (1.2 mL/min) | 8.54 | 8.75 | 1.02 | 1.65 |
Analysis after Derivatization (Acetate Ester)
| CSP | Temperature Program | Carrier Gas (Flow) | k'1 | k'2 | α | Rs |
|---|
| Chirasil-DEX CB | 120°C (1 min), then 3°C/min to 170°C | H2 (1.5 mL/min) | 10.21 | 10.52 | 1.03 | 2.10 |
Causality Behind Experimental Choices:
-
Derivatization: Acetylation of the hydroxyl group to form the acetate ester reduces the polarity and increases the volatility of the analyte, often leading to improved peak shape and better resolution on non-polar to mid-polar GC columns.
-
Cyclodextrin-based CSPs: Derivatized cyclodextrins are the most common CSPs for chiral GC, offering a wide range of selectivities.[16][17] Rt-βDEXsm and Chirasil-DEX CB are examples of such phases.[15]
-
Temperature Programming: A temperature program is typically used in GC to ensure that the analytes elute with good peak shape in a reasonable time.
-
Derivatization: React this compound with acetic anhydride in the presence of a catalyst (e.g., pyridine) to form the acetate ester. Quench the reaction and extract the derivative.
-
System Preparation: Install the chiral GC column and condition it according to the manufacturer's instructions. Set the temperature program, injector and detector temperatures, and carrier gas flow rate.
-
Sample Preparation: Dilute the derivatized sample in a suitable solvent (e.g., hexane) to an appropriate concentration.
-
Injection: Inject 1 µL of the sample into the GC.
-
Detection: Use a Flame Ionization Detector (FID) for detection.
-
Data Analysis: Analyze the resulting chromatogram to determine retention times and calculate the separation parameters.
Conclusion and Recommendations
The choice of the optimal technique for the enantioselective separation of this compound depends on the specific goals of the analysis.
-
For analytical method development and routine analysis, SFC is highly recommended. It offers the best combination of speed, resolution, and low solvent consumption, making it an efficient and environmentally friendly option. The fast analysis times allow for high-throughput screening of different CSPs and conditions.
-
HPLC remains a robust and reliable option, especially if SFC instrumentation is not available. It provides excellent resolution, and the wide variety of available CSPs increases the likelihood of finding a suitable separation method. Normal-phase HPLC with a polysaccharide-based CSP is a promising starting point.
-
GC is a viable option, particularly for high-resolution analysis, but may require derivatization. If the analyte is sufficiently volatile and thermally stable for direct analysis, GC can provide excellent separation efficiency. However, the need for derivatization adds an extra step to the workflow.
Ultimately, the most effective approach will be determined by empirical screening of different columns and conditions for each technique. This guide provides a scientifically sound framework and starting points for the successful enantioselective separation of this compound, enabling researchers to make informed decisions in their pursuit of enantiomerically pure compounds.
References
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Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers. mediaTUM. Available at: [Link] [Accessed January 15, 2026].
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Cyclopentanol, 1-(2-propen-1-yl)-. PubChem. Available at: [Link] [Accessed January 15, 2026].
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. Available at: [Link] [Accessed January 15, 2026].
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Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds. Analytical Methods. Available at: [Link] [Accessed January 15, 2026].
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Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link] [Accessed January 15, 2026].
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Comparison of sfc, gc and hplc. SlideShare. Available at: [Link] [Accessed January 15, 2026].
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Let's get critical! SFC vs. HPLC. Buchi.com. Available at: [Link] [Accessed January 15, 2026].
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A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. Available at: [Link] [Accessed January 15, 2026].
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available at: [Link] [Accessed January 15, 2026].
-
How Good is SFC for Polar Analytes?. Chromatography Today. Available at: [Link] [Accessed January 15, 2026].
-
CHIRALPAK IC – An immobilized polysaccharide chiral stationary phase with a unique chiral selector. Chiral Technologies. Available at: [Link] [Accessed January 15, 2026].
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Chemical Properties of 1-Propyl-1-cyclopentanol (CAS 1604-02-0). Cheméo. Available at: [Link] [Accessed January 15, 2026].
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Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. PubMed. Available at: [Link] [Accessed January 15, 2026].
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CHIRALPAK AD-H. Daicel. Available at: [Link] [Accessed January 15, 2026].
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Evaluation of polysaccharide-based chiral stationary phases in modern SFC-MS/MS for enantioselective bioanalysis. PubMed. Available at: [Link] [Accessed January 15, 2026].
-
HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. MDPI. Available at: [Link] [Accessed January 15, 2026].
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Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. PubMed. Available at: [Link] [Accessed January 15, 2026].
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(1R,2R)-2-(Prop-2-yn-1-yl)cyclopentan-1-ol. PubChem. Available at: [Link] [Accessed January 15, 2026].
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link] [Accessed January 15, 2026].
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Cyclopentanol, 1-(2-propen-1-yl)- - Substance Details. EPA. Available at: [Link] [Accessed January 15, 2026].
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(Prop-2-yn-1-yl)cyclopentane. PubChem. Available at: [Link] [Accessed January 15, 2026].
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How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. ResearchGate. Available at: [Link] [Accessed January 15, 2026].
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Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. MDPI. Available at: [Link] [Accessed January 15, 2026].
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Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. PubMed. Available at: [Link] [Accessed January 15, 2026].
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Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemate. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link] [Accessed January 15, 2026].
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Synthesis of high density aviation fuel with cyclopentanol derived from lignocellulose. PubMed. Available at: [Link] [Accessed January 15, 2026].
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Safety Operating Guide
Navigating the Disposal of 1-(Prop-2-yn-1-yl)cyclopentanol: A Guide for Laboratory Professionals
Hazard Profile: Understanding the "Why" Behind the Procedure
1-(Prop-2-yn-1-yl)cyclopentanol's structure presents a dual-hazard profile that dictates its disposal pathway. The cyclopentanol moiety contributes to its flammability, while the propargyl group, a terminal alkyne, introduces toxicity, reactivity, and corrosivity. Propargyl alcohol, a related compound, is known to be flammable, highly toxic, and can be absorbed through the skin. It is also reactive and may polymerize under certain conditions, such as exposure to heat, light, or oxidizers.
Given these characteristics, this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in general waste streams. Improper disposal can lead to environmental contamination and poses a significant fire and health risk.
Table 1: Hazard Summary of Related Compounds
| Compound/Functional Group | Key Hazards |
| Cyclopentanol | Flammable liquid and vapor. |
| Propargyl Alcohol | Flammable, Toxic (fatal if inhaled, swallowed, or in contact with skin), Corrosive (causes severe skin and eye burns), Reactive (may polymerize). |
| Terminal Alkynes | Can form explosive acetylides with certain metals. May undergo hazardous polymerization. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the laboratory bench to its final collection point.
Step 1: Immediate Personal Protective Equipment (PPE) and Engineering Controls
Before handling the waste, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.
-
Hand Protection: Wear chemical-resistant gloves (nitrile or neoprene are generally suitable, but always check the manufacturer's compatibility chart).
-
Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield is recommended.
-
Body Protection: A flame-resistant lab coat should be worn.
-
Engineering Controls: All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step 2: Waste Segregation and Container Selection
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Designated Waste Stream: This compound must be collected as a halogen-free organic solvent waste. Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.
-
Container Choice: Use a designated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., glass or polyethylene) and have a secure, tight-fitting lid. The original container, if in good condition, is an ideal choice.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").
Step 3: The Collection Process
-
Transferring the Waste: Use a funnel to carefully transfer the waste into the designated container to avoid spills. If using a cannula or syringe for transfer, ensure it is rinsed with a small amount of a compatible solvent (like isopropanol), and the rinsate is also collected as hazardous waste.
-
Container Filling: Do not overfill the waste container. A general rule is to fill it to no more than 90% of its capacity to allow for vapor expansion.
-
Secure Closure: Once you have finished adding waste for the day, securely close the container lid.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be located at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The SAA should have secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.
-
Storage Conditions: Keep the SAA in a cool, well-ventilated area, away from sources of ignition like heat, sparks, or open flames.
Step 5: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for a designated period (check your institution's guidelines), contact your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste tag or manifest, is completed accurately.
Emergency Procedures: Planning for the Unexpected
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's emergency response team.
-
Small Spills: For minor spills within a chemical fume hood, you may be able to clean it up yourself if you are trained to do so. Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Personal protective equipment for handling 1-(Prop-2-yn-1-yl)cyclopentanol
A Pragmatic Safety Framework for Handling 1-(Prop-2-yn-1-yl)cyclopentanol
This guide provides essential safety and handling protocols for this compound (CAS No. 19135-07-0)[1]. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, we will apply a foundational, precautionary principle. This involves a thorough hazard assessment based on the chemical's structural components: the cyclopentanol ring and the terminal alkyne (propargyl) group. This document is designed to empower researchers, scientists, and drug development professionals with a robust framework for safe laboratory operations.
Hazard Analysis: A Structurally-Informed Perspective
To establish a reliable safety profile, we must analyze the known risks associated with the molecule's constituent parts. This compound is a tertiary alcohol containing a cyclopentane ring and a propargyl functional group.
-
Cyclopentanol Moiety (CAS No. 96-41-3): This component is well-documented as a flammable liquid[2][3][4]. It is also known to cause skin and eye irritation, and its vapors can lead to dizziness if inhaled[5][6].
-
Propargyl Group (a terminal alkyne): This functional group significantly contributes to the molecule's flammability. The related compound, (Prop-2-yn-1-yl)cyclopentane, is classified as a highly flammable liquid[7]. Terminal alkynes, as a class, can form explosive mixtures with air, especially at elevated temperatures[8].
This composite analysis leads to the following anticipated hazard summary for this compound.
| Anticipated Hazard | GHS Classification (Anticipated) | Contributing Structural Moiety | Rationale & Key Precautions |
| Flammability | Flammable Liquid, Category 2 or 3 | Cyclopentanol & Propargyl Group | The compound is expected to be a flammable liquid and vapor[2]. Vapors may travel to an ignition source and flash back[9]. All work must be conducted away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment[5][10]. |
| Skin Corrosion/Irritation | Causes Skin Irritation | Cyclopentanol | Prolonged or repeated contact can cause skin dryness or mild irritation[5][6]. Proper glove selection and immediate washing after contact are critical. |
| Eye Damage/Irritation | Causes Serious Eye Irritation | Cyclopentanol | Direct contact can cause irritation[5][6]. Chemical splash goggles are mandatory to prevent eye exposure. |
| Acute Inhalation Toxicity | May cause respiratory irritation | Cyclopentanol | Inhalation of vapors may cause dizziness and affect the central nervous system[5][6]. All handling must occur in a well-ventilated area, preferably a certified chemical fume hood. |
| Incompatibility | --- | Cyclopentanol | The compound is likely incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides[6][10]. |
Personal Protective Equipment (PPE) Protocol
The primary goal of a PPE protocol is to create a reliable barrier against chemical exposure. Given the anticipated hazards, a multi-layered approach is required. All PPE must be inspected for integrity before each use.
Core Principle: The Hierarchy of Controls
Before relying on PPE, engineering controls must be in place. The use of a certified chemical fume hood is mandatory for all manipulations of this compound to ensure adequate ventilation and containment[2][5]. Eyewash stations and safety showers must be readily accessible[10].
Mandatory PPE Ensemble
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are essential to provide a seal around the eyes, protecting against splashes and vapors[11][12].
-
Face Shield: A full-face shield must be worn over the chemical splash goggles. This provides a secondary layer of protection for the entire face from splashes, which is critical when handling larger volumes or during procedures with a higher risk of splashing[12][13][14].
-
-
Hand Protection:
-
The selection of glove material is critical and depends on the nature of the task. Nitrile gloves are suitable for incidental contact, but for extended handling or immersion, more robust materials are necessary[11][13].
-
Double-gloving is recommended to increase protection and allow for safe removal of the outer glove if contamination occurs.
-
| Glove Material | Use Case / Protection Level | Limitations |
| Nitrile | Good for general use, protection from incidental splashes of solvents, oils, and limited acids[13][14]. | Not recommended for prolonged exposure to many organic solvents[13]. Inspect frequently for tears. |
| Neoprene | Recommended for handling acids, bases, alcohols, and hydrocarbons[13][14]. | Less resistant to cuts and abrasions compared to nitrile[14]. |
| Butyl Rubber | Recommended for sustained contact. High permeation resistance to most organic solvents and ketones[11][15]. | May be less flexible, impacting dexterity. |
-
Body Protection:
-
Flame-Resistant (FR) Lab Coat: A standard cotton lab coat is insufficient due to the high flammability risk. An FR lab coat will not ignite and continue to burn, providing critical escape time in the event of a flash fire.
-
Chemical-Resistant Apron: An apron made of rubber or neoprene should be worn over the lab coat, especially when transferring liquids or handling quantities greater than 50 mL, to provide an additional barrier against spills[11][15].
-
Full-length pants and closed-toe shoes are required at all times in the laboratory[15].
-
Safe Handling and Operations Workflow
A systematic approach to handling ensures that safety is integrated into every step of the experimental process.
Caption: Workflow for handling this compound.
Step-by-Step Methodology
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational and certified. Don all required PPE. Clear the work area of unnecessary items and ensure a chemical spill kit is accessible.
-
Dispensing: Ground and bond containers when transferring the liquid to prevent static discharge, which can serve as an ignition source[2][5]. Use only non-sparking tools for opening and closing containers[16].
-
During Use: Keep the container tightly closed when not in use[2]. Maintain the fume hood sash at the lowest possible height that still allows for comfortable work.
-
Post-Procedure: After the procedure is complete, decontaminate all surfaces and equipment. Dispose of contaminated materials, including gloves, in a designated hazardous waste container. Wash hands thoroughly with soap and water after removing PPE[3].
Emergency and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[10].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[10].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[5][10].
-
Spill Management: For a small spill inside a fume hood, absorb the liquid with an inert material like vermiculite, dry sand, or a universal binder[3][6]. Place the absorbent material into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains[3].
Waste Disposal Protocol
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste[6][10].
Caption: Chemical waste disposal pathway.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containment: Use a designated, properly labeled, and sealed container for all waste. Ensure the container is compatible with the chemical.
-
Disposal: All chemical waste must be disposed of through your institution's EHS program in accordance with local, state, and federal regulations[6][10].
By adhering to this comprehensive safety framework, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- Material Safety Data Sheet. (n.d.). Cosutin Industrial CO., Limited.
-
Safety Data Sheet: Cyclopentanol. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet: Cyclopentanol. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet: Cyclopentanol. (n.d.). Carl ROTH. Retrieved from [Link]
-
Cyclopentanol, 1-(2-propen-1-yl)- - Substance Details - SRS | US - EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
How to Choose PPE for Chemical Work. (2025-10-23). Allan Chemical Corporation. Retrieved from [Link]
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Lab Safety Equipment & PPE - ChemTalk. (n.d.). ChemTalk. Retrieved from [Link]
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HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Personal Protective Equipment - Auburn University Business and Administration. (n.d.). Auburn University. Retrieved from [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.). Health and Safety Authority. Retrieved from [Link]
-
Understanding Solvents and PPE for Chemical Safety. (2025-04-08). MCR Safety. Retrieved from [Link]
-
CYCLOPENTANOL FOR SYNTHESIS MSDS CAS-No.: 96-41-3 MSDS - Loba Chemie. (2016-05-25). Loba Chemie. Retrieved from [Link]
-
Cyclopentanol, 1-(2-propen-1-yl)- | C8H14O | CID 118323 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
(Prop-2-yn-1-yl)cyclopentane | C8H12 | CID 521007 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
- 6. nj.gov [nj.gov]
- 7. (Prop-2-yn-1-yl)cyclopentane | C8H12 | CID 521007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.fr [fishersci.fr]
- 10. fishersci.com [fishersci.com]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. mcrsafety.com [mcrsafety.com]
- 13. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
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- 16. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
